molecular formula C7H12O3 B109357 Methyl 4-methyl-3-oxopentanoate CAS No. 42558-54-3

Methyl 4-methyl-3-oxopentanoate

Cat. No.: B109357
CAS No.: 42558-54-3
M. Wt: 144.17 g/mol
InChI Key: HNNFDXWDCFCVDM-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-oxopentanoate, also known as this compound, is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-methyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)6(8)4-7(9)10-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNFDXWDCFCVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374974
Record name Methyl isobutyrylacetate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42558-54-3
Record name Pentanoic acid, 4-methyl-3-oxo-, methyl ester
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Record name Methyl 4-methyl-3-oxopentanoate
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Record name Methyl isobutyrylacetate
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Record name Methyl 4-methyl-3-oxopentanoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-methyl-3-oxopentanoate (CAS: 42558-54-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methyl-3-oxopentanoate, also known as Methyl isobutyrylacetate, is a versatile β-keto ester with the CAS number 42558-54-3.[1] Its chemical structure, featuring both a ketone and a methyl ester functional group, makes it a valuable intermediate in a variety of organic syntheses.[1] This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the pharmaceutical industry as a key building block for cholesterol-lowering drugs.[1]

Chemical and Physical Properties

This compound is a colorless to yellowish liquid with a range of physical and chemical properties that are crucial for its handling, storage, and application in synthesis.[1][2] A summary of these properties is presented in the table below.

PropertyValueReference(s)
CAS Number 42558-54-3[1]
Molecular Formula C₇H₁₂O₃[1][3]
Molecular Weight 144.17 g/mol [1][3]
IUPAC Name This compound[3]
Synonyms Methyl isobutyrylacetate, MIBA, Isobutyrylacetic acid methyl ester[4]
Appearance Colorless to yellowish liquid/oil[1][2]
Melting Point -75 °C[1][4]
Boiling Point 185.8 °C at 760 mmHg; 55-57 °C at 15 hPa[1][4]
Density 1.013 g/mL at 20 °C[4]
Refractive Index 1.4265[1][4]
Water Solubility 43.6 g/L at 20 °C[4]
Flash Point 79 °C[4]
pKa 10.59 ± 0.46 (Predicted)[4]
LogP 0.21 at 25 °C[4]
Storage Store below +30°C[4][5]

Experimental Protocols

Several synthetic routes to this compound have been reported. The following are detailed protocols for two common laboratory-scale methods.

Synthesis from 3-Methyl-2-butanone and Dimethyl Carbonate

This method involves the base-catalyzed condensation of 3-methyl-2-butanone with dimethyl carbonate.

Materials:

  • 3-Methyl-2-butanone

  • Dimethyl carbonate

  • Sodium hydride (NaH), 50% dispersion in oil

  • Toluene, anhydrous

  • Glacial acetic acid

  • Water

  • Ethyl acetate

Procedure:

  • In a reaction vessel equipped for stirring and inert atmosphere, wash sodium hydride (70.32 g, 2.1 eq., 50% dispersion in oil) with toluene to remove the mineral oil.[4]

  • Add anhydrous toluene (500 mL) and dimethyl carbonate (329.3 g, 2 eq.) to the washed sodium hydride.[4]

  • Heat the stirred mixture to 80 °C under a nitrogen atmosphere.[4]

  • Dissolve 3-methyl-2-butanone (120 g, 1 eq.) in 240 mL of toluene and add it slowly to the reaction mixture.[4]

  • Maintain the reaction at 80 °C for 5 hours.[4]

  • Cool the reaction mixture and pour it into a mixture of glacial acetic acid (300 mL) and water (120 mL).[4]

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (300 mL).[4]

  • Combine all organic extracts and evaporate the solvent under reduced pressure.[4]

  • Purify the residue by distillation to obtain this compound.[4] The reported yield is approximately 62.72%.[4]

Synthesis from Methyl Acetoacetate and Isobutyryl Chloride

This procedure utilizes the acylation of methyl acetoacetate with isobutyryl chloride in the presence of a base and catalyst.

Materials:

  • Methyl acetoacetate

  • Isobutyryl chloride

  • Powdered hydroxide (e.g., Calcium hydroxide)

  • Catalyst (e.g., 1,8-Diazabicycloundec-7-ene or tributylamine)

  • Solvent (e.g., Dichloromethane)

  • Hydrochloric acid

  • Water

Procedure:

  • Dissolve methyl acetoacetate in the chosen solvent in a reaction flask.

  • Add 1-1.1 molar equivalents of powdered hydroxide and 1-10% by mass of the catalyst relative to the methyl acetoacetate.

  • Cool the mixture to 0-20 °C.

  • Add isobutyryl chloride dropwise over a period of 3-6 hours.

  • After the addition is complete, warm the reaction mixture to 30-60 °C and maintain for 8-24 hours.

  • Cool the reaction to 25 °C and add water.

  • Adjust the pH of the system to 3-5 using hydrochloric acid.

  • Separate the organic layer and recover the solvent by rotary evaporation to yield this compound.

Applications in Synthesis

This compound is a key starting material for the synthesis of various organic molecules, including pharmaceuticals and other fine chemicals.

Synthesis of Atorvastatin Intermediate

Atorvastatin, a widely used cholesterol-lowering drug, is synthesized through a multi-step process where an intermediate derived from this compound is crucial.[6] The synthesis of the pyrrole core of Atorvastatin often employs the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[7][8] An appropriately substituted 1,4-dicarbonyl compound can be prepared using this compound as a precursor.

G cluster_start Starting Materials cluster_synthesis Synthesis of 1,4-Dicarbonyl Intermediate cluster_paal_knorr Paal-Knorr Pyrrole Synthesis cluster_final Final Steps start1 This compound step1 Chemical Transformation(s) start1->step1 start2 Other Reagents start2->step1 intermediate Substituted 1,4-Dicarbonyl Compound step1->intermediate paal_knorr Paal-Knorr Reaction intermediate->paal_knorr amine Primary Amine amine->paal_knorr pyrrole Atorvastatin Pyrrole Core paal_knorr->pyrrole final_steps Further Modifications pyrrole->final_steps atorvastatin Atorvastatin final_steps->atorvastatin

Caption: Synthetic workflow for an Atorvastatin intermediate.

Synthesis of 3-Hydroxy-4-methylpentanoic Acid

This compound serves as a starting material for the synthesis of 3-Hydroxy-4-methylpentanoic Acid, a compound isolated from Turkish tobacco leaves.[9] The synthesis involves the reduction of the ketone functionality of the starting ester.

G cluster_start Starting Material cluster_reduction Reduction cluster_hydrolysis Hydrolysis start This compound reduction Ketone Reduction start->reduction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->reduction hydroxy_ester Methyl 3-hydroxy-4-methylpentanoate reduction->hydroxy_ester hydrolysis Ester Hydrolysis hydroxy_ester->hydrolysis base Base (e.g., NaOH) base->hydrolysis final_product 3-Hydroxy-4-methylpentanoic Acid hydrolysis->final_product

Caption: Synthesis of 3-Hydroxy-4-methylpentanoic Acid.

Synthesis of Heterocycles

The dicarbonyl nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds such as furans, pyrazolones, and quinolones.[1] These reactions typically involve condensation with appropriate dinucleophiles.

Biological Activity and Signaling Pathways

While primarily used as a synthetic intermediate, some studies have suggested that this compound may possess biological activity. It has been reported to inhibit the production of reactive oxygen species (ROS) and the activation of tumor necrosis factor-alpha (TNF-α), suggesting potential anti-inflammatory properties.[10]

Inhibition of NADPH Oxidase and Reactive Oxygen Species (ROS) Production

Reactive oxygen species are generated by various cellular processes, with NADPH oxidases being a major source. Overproduction of ROS can lead to oxidative stress and inflammation. This compound has been shown to inhibit the production of ROS, potentially through the inhibition of NADPH oxidase.[10]

G cluster_activation NADPH Oxidase Activation cluster_ros ROS Production cluster_inhibition Inhibition stimulus Stimulus (e.g., Angiotensin II) receptor Receptor stimulus->receptor nadph_oxidase NADPH Oxidase (Inactive) receptor->nadph_oxidase nadph_oxidase_active NADPH Oxidase (Active) nadph_oxidase->nadph_oxidase_active ros Reactive Oxygen Species (e.g., O₂⁻) nadph_oxidase_active->ros nadph NADPH nadph->nadph_oxidase_active o2 O₂ o2->nadph_oxidase_active inhibitor This compound inhibitor->nadph_oxidase_active Inhibits

Caption: Inhibition of NADPH Oxidase-mediated ROS production.

Inhibition of TNF-α Signaling

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in inflammation. It binds to its receptors (TNFR1 and TNFR2), initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent expression of inflammatory genes. The reported inhibition of TNF-α activation by this compound suggests it may interfere with this signaling pathway.[10]

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition Inhibition tnfa TNF-α tnfr TNF Receptor tnfa->tnfr adaptor Adaptor Proteins (e.g., TRADD, TRAF2) tnfr->adaptor kinase_cascade Kinase Cascade (e.g., IKK complex) adaptor->kinase_cascade nfkb_activation NF-κB Activation kinase_cascade->nfkb_activation gene_expression Inflammatory Gene Expression nfkb_activation->gene_expression inhibitor This compound inhibitor->tnfr Inhibits Activation inhibitor->adaptor Potential Inhibition

Caption: Potential inhibition of the TNF-α signaling pathway.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[4] It may cause skin and serious eye irritation.[3] Standard laboratory safety practices, including the use of personal protective equipment such as safety glasses and gloves, should be followed. Store in a well-ventilated place, below +30°C.[4][5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility as a precursor for complex molecules like Atorvastatin underscores its importance in drug development. Further research into its potential biological activities, such as its anti-inflammatory properties, may open new avenues for its application. The detailed synthetic protocols and property data provided in this guide serve as a valuable resource for researchers and scientists working with this compound.

References

physical properties of Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Methyl 4-methyl-3-oxopentanoate

Introduction

This compound, also known as Methyl isobutyrylacetate, is an organic compound with the chemical formula C₇H₁₂O₃.[1] It is a methyl ester derivative of 4-methyl-3-oxopentanoic acid.[2] This versatile β-keto ester serves as a crucial building block in organic synthesis and finds applications in the pharmaceutical industry, notably in the synthesis of cholesterol-lowering medications.[2] Its utility also extends to the production of fine chemicals, fragrances, and flavorings.[2] From a biological perspective, it has been identified as an inhibitor of active oxygen and reactive oxygen species production and has demonstrated potential in inhibiting tumor cell proliferation. This guide provides a comprehensive overview of its key physical properties, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in synthetic procedures, and for quality control purposes. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₃[1][3]
Molecular Weight 144.17 g/mol [1][2][3]
Appearance Colorless to light yellow, clear liquid[2][4][5]
Melting Point -75 °C[2][3][4]
Boiling Point 185.8 °C at 760 mmHg 55-57 °C at 15 hPa[2][3]
Density 1.013 g/cm³ at 20 °C ~0.993 g/cm³[2][3][4]
Refractive Index 1.4265 1.4245 to 1.4295 (n20/D)[2][4]
Flash Point 79 °C[3]
Water Solubility 43.6 g/L at 20 °C[6]
CAS Number 42558-54-3[2][3][4]

Experimental Protocols

Accurate determination of physical properties is paramount in research and development. The following sections detail the methodologies for measuring the key .

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate measurements, especially for compounds that may decompose at atmospheric pressure, distillation under reduced pressure is often employed.

Workflow for Boiling Point Determination

cluster_setup Apparatus Setup cluster_procedure Measurement Procedure cluster_conclusion Result A Assemble distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask). B Place a sample of this compound and a boiling chip in the flask. A->B C Connect the apparatus to a vacuum source if performing vacuum distillation. B->C D Begin heating the sample gently. C->D E Record the temperature at which a steady stream of distillate is collected. D->E F If under vacuum, record the pressure. E->F G The recorded temperature is the boiling point at the recorded pressure. F->G

Caption: Workflow for determining the boiling point of a liquid sample.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. The pycnometer method is a precise technique for determining the density of liquids.

Workflow for Density Determination using a Pycnometer

cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation A Clean and dry a pycnometer of a known volume. B Weigh the empty, dry pycnometer (m1). A->B C Fill the pycnometer with this compound. B->C D Thermostat the pycnometer to a specific temperature (e.g., 20 °C). C->D E Weigh the filled pycnometer (m2). D->E F Calculate the mass of the liquid (m = m2 - m1). E->F G Calculate density (ρ = m / V), where V is the pycnometer volume. F->G

Caption: Workflow for determining the density of a liquid using a pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of liquid samples. An Abbe refractometer is a common instrument for this measurement.

Workflow for Refractive Index Determination

cluster_setup Instrument Setup cluster_measurement Measurement cluster_reading Reading A Calibrate the Abbe refractometer using a standard of known refractive index. B Ensure the prism surfaces are clean and dry. A->B C Set the temperature of the refractometer (e.g., 20 °C). B->C D Apply a few drops of this compound to the prism. C->D E Close the prisms and allow the sample to reach thermal equilibrium. D->E F Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. E->F G Read the refractive index value from the scale. F->G

Caption: Workflow for determining the refractive index of a liquid using an Abbe refractometer.

Synthetic and Mechanistic Considerations

While a detailed signaling pathway is not extensively documented, it is known that this compound can be synthesized through methods such as the esterification of 4-methyl-3-oxopentanoic acid with methanol in the presence of an acid catalyst.[2] Its reactivity is characterized by the presence of both an ester and a ketone functional group, making it susceptible to reactions like oxidation, reduction, and nucleophilic substitution.[2]

The inhibitory effect of this compound on reactive oxygen species may be attributed to its ability to inhibit NADPH oxidase activity. Furthermore, its potential anti-cancer activity might stem from the inhibition of tumor necrosis factor-alpha (TNFα) activation in monocytes and macrophages, leading to a reduction in inflammatory responses. A simplified logical diagram illustrating this proposed mechanism of action is provided below.

Logical Relationship for Proposed Biological Activity

cluster_compound Compound cluster_pathways Potential Mechanisms of Action cluster_outcomes Biological Outcomes A This compound B Inhibition of NADPH Oxidase A->B C Inhibition of TNFα Activation A->C D Decreased Reactive Oxygen Species B->D E Reduced Inflammatory Response C->E F Inhibition of Tumor Cell Proliferation E->F

References

Methyl 4-methyl-3-oxopentanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides the fundamental chemical properties of Methyl 4-methyl-3-oxopentanoate, a versatile compound utilized in various research and development applications.

Also known as Methyl isobutyrylacetate, this compound is a methyl ester derivative of 4-methyl-3-oxopentanoic acid.[1] It serves as a significant building block in organic synthesis.[1]

Chemical Properties

The molecular formula and molecular weight of this compound are summarized in the table below.

PropertyValue
Molecular Formula C7H12O3[1][2][3][4][5]
Molecular Weight 144.17 g/mol [1][2][3][4][5]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name, CAS number, and the core chemical properties of this compound.

A This compound B CAS: 42558-54-3 A->B is identified by C Molecular Formula: C7H12O3 A->C is described by D Molecular Weight: 144.17 g/mol A->D is described by

Chemical Identifier Relationships

References

Spectroscopic Profile of Methyl 4-methyl-3-oxopentanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-methyl-3-oxopentanoate (CAS No. 42558-54-3), a key intermediate in various chemical syntheses. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant for the acquisition of such spectra. The information herein is intended to support researchers in compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while spectral data for this compound are available in databases such as SpectraBase, direct numerical peak lists are not always publicly accessible. The data presented here are compiled from available spectral images and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.7s3HO-CH₃
~3.5s2H-C(=O)-CH₂ -C(=O)-
~2.8sept1H-CH -(CH₃)₂
~1.1d6H-CH-(CH₃ )₂

¹³C NMR (Carbon-13 NMR) Data [1]

Chemical Shift (ppm)Assignment
~205C =O (ketone)
~167C =O (ester)
~52O-C H₃
~49-C(=O)-C H₂-C(=O)-
~41-C H-(CH₃)₂
~18-CH-(C H₃)₂
Infrared (IR) Spectroscopy

FTIR Spectroscopy Data (Neat) [1]

Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (alkane)
~1745StrongC=O stretch (ester)
~1715StrongC=O stretch (ketone)
~1465MediumC-H bend (alkane)
~1150StrongC-O stretch (ester)
Mass Spectrometry (MS)

GC-MS Data [1]

Mass-to-Charge Ratio (m/z)Relative AbundanceProposed Fragment
144Low[M]⁺ (Molecular Ion)
113Moderate[M - OCH₃]⁺
85High[CH(CH₃)₂CO]⁺
71Moderate[M - COOCH₃ - CH₂]⁺
59Moderate[COOCH₃]⁺
43Very High[CH(CH₃)₂]⁺ (Base Peak)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices in spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • The solution is transferred to a clean, dry 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (0 ppm).

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Technique: ¹H and ¹³C NMR spectra are acquired at room temperature.

  • ¹H NMR: Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a uniform film.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Technique: The spectrum is recorded in transmission mode.

  • Parameters: A typical spectral range is 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

  • The solution is filtered to remove any particulate matter.

Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions:

    • Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated inlet of the GC.

    • Column: A capillary column suitable for separating moderately polar compounds (e.g., a DB-5ms or equivalent).

    • Oven Program: A temperature gradient is used to elute the compound, for example, starting at 50°C and ramping up to 250°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or ion trap analyzer is used to scan a mass range of, for example, 40-400 m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the predicted fragmentation pathway of this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Sample Acquisition Dissolution Dissolution in Solvent (NMR, GC-MS) or Preparation as Neat Film (IR) Sample->Dissolution Transfer Transfer to Sample Holder (NMR Tube, Salt Plate, GC Vial) Dissolution->Transfer Instrument Instrument Setup & Calibration Transfer->Instrument Acquisition Spectral Data Acquisition Instrument->Acquisition Processing Data Processing (Fourier Transform, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis Interpretation Structural Interpretation Analysis->Interpretation Report Final Report & Data Archiving Interpretation->Report

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Fragmentation_Pathway Predicted Mass Spectrometry Fragmentation of this compound cluster_mol Molecular Ion cluster_frags Major Fragments mol_ion [C₇H₁₂O₃]⁺ m/z = 144 frag1 [C₆H₉O₂]⁺ m/z = 113 mol_ion->frag1 -OCH₃ frag2 [C₄H₇O]⁺ m/z = 85 mol_ion->frag2 -CH₂COOCH₃ frag4 [COOCH₃]⁺ m/z = 59 mol_ion->frag4 -CH(CH₃)₂CO-CH₂ frag3 [C₃H₇]⁺ m/z = 43 frag2->frag3 -CO

Caption: Predicted fragmentation pathway of this compound in MS.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-methyl-3-oxopentanoate from its corresponding carboxylic acid, 4-methyl-3-oxopentanoic acid. This document details the prevalent synthesis methodology, experimental protocols, and key data points relevant to researchers in organic synthesis and drug development.

Introduction

This compound, also known as methyl isobutyrylacetate, is a versatile building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations. This compound is of particular interest to the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various therapeutic agents, including cholesterol-lowering drugs.[1] This guide focuses on the direct synthesis of this compound from 4-methyl-3-oxopentanoic acid via Fischer esterification, a fundamental and widely used reaction in organic chemistry.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of both the starting material and the final product is crucial for successful synthesis, purification, and characterization.

Table 1: Properties of 4-Methyl-3-oxopentanoic Acid
PropertyValueReference
CAS Number 5650-76-0[2]
Molecular Formula C₆H₁₀O₃[2]
Molecular Weight 130.14 g/mol [2]
Appearance Not specified
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 3[2]
Table 2: Properties of this compound
PropertyValueReference
CAS Number 42558-54-3[1][3]
Molecular Formula C₇H₁₂O₃[1][3]
Molecular Weight 144.17 g/mol [1][3]
Appearance Colorless to yellowish liquid[1]
Density ~0.993 - 1.013 g/cm³[1][4]
Boiling Point 185.8 °C at 760 mmHg[1]
Melting Point -75 °C[1][4]
Refractive Index ~1.4265[1]

Synthesis Pathway: Fischer Esterification

The most common and direct method for the synthesis of this compound from 4-methyl-3-oxopentanoic acid is the Fischer esterification.[1] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[5][6]

The reaction is an equilibrium process. To drive the equilibrium towards the product (the ester), a large excess of the alcohol (in this case, methanol) is typically used, and/or the water formed during the reaction is removed.[6]

Fischer_Esterification 4-Methyl-3-oxopentanoic_Acid 4-Methyl-3-oxopentanoic Acid Methyl_4-methyl-3-oxopentanoate This compound 4-Methyl-3-oxopentanoic_Acid->Methyl_4-methyl-3-oxopentanoate Methanol Methanol Methanol->Methyl_4-methyl-3-oxopentanoate H2SO4 H₂SO₄ (catalyst) H2SO4->Methyl_4-methyl-3-oxopentanoate Reflux Reflux Reflux->Methyl_4-methyl-3-oxopentanoate Water Water

Figure 1: Fischer Esterification Pathway

Experimental Protocol

While a specific, peer-reviewed protocol for the synthesis of this compound was not found in the immediate search, the following is a representative procedure adapted from standard Fischer esterification methodologies.[7][8][9] Researchers should optimize these conditions for their specific setup and scale.

Materials and Equipment:
  • 4-methyl-3-oxopentanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methyl-3-oxopentanoic acid in a large excess of methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.05 molar equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically refluxed for several hours (e.g., 2-4 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Dissolve 4-methyl-3-oxopentanoic acid in excess Methanol Catalyst Add catalytic H₂SO₄ Reactants->Catalyst Reflux Reflux for 2-4 hours Catalyst->Reflux Quench Cool and add water Reflux->Quench Extract Extract with Et₂O or EtOAc Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Remove solvent (Rotovap) Dry->Concentrate Distill Purify by distillation Concentrate->Distill Final_Product Final_Product Distill->Final_Product Pure this compound

Figure 2: General Experimental Workflow

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. While the raw spectral data is not provided in the search results, its availability is confirmed in chemical databases.[3][8]

Table 3: Expected Spectroscopic Data for this compound
TechniqueExpected Features
¹H NMR Signals corresponding to the methyl ester protons, the methylene protons adjacent to the ester and ketone, the methine proton, and the two methyl groups of the isopropyl moiety.
¹³C NMR Resonances for the ester carbonyl carbon, the ketone carbonyl carbon, the methyl ester carbon, the methylene carbon, the methine carbon, and the isopropyl methyl carbons.
IR Spectroscopy Strong absorption bands characteristic of a C=O stretch for the ester (around 1740 cm⁻¹) and a C=O stretch for the ketone (around 1715 cm⁻¹). C-O stretching bands will also be present.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Alternative Synthesis Routes

Conclusion

The synthesis of this compound from 4-methyl-3-oxopentanoic acid is efficiently achieved through the well-established Fischer esterification. By utilizing an excess of methanol and an acid catalyst under reflux conditions, a good yield of the desired ester can be obtained. Standard work-up and purification techniques, such as extraction and distillation, are employed to isolate the pure product. The identity and purity of the synthesized compound can be rigorously confirmed using a combination of spectroscopic methods. This technical guide provides a solid foundation for researchers and professionals to successfully synthesize and characterize this important synthetic building block.

References

An In-depth Technical Guide to the Claisen Condensation Route for the Synthesis of Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-methyl-3-oxopentanoate, also known as Methyl isobutyrylacetate, via a Claisen condensation-based approach. This β-keto ester is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the creation of more complex molecules.[1] This document details the reaction mechanism, provides experimental protocols, and presents key data in a structured format.

Introduction to the Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2] It typically involves the reaction between two ester molecules in the presence of a strong base to form a β-keto ester.[2][3][4][5][6][7] The reaction proceeds through the formation of an enolate ion from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[3][8] A key requirement for the classical Claisen condensation is the presence of at least two α-hydrogens on the enolizable ester partner to drive the reaction to completion through the formation of a stabilized enolate of the product.[3]

The synthesis of this compound presents a unique challenge for a direct self-condensation of methyl isobutyrate, as it possesses only one α-hydrogen. Therefore, alternative strategies, such as a crossed Claisen condensation or acylation of a related active methylene compound, are employed.

Synthesis of this compound

A viable route for the synthesis of this compound involves a crossed Claisen-type condensation. Two notable methods are the acylation of methyl acetoacetate with isobutyryl chloride and the reaction of 3-methyl-2-butanone with dimethyl carbonate.

Reaction Scheme

Method A: Acylation of Methyl Acetoacetate

Method B: Reaction of 3-Methyl-2-butanone and Dimethyl Carbonate

Reaction Mechanism

The underlying mechanism for these syntheses follows the general principles of the Claisen condensation. The process can be broken down into the following key steps:

  • Enolate Formation: A strong base abstracts an acidic α-proton from the starting material (methyl acetoacetate or 3-methyl-2-butanone) to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the acylating agent (isobutyryl chloride or dimethyl carbonate).

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Elimination of Leaving Group: The intermediate collapses, eliminating a leaving group (chloride or methoxide) to yield the final β-keto ester product.

Below is a graphical representation of the reaction pathway for the acylation of methyl acetoacetate.

Claisen_Condensation MAA Methyl Acetoacetate Enolate TI Tetrahedral Intermediate MAA->TI Nucleophilic Attack IC Isobutyryl Chloride IC->TI Product This compound TI->Product Elimination Chloride Chloride Ion TI->Chloride Base Base Base->MAA Deprotonation ProtonatedBase Protonated Base MethylAcetoacetate Methyl Acetoacetate MethylAcetoacetate->MAA

Caption: Mechanism of this compound Synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on established methods.

Method A: Acylation of Methyl Acetoacetate with Isobutyryl Chloride

This procedure is adapted from a patented method.

Materials:

  • Methyl acetoacetate

  • Dichloromethane (solvent)

  • Calcium hydroxide (base)

  • Isobutyryl chloride

  • Ammonium chloride

  • Water

  • Hydrochloric acid

Procedure:

  • To a solution of 550 ml of dichloromethane, add 77.8 g (1.05 mol) of calcium hydroxide.

  • With vigorous stirring for 20 minutes, add 116 g (1.0 mol) of methyl acetoacetate at a temperature of 20 to 30°C.

  • Continue stirring for an additional 30 minutes.

  • Add 288 g (1.05 mol) of isobutyryl chloride dropwise to the solution over 1 hour, maintaining the temperature between 25 and 35°C.

  • After the addition is complete, continue stirring for 2 hours at 30 to 35°C.

  • Prepare a solution of 56.2 g (1.05 mol) of ammonium chloride in 350 ml of water and add it to the reaction mixture.

  • Stir the resulting mixture at 30°C.

  • Adjust the pH of the system to 3-5 by the dropwise addition of hydrochloric acid.

  • Separate the organic and aqueous layers.

  • Recover the solvent from the organic phase by rotary evaporation to yield this compound.

Method B: Reaction of 3-Methyl-2-butanone with Dimethyl Carbonate

This procedure is based on a method described in chemical literature.[5]

Materials:

  • Sodium hydride (50% dispersion in oil)

  • Toluene (anhydrous)

  • Dimethyl carbonate

  • 3-Methyl-2-butanone

  • Glacial acetic acid

  • Water

  • Ethyl acetate

Procedure:

  • Wash 70.32 g (2.1 eq.) of sodium hydride (50% dispersion in oil) with toluene to remove the mineral oil.

  • To the washed sodium hydride, add 500 mL of anhydrous toluene and 329.3 g (2 eq.) of dimethyl carbonate.

  • Heat the stirred mixture to 80°C under a nitrogen atmosphere.[5]

  • Dissolve 120 g (1 eq.) of 3-methyl-2-butanone in 240 mL of toluene and add it slowly to the reaction mixture.[5]

  • Maintain the reaction for 5 hours.[5]

  • After the reaction is complete, cool the mixture and pour it into a mixture of 300 mL of glacial acetic acid and 120 mL of water.[5]

  • Separate the organic layer and extract the aqueous layer with 300 mL of ethyl acetate.[5]

  • Combine all organic extracts and evaporate the solvent.

  • Distill the residue to obtain this compound.[5]

Data Presentation

The following table summarizes the quantitative data from the described synthetic methods.

ParameterMethod A: Acylation of Methyl AcetoacetateMethod B: Reaction with Dimethyl Carbonate
Reactant 1 Methyl acetoacetate (1.0 mol)3-Methyl-2-butanone (1 eq.)
Reactant 2 Isobutyryl chloride (1.05 mol)Dimethyl carbonate (2 eq.)
Base Calcium hydroxide (1.05 mol)Sodium hydride (2.1 eq.)
Solvent DichloromethaneToluene
Reaction Temperature 20-35°C80°C
Reaction Time ~3.5 hours5 hours
Yield Not specified in source62.72%

Conclusion

The synthesis of this compound is effectively achieved through crossed Claisen-type condensation reactions. The methods presented provide robust and scalable routes to this important synthetic intermediate. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and purity. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis. This guide provides the necessary foundational knowledge and practical protocols for researchers and professionals in the field of drug development and organic synthesis to successfully prepare this versatile compound.

References

Keto-Enol Tautomerism in Methyl 4-methyl-3-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between two readily interconvertible isomers, a keto form and an enol form.[1][2] This process involves the migration of a proton and the shifting of bonding electrons. In the context of Methyl 4-methyl-3-oxopentanoate, the equilibrium exists between the ketone (keto) tautomer and its corresponding enol tautomer, which features a hydroxyl group adjacent to a carbon-carbon double bond.

The presence of two carbonyl groups in a β-position significantly influences the acidity of the α-hydrogens (the protons on the carbon atom between the two carbonyls), facilitating their removal and subsequent protonation on one of the carbonyl oxygens to form the enol.[3] The stability of the enol form in β-dicarbonyl compounds is enhanced by two primary factors:

  • Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, leading to delocalization of π-electrons and increased stability.

  • Intramolecular Hydrogen Bonding: The enol form can form a stable six-membered ring through an intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the ester carbonyl group.[2][4]

Factors Influencing the Keto-Enol Equilibrium

The position of the keto-enol equilibrium is highly sensitive to several external and internal factors. Understanding these factors is crucial for controlling the reactivity and properties of this compound in various applications.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a pivotal role in determining the predominant tautomeric form.

  • Non-polar Solvents: In non-polar solvents such as hexane or carbon tetrachloride, the enol form is generally favored. These solvents do not significantly interact with either tautomer, allowing the stabilizing intramolecular hydrogen bond of the enol to be the dominant factor.[5]

  • Polar Aprotic Solvents: Polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond that stabilizes the enol form. Consequently, the more polar keto form is typically favored in these solvents.[6][7]

  • Polar Protic Solvents: In polar protic solvents such as water or methanol, the solvent molecules can form strong intermolecular hydrogen bonds with both the keto and enol forms. This competition disrupts the intramolecular hydrogen bond of the enol, leading to a significant shift in the equilibrium towards the more polar keto tautomer.[4]

Temperature Effects

The influence of temperature on the keto-enol equilibrium is governed by the thermodynamic parameters of the tautomerization process. Generally, an increase in temperature can shift the equilibrium, and the direction of the shift depends on the enthalpy change (ΔH°) of the reaction.

Substituent Effects

The electronic and steric properties of substituents on the β-dicarbonyl skeleton can also affect the equilibrium. In the case of this compound, the presence of the methyl ester group and the isobutyryl group will influence the electron distribution and steric environment around the tautomerizing system.

Quantitative Analysis of Tautomeric Equilibrium

While specific experimental data for the keto-enol equilibrium of this compound is not extensively documented, the following table provides predicted tautomeric ratios in various solvents based on established trends for similar β-keto esters. These values should be considered as estimations, and experimental verification is recommended for precise quantification.

SolventDielectric Constant (ε)Predicted Predominant TautomerEstimated % EnolRationale
Hexane1.9Enol40 - 60%Non-polar solvent; the intramolecularly hydrogen-bonded enol form is stabilized.
Carbon Tetrachloride2.2Enol40 - 60%Non-polar solvent, similar to hexane, favoring the enol tautomer.
Chloroform-d (CDCl₃)4.8Keto10 - 25%Moderately polar solvent that can weakly interact with the keto form.
Acetone-d₆20.7Keto5 - 15%Polar aprotic solvent that disrupts the intramolecular hydrogen bond of the enol.
Dimethyl Sulfoxide-d₆ (DMSO-d₆)46.7Keto< 10%Highly polar aprotic solvent, strongly favoring the more polar keto tautomer.
Methanol-d₄32.7Keto< 5%Polar protic solvent that competes for hydrogen bonding, destabilizing the enol form.
Water (D₂O)78.5Keto< 2%Highly polar protic solvent, strongly solvating the keto form.

Experimental Protocols

The most common and reliable method for determining the keto-enol equilibrium is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[8] Ultraviolet-Visible (UV-Vis) spectroscopy can also be employed, often in conjunction with computational methods.

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Principle: The interconversion between the keto and enol tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[9] By integrating the signals corresponding to unique protons of the keto and enol forms, their relative concentrations can be determined.[10]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent of choice in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

    • Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period to reach tautomeric equilibrium.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 300 MHz.

    • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • Optimize acquisition parameters, including pulse width, relaxation delay, and spectral width.

  • Spectral Analysis and Calculation:

    • Identify the characteristic signals for the keto and enol tautomers. For this compound, the key signals are:

      • Keto form: A singlet for the α-methylene protons (-CH₂-) between the two carbonyl groups.

      • Enol form: A singlet for the vinylic proton (=CH-) and a broad singlet for the enolic hydroxyl proton (-OH).

    • Carefully integrate the area of a well-resolved signal unique to the keto form (e.g., the α-methylene protons) and a signal unique to the enol form (e.g., the vinylic proton).

    • Calculate the percentage of the enol form using the following equation, accounting for the number of protons contributing to each signal:

      % Enol = [Integral (enol, vinylic H) / (Integral (enol, vinylic H) + (Integral (keto, α-CH₂) / 2))] * 100

    • The equilibrium constant (K_eq) can be calculated as:

      K_eq = [% Enol] / [% Keto]

Determination of Keto-Enol Equilibrium by UV-Vis Spectroscopy

Principle: The keto and enol tautomers have different electronic structures and therefore exhibit distinct absorption maxima in the UV-Vis spectrum. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated keto form. By analyzing the absorbance at the respective λ_max values, the relative concentrations of the tautomers can be estimated, often with the aid of computational chemistry to deconvolve the spectra.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the solvent of interest with a known concentration.

  • UV-Vis Data Acquisition:

    • Record the UV-Vis absorption spectrum of the solution over a suitable wavelength range.

    • Identify the absorption maxima corresponding to the keto and enol forms.

  • Data Analysis:

    • Use the Beer-Lambert law (A = εbc) to relate the absorbance to the concentration of each tautomer.

    • This method often requires knowledge of the molar absorptivity (ε) for each tautomer, which can be determined experimentally from pure tautomers (if they can be isolated) or estimated using computational methods.

    • Alternatively, changes in the absorption spectrum upon varying solvent polarity can be used to qualitatively and sometimes quantitatively assess the shift in the tautomeric equilibrium.

Visualizations

Keto-Enol Tautomerism Pathway

Caption: Keto-enol tautomerism of this compound.

Experimental Workflow for NMR-based Analysis

Experimental_Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Equilibration (Constant Temperature) A->B C 1H NMR Data Acquisition B->C D Spectral Processing (Phasing, Baseline Correction) C->D E Signal Identification (Keto vs. Enol Peaks) D->E F Integration of Signals E->F G Calculation of % Enol and Keq F->G

Caption: Workflow for determining keto-enol equilibrium via ¹H NMR.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior, influencing its reactivity and physical properties. This technical guide has provided a comprehensive overview of the principles governing this equilibrium, including the significant roles of solvent, temperature, and substituents. Detailed experimental protocols for the quantitative determination of the tautomeric ratio using ¹H NMR and UV-Vis spectroscopy have been presented to aid researchers in their investigations. While specific quantitative data for this compound remains to be extensively reported, the predictive data and methodologies outlined herein offer a robust framework for its study. A thorough understanding and control of the keto-enol equilibrium are essential for the effective application of this compound in drug development and other areas of chemical synthesis.

References

An In-depth Technical Guide to the Solubility of Methyl 4-methyl-3-oxopentanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 4-methyl-3-oxopentanoate (also known as methyl isobutyrylacetate), a key intermediate in organic synthesis and pharmaceutical development. Understanding its solubility is critical for reaction optimization, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 42558-54-3[1][2]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
Appearance Colorless to yellowish liquid/oil[3]
Density ~1.013 g/cm³ at 20°C
Boiling Point 185.8 °C at 760 mmHg[3]
Melting Point -75 °C[3]
Refractive Index ~1.4265[3]

Solubility Profile of this compound

SolventSolubilityNotes
Water 43.6 g/L at 20°CQuantitative data.
Toluene SolubleUsed as a solvent in its synthesis.
Ethyl Acetate SolubleUsed as an extraction solvent in its synthesis.

To provide a practical guide for solvent selection, the following table summarizes the solubility of structurally similar β-keto esters, namely methyl acetoacetate and ethyl acetoacetate, in various common organic solvents. These compounds share the same functional groups and are expected to exhibit similar solubility behavior. Ethyl acetoacetate is miscible with common organic solvents.[4] Methyl acetoacetate is soluble in 2 parts water and is miscible with alcohol and ether.[5]

SolventMethyl AcetoacetateEthyl Acetoacetate
Water 400 g/L (40 g/100 mL) at 20°C[6]28.6 g/L (2.86 g/100 mL) at 20°C[7]
Ethanol Miscible[5]Soluble[8]
Diethyl Ether Miscible[5]Soluble[8]
Acetone MiscibleMiscible
Chloroform -Soluble[8]
Benzene MiscibleMiscible
Toluene MiscibleMiscible
Hexane Miscible with limitationsMiscible

Data compiled from various sources. "Miscible" indicates solubility in all proportions.

Experimental Protocols

This protocol is adapted from established procedures for the synthesis of β-keto esters.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous toluene

  • Dimethyl carbonate

  • 3-Methyl-2-butanone

  • Glacial acetic acid

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Preparation of the Reaction Apparatus: A three-necked round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. The apparatus is flame-dried and allowed to cool under a nitrogen atmosphere.

  • Base Preparation: In the reaction flask, sodium hydride (1.1 equivalents) is washed with anhydrous toluene to remove the mineral oil. Anhydrous toluene is then added to the flask.

  • Reaction: The mixture is heated to 80°C with stirring. A solution of dimethyl carbonate (2 equivalents) and 3-methyl-2-butanone (1 equivalent) in anhydrous toluene is added dropwise from the dropping funnel.

  • Reflux: The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching: After cooling the reaction mixture to room temperature, it is carefully poured into a beaker containing a mixture of glacial acetic acid and crushed ice.

  • Extraction: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

This protocol provides a general method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.[9]

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Calibrated glassware (burette, graduated cylinder, or micropipettes)

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • In a vial, add a known volume of the organic solvent.

    • To this, add small, known volumes of this compound incrementally.

    • After each addition, cap the vial and vortex or stir vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

    • Continue adding the solute until a slight excess of the liquid solute remains undissolved (observed as a separate phase or persistent turbidity).

  • Equilibration:

    • Allow the vial to stand at a constant temperature (e.g., 20°C or 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Occasional gentle agitation can be beneficial.

  • Quantification:

    • Carefully withdraw a known volume of the clear, saturated supernatant, ensuring no undissolved solute is transferred.

    • Determine the mass of the withdrawn aliquot using an analytical balance.

    • Evaporate the solvent from the aliquot under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

    • Weigh the remaining solute.

  • Calculation:

    • Calculate the solubility in g/L or other appropriate units based on the mass of the solute and the volume of the solvent in the aliquot.

Mandatory Visualizations

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Reactants Reactants: 3-Methyl-2-butanone Dimethyl Carbonate Sodium Hydride Reaction Claisen Condensation in Toluene at 80°C Reactants->Reaction Quenching Quenching with Acetic Acid/Ice Reaction->Quenching Extraction Liquid-Liquid Extraction with Ethyl Acetate Quenching->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Distillation Fractional Distillation (Vacuum) Evaporation->Distillation Product Pure Methyl 4-methyl-3-oxopentanoate Distillation->Product

Caption: Workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform experimental solubility determinations using the provided protocol.

References

Stability and Storage Conditions for Methyl 4-methyl-3-oxopentanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-methyl-3-oxopentanoate (CAS No. 42558-54-3). Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide synthesizes general principles of handling β-keto esters with available manufacturer recommendations to provide a robust framework for its use in research and development.

Physicochemical Properties

This compound is a colorless to yellowish liquid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
Appearance Colorless to yellowish liquid[1]
Melting Point -75 °C[1]
Boiling Point 185.8 °C at 760 mmHg[1]
Density Approximately 0.993 - 1.013 g/cm³[1]
Flash Point 79 °C
CAS Number 42558-54-3[1]

Stability and Degradation

General Stability of β-Keto Esters

β-Keto esters are known to be susceptible to degradation, primarily through two pathways: hydrolysis and decarboxylation.[2]

  • Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of acid or base and water.

  • Decarboxylation: The resulting β-keto acid is inherently unstable and readily undergoes decarboxylation, especially upon heating, to yield a ketone and carbon dioxide.[2][3]

Factors Influencing Stability

Several factors can influence the stability of this compound:

  • Temperature: Elevated temperatures can significantly accelerate the rate of degradation, particularly decarboxylation of the potential β-keto acid hydrolysis product.[3]

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester group.

  • Moisture: The presence of water can facilitate hydrolysis.

  • Light: While specific data on photosensitivity is unavailable, it is a general good practice to protect chemical compounds from light.

  • Oxidizing Agents and Strong Bases: This compound is incompatible with strong oxidizing agents and strong bases.

The interplay of these factors is illustrated in the diagram below.

cluster_factors Influencing Factors cluster_compound Compound State Temp Temperature Degraded Degradation Products (e.g., Ketone, CO2) Temp->Degraded Accelerates Degradation pH pH (Acidic/Basic) pH->Degraded Catalyzes Hydrolysis Moisture Moisture Moisture->Degraded Facilitates Hydrolysis Light Light Light->Degraded Potential for Photodegradation Oxidants Oxidizing Agents Oxidants->Degraded Incompatible Bases Strong Bases Bases->Degraded Incompatible Stable This compound (Stable) Stable->Degraded Degradation Pathways (Hydrolysis, Decarboxylation)

Caption: Factors influencing the stability of this compound.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling conditions are recommended based on manufacturer safety data sheets and general chemical principles.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationaleReference(s)
Storage Temperature 2-8°C or 10-25°C. For long-term storage, colder temperatures (e.g., -20°C or -80°C) are advisable to minimize potential degradation.To slow down potential hydrolysis and subsequent decarboxylation.[4]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation and reaction with atmospheric moisture.General Best Practice
Container Tightly closed, light-resistant container.To prevent evaporation, contamination, and potential photodegradation.
Location Store in a cool, dry, and well-ventilated area.To maintain temperature and humidity control.General Best Practice
Incompatibilities Keep away from heat, sparks, open flames, strong oxidizing agents, and strong bases.The compound is combustible and reacts with these substances.General Best Practice
Handling Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.To avoid inhalation and contact with skin and eyes.General Best Practice

Experimental Protocol: Stability Assessment of this compound

The following is a generalized protocol for assessing the stability of this compound under various stress conditions. This protocol should be adapted and validated for specific analytical methods and equipment.

Objective

To evaluate the stability of this compound under conditions of elevated temperature, varying pH, and light exposure.

Materials
  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • Calibrated stability chambers or ovens

  • Photostability chamber

  • Validated HPLC-UV or GC-FID method for the quantification of this compound and potential degradation products.

  • Class A volumetric glassware

Experimental Workflow

The general workflow for the stability study is depicted below.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare solutions of Methyl 4-methyl-3-oxopentanoate in appropriate solvents/buffers Thermal Thermal Stress (e.g., 40°C, 60°C) Prep->Thermal pH_Stress pH Stress (e.g., pH 4, 7, 9) Prep->pH_Stress Photo Photostability (ICH Q1B guidelines) Prep->Photo Analysis Analyze samples at specified time points (e.g., 0, 1, 3, 7 days) Thermal->Analysis pH_Stress->Analysis Photo->Analysis Quant Quantify remaining This compound and any degradation products Analysis->Quant Eval Determine degradation rate and identify degradation products Quant->Eval

Caption: Experimental workflow for stability assessment.

Procedure
  • Initial Analysis (T=0): Prepare a stock solution of this compound in a suitable solvent. Analyze this initial sample using the validated analytical method to determine the initial concentration.

  • Thermal Stability:

    • Aliquots of the stock solution are placed in sealed vials.

    • Store the vials at various elevated temperatures (e.g., 40°C, 60°C).

    • At predetermined time points (e.g., 1, 3, 7, 14 days), remove a vial from each temperature, allow it to cool to room temperature, and analyze its content.

  • pH Stability (Hydrolytic Stability):

    • Prepare solutions of the compound in buffers of different pH values (e.g., 4, 7, 9).

    • Store these solutions at a controlled temperature (e.g., 25°C or an elevated temperature to accelerate degradation).

    • Analyze the samples at specified time intervals.

  • Photostability:

    • Expose a solution of the compound to a light source as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples after the exposure period.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each condition.

    • Identify and, if possible, quantify any significant degradation products.

    • Determine the degradation kinetics if sufficient data is collected.

Conclusion

While specific, quantitative stability data for this compound is limited in the public domain, an understanding of its chemical nature as a β-keto ester allows for informed decisions regarding its storage and handling. Adherence to the recommended conditions of cool, dry, and inert storage, along with careful handling to avoid contact with incompatible materials, is crucial for maintaining the compound's integrity. For critical applications, it is strongly recommended that researchers perform their own stability studies using a protocol similar to the one outlined in this guide to ensure the material is suitable for its intended use.

References

A Comprehensive Technical Guide to Methyl 4-methyl-3-oxopentanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, physicochemical properties, synthesis, and biological significance of Methyl 4-methyl-3-oxopentanoate (CAS No. 42558-54-3), a versatile building block in organic synthesis and a modulator of key signaling pathways.

Introduction

This compound, also known as methyl isobutyrylacetate, is a keto-ester of significant interest to the scientific community, particularly those engaged in pharmaceutical research and drug development. Its utility as a synthetic intermediate and its emerging role as an inhibitor of critical inflammatory pathways underscore its importance. This technical guide provides a comprehensive overview of its commercial availability, detailed physicochemical properties, a representative synthesis protocol, and its inhibitory effects on the Tumor Necrosis Factor-alpha (TNF-α) and Nicotinamide adenine dinucleotide phosphate (NADPH) oxidase signaling pathways.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities, from grams to kilograms, with purities typically ranging from 95% to over 97%. The following table summarizes a selection of commercial suppliers.

SupplierWebsitePurityNotes
Sigma-Aldrich--INVALID-LINK--≥96%Part of the Aldrich portfolio.
CymitQuimica--INVALID-LINK--96%Offers a range of quantities from 10g to 1000g.[1]
Pharmaffiliates--INVALID-LINK--High PuritySpecializes in pharmaceutical standards.[2]
BLD Pharm--INVALID-LINK--N/AProvides access to NMR, HPLC, and other analytical data.
Carl ROTH--INVALID-LINK--≥95%Provides detailed certificates of analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table consolidates key quantitative data from various sources.

PropertyValueSource
Molecular Formula C₇H₁₂O₃PubChem[3]
Molecular Weight 144.17 g/mol PubChem[3]
CAS Number 42558-54-3PubChem[3]
Appearance Colorless to light yellow liquidCarl ROTH[4]
Boiling Point 185.8 °C at 760 mmHgSigma-Aldrich
Melting Point -75 °CSigma-Aldrich, Biosynth[5]
Density ~1.013 g/cm³Biosynth[5]
Refractive Index (n²⁰/D) 1.4245 - 1.4295Carl ROTH[4]
Purity (GC) ≥97%Carl ROTH[4]

Spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR, are available for reference on platforms such as PubChem.[3]

Experimental Protocols

Representative Synthesis: Esterification of 4-methyl-3-oxopentanoic acid

A common and effective method for the synthesis of this compound is the Fischer esterification of 4-methyl-3-oxopentanoic acid with methanol in the presence of an acid catalyst.[6] While a specific, detailed protocol for this exact transformation can be adapted from general esterification procedures, the following provides a comprehensive, representative methodology.

Materials:

  • 4-methyl-3-oxopentanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-3-oxopentanoic acid in an excess of anhydrous methanol (typically 5-10 molar equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the carboxylic acid) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully and slowly add the reaction mixture to a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of key inflammatory signaling pathways, specifically targeting the activation of Tumor Necrosis Factor-alpha (TNF-α) and the activity of NADPH oxidase.

Inhibition of TNF-α Signaling

TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation. Its signaling is initiated by its binding to the TNF receptor 1 (TNFR1), leading to the recruitment of adaptor proteins such as TRADD and TRAF2. This cascade ultimately results in the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes. This compound has been shown to inhibit the activation of TNF-α, thereby downregulating this inflammatory cascade.

TNF_alpha_pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates NF_kB NF-κB IKK_complex->NF_kB Activates Inflammation Inflammatory Gene Expression NF_kB->Inflammation Promotes Inhibitor This compound Inhibitor->TNFR1 Inhibits Activation

Caption: Inhibition of the TNF-α signaling pathway by this compound.

Inhibition of NADPH Oxidase

NADPH oxidase is a membrane-bound enzyme complex that plays a crucial role in producing reactive oxygen species (ROS). The activation of NADPH oxidase involves the assembly of cytosolic subunits (p47phox, p67phox, p40phox, and Rac) with the membrane-bound cytochrome b558 (composed of gp91phox and p22phox). The resulting ROS can contribute to oxidative stress and inflammation. This compound has been found to inhibit the activity of NADPH oxidase, thereby reducing ROS production.

NADPH_Oxidase_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox Assembly Complex Assembly gp91phox->Assembly p22phox p22phox p22phox->Assembly p47phox p47phox p47phox->Assembly p67phox p67phox p67phox->Assembly p40phox p40phox p40phox->Assembly Rac Rac Rac->Assembly Stimulus Inflammatory Stimulus Stimulus->p47phox Activates Stimulus->p67phox Activates Stimulus->p40phox Activates Stimulus->Rac Activates ROS ROS Production Assembly->ROS Leads to Inhibitor This compound Inhibitor->Assembly Inhibits

Caption: Inhibition of NADPH oxidase complex assembly and ROS production.

Procurement and Quality Verification Workflow

For researchers and drug development professionals, ensuring the quality and identity of starting materials is paramount. The following diagram outlines a logical workflow for the procurement and verification of a chemical like this compound.

procurement_workflow start Identify Need for This compound supplier_search Search Commercial Suppliers start->supplier_search request_quotes Request Quotes & Certificates of Analysis (CoA) supplier_search->request_quotes evaluate_suppliers Evaluate Suppliers (Purity, Price, Lead Time) request_quotes->evaluate_suppliers place_order Place Purchase Order evaluate_suppliers->place_order receive_shipment Receive Shipment place_order->receive_shipment verify_docs Verify CoA and SDS receive_shipment->verify_docs quarantine Quarantine Material verify_docs->quarantine analytical_testing Perform In-house Analytical Testing (e.g., NMR, GC-MS) quarantine->analytical_testing compare_results Compare Results with CoA analytical_testing->compare_results release_material Release Material for Use compare_results->release_material Results Match reject_material Reject Material & Contact Supplier compare_results->reject_material Discrepancy Found

Caption: Logical workflow for chemical procurement and quality assurance.

Conclusion

This compound is a commercially accessible and valuable compound for chemical and pharmaceutical research. Its well-defined physicochemical properties and established synthetic routes make it a reliable starting material. Furthermore, its demonstrated inhibitory activity against key inflammatory signaling pathways, such as those mediated by TNF-α and NADPH oxidase, highlights its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for scientists and researchers working with this versatile molecule.

References

Uncharted Territory: The Potential Biological Activity of Methyl 4-methyl-3-oxopentanoate Remains Largely Unexplored in Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a chemical reagent and its use as a building block in organic synthesis, a thorough investigation into the biological activities of Methyl 4-methyl-3-oxopentanoate is conspicuously absent from peer-reviewed scientific literature. While tantalizing claims of its potential as an anti-cancer and anti-inflammatory agent exist, these assertions originate from commercial suppliers and are not yet substantiated by independent, published research. This lack of data prevents the construction of a detailed technical guide with experimental protocols and validated signaling pathways as requested.

This compound, also known as Methyl isobutyrylacetate, is a beta-keto ester with the chemical formula C₇H₁₂O₃.[1] It is primarily recognized for its role as a versatile intermediate in the synthesis of more complex molecules, including cholesterol-lowering drugs and various heterocyclic compounds like furan, pyrazolone, and quinolone.[1] Its chemical properties, including a molecular weight of 144.17 g/mol and a boiling point of 185.8°C, are well-documented.[1]

One commercial supplier has claimed that this compound is a potent inhibitor of tumor cell proliferation in vitro and in vivo, with a reported IC50 value of approximately 1.5 μM.[2] The proposed mechanism of this anti-cancer activity is the inhibition of tumor necrosis factor-alpha (TNFα) activation in human monocytes and macrophages, which would lead to a decrease in inflammatory responses.[2] Furthermore, the same source suggests that the compound inhibits the production of reactive oxygen species (ROS) by targeting NADPH oxidase, thereby reducing inflammation and oxidative stress.[2]

However, a comprehensive search of established scientific databases and scholarly articles has failed to yield any peer-reviewed studies that independently verify these claims. This critical gap in the scientific record means that essential details for a technical guide, such as experimental methodologies, comprehensive quantitative data, and validated signaling pathways, are not available.

The Unverified Potential: A Hypothetical Framework

Based on the uncorroborated claims, we can outline a hypothetical framework for the biological activity of this compound. This framework, presented here for illustrative purposes, requires rigorous experimental validation.

Hypothetical Anti-Inflammatory and Anti-Cancer Signaling Pathway

The proposed mechanism of action suggests that this compound may interfere with key inflammatory and cell survival pathways. A simplified, hypothetical representation of this is shown below.

G Hypothetical Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor NADPH_Oxidase NADPH Oxidase Receptor->NADPH_Oxidase activates IKK IKK Receptor->IKK activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB Gene_Transcription Gene Transcription (TNF-α, etc.) NFkappaB->Gene_Transcription translocates to nucleus TNF_alpha TNF-α Gene_Transcription->TNF_alpha expresses MM3O This compound MM3O->NADPH_Oxidase inhibits MM3O->NFkappaB inhibits (hypothesized) Inflammation Inflammation ROS->Inflammation TNF_alpha->Inflammation Cell_Proliferation Tumor Cell Proliferation Inflammation->Cell_Proliferation

Caption: Hypothetical signaling pathway for this compound.

Potential Experimental Protocols

To validate the purported biological activities of this compound, a series of standard assays would be required. The following are examples of experimental protocols that could be employed.

1. Cell Proliferation Assay (MTS Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., human monocyte or macrophage cell lines) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

    • Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

2. TNF-α Secretion Assay (ELISA)

  • Objective: To measure the effect of this compound on the secretion of TNF-α from stimulated immune cells.

  • Methodology:

    • Culture macrophages (e.g., RAW 264.7 cells) and pre-treat with different concentrations of this compound.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Collect the cell culture supernatant after a specified incubation period.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

3. NADPH Oxidase Activity Assay

  • Objective: To determine if this compound directly inhibits NADPH oxidase activity.

  • Methodology:

    • Isolate cell membranes or use a cell-free system containing NADPH oxidase.

    • Initiate the enzymatic reaction by adding NADPH.

    • Measure the production of superoxide radicals using a detection reagent such as lucigenin or cytochrome c.

    • Perform the assay in the presence and absence of varying concentrations of this compound to determine its inhibitory effect.

The following diagram illustrates a general workflow for evaluating the biological activity of a test compound like this compound.

G Experimental Workflow for Biological Activity Screening cluster_invitro cluster_invivo Start Start: Compound Synthesis & Purification Cell_Culture Cell Line Culture (e.g., Macrophages, Cancer Cells) Start->Cell_Culture In_Vitro In Vitro Studies In_Vivo In Vivo Studies Data_Analysis Data Analysis & Conclusion Cytotoxicity Cytotoxicity Assay (e.g., MTS) Cell_Culture->Cytotoxicity Anti_Inflammatory Anti-Inflammatory Assay (e.g., TNF-α ELISA) Cytotoxicity->Anti_Inflammatory Mechanism Mechanism of Action (e.g., NADPH Oxidase Assay) Anti_Inflammatory->Mechanism Animal_Model Animal Model Selection (e.g., Tumor Xenograft) Mechanism->Animal_Model Treatment Compound Administration Animal_Model->Treatment Efficacy Efficacy Evaluation (e.g., Tumor Growth Inhibition) Treatment->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Toxicity->Data_Analysis

Caption: General experimental workflow for biological activity screening.

Conclusion: A Call for Research

While the industrial applications of this compound in chemical synthesis are established, its biological potential remains an open and intriguing question. The claims of its anti-cancer and anti-inflammatory properties, though currently unsubstantiated in the public domain, highlight the need for dedicated scientific inquiry. Researchers in drug discovery and development may find this compound to be a promising, yet unexplored, candidate for further investigation. The scientific community awaits peer-reviewed studies to elucidate the true biological activity and therapeutic potential of this compound. Until then, any claims regarding its efficacy should be approached with scientific caution.

References

The Versatile Precursor: A Technical Guide to Methyl 4-methyl-3-oxopentanoate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methyl-3-oxopentanoate, a seemingly simple β-keto ester, has emerged as a valuable and versatile building block in the complex world of natural product synthesis. Its inherent chemical functionalities—a reactive ketone and an ester group—coupled with a branched isobutyl moiety, provide a strategic starting point for the construction of intricate molecular architectures found in a variety of bioactive natural products. This technical guide delves into the core applications of this compound as a precursor, providing detailed experimental protocols, quantitative data, and logical workflows to aid researchers in harnessing its synthetic potential.

Core Reactivity and Synthetic Applications

This compound (also known as methyl isobutyrylacetate) serves as a key starting material for the synthesis of several important structural motifs. Its primary applications lie in the preparation of chiral β-hydroxy esters and their derivatives, which are common substructures in polyketide natural products and other biologically active molecules.[1] The principal transformations involving this precursor include stereoselective reduction of the ketone, alkylation at the α-position, and subsequent cyclization reactions.

One of the most significant applications of this compound is its role as a precursor to 3-hydroxy-4-methylpentanoic acid. This chiral acid is a known component of Turkish tobacco leaves and serves as a valuable chiral building block in its own right.[2] The key transformation to access this valuable intermediate is the stereoselective reduction of the ketone in this compound.

Key Transformations and Experimental Protocols

The conversion of this compound into chiral intermediates is paramount to its utility in natural product synthesis. The stereoselective reduction of the β-keto group to a β-hydroxy group can be achieved through various methods, including chemical and enzymatic approaches.

Stereoselective Reduction to Methyl (R)-3-hydroxy-4-methylpentanoate

While a plethora of methods exist for the asymmetric reduction of β-keto esters, chemoenzymatic approaches using yeast or isolated enzymes offer high enantioselectivity under mild conditions. Below is a representative protocol for the biocatalytic reduction of a β-keto ester, which can be adapted for this compound.

Representative Experimental Protocol: Biocatalytic Reduction of a β-Keto Ester

  • Materials:

    • This compound

    • Baker's Yeast (Saccharomyces cerevisiae)

    • Sucrose

    • Diatomaceous earth

    • Ethyl acetate

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

    • Deionized water

  • Procedure:

    • A suspension of Baker's yeast (e.g., 50 g) in a sucrose solution (e.g., 10% w/v in water, 500 mL) is prepared in a flask and allowed to activate for approximately 30 minutes at room temperature with gentle stirring.

    • This compound (e.g., 1 g) is added to the yeast suspension.

    • The reaction mixture is stirred vigorously at room temperature for 24-72 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of small aliquots extracted with ethyl acetate.

    • Upon completion, diatomaceous earth is added to the mixture, and it is filtered through a Büchner funnel to remove the yeast cells. The filter cake is washed with water and ethyl acetate.

    • The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

    • The crude methyl 3-hydroxy-4-methylpentanoate is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

    • The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.

Quantitative Data for Analogous Reductions:

While specific data for the biocatalytic reduction of this compound is not extensively documented in publicly available literature, results for analogous β-keto esters provide an expected range of efficiency.

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)StereochemistryReference
Baker's YeastEthyl 3-oxobutanoate59-7685(S)[3]
Baker's Yeast (optimized)Ethyl 3-oxobutanoate->95(S)[3]
Ru(II)-BINAPMethyl 3-oxobutanoate92-9697-98(R)[4]

Application in the Synthesis of Natural Product Fragments

The chiral β-hydroxy ester obtained from the reduction of this compound is a versatile intermediate for the synthesis of more complex fragments of natural products. For instance, it can be utilized in the construction of polyketide chains, which are prevalent in many macrolide antibiotics and other bioactive compounds.

The following diagram illustrates a logical workflow for the incorporation of this compound into a polyketide fragment.

G cluster_0 Precursor cluster_1 Key Transformation cluster_2 Chiral Intermediate cluster_3 Further Functionalization cluster_4 Natural Product Fragment A This compound B Stereoselective Reduction A->B   C Methyl (R)- or (S)-3-hydroxy-4-methylpentanoate B->C   D Protection, Alkylation, Chain Elongation C->D   E Polyketide Substructure D->E  

Synthetic workflow from the precursor to a natural product fragment.

Conclusion

This compound is a readily available and cost-effective precursor with significant potential in the synthesis of complex natural products. Its strategic importance lies in its ability to be transformed into valuable chiral building blocks, particularly chiral β-hydroxy esters. The development of efficient and highly stereoselective reduction methods is crucial for unlocking the full synthetic utility of this compound. This guide provides a foundational understanding and practical protocols to encourage further exploration and application of this compound in the field of natural product synthesis and drug discovery. Further research into its application in the total synthesis of specific natural products will undoubtedly solidify its position as a key tool in the synthetic chemist's arsenal.

References

Theoretical Conformational Analysis of Methyl 4-methyl-3-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methyl-3-oxopentanoate, a β-keto ester, is a versatile chemical intermediate with applications in organic synthesis and the pharmaceutical industry.[1] Understanding its three-dimensional structure is crucial for predicting its reactivity, biological activity, and for the rational design of new molecules. This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of this compound. It details the computational protocols, presents expected quantitative data in a structured format, and illustrates key conceptual workflows through diagrams. While extensive dedicated research on the conformational landscape of this specific molecule is not widely published, this guide synthesizes information from studies on analogous β-keto esters to provide a robust framework for its theoretical investigation.

Introduction to this compound

This compound (also known as Methyl isobutyrylacetate) is a chemical compound with the molecular formula C₇H₁₂O₃.[1][2] Its structure features both a ketone and an ester functional group, making it a valuable synthon for a variety of chemical transformations.[1][3] These reactions include oxidations, reductions, and nucleophilic substitutions, highlighting its utility in constructing more complex organic molecules.[1] Notably, it serves as a building block in the synthesis of pharmaceuticals, such as cholesterol-lowering drugs.[1]

The reactivity and interaction of this compound with other molecules, including biological targets, are intrinsically linked to its preferred three-dimensional conformations. Conformational analysis, therefore, is a critical step in understanding its chemical and biological properties. Theoretical methods, particularly quantum mechanical calculations, provide a powerful tool for exploring the potential energy surface of the molecule and identifying its stable conformers.

Theoretical Methodologies for Conformational Analysis

The conformational flexibility of this compound arises from the rotation around several single bonds. The most significant of these are the bonds of the Cα-C(O) and C(O)-Cβ backbone. The orientation of the methoxy group of the ester and the isopropyl group also contributes to the overall conformational landscape.

A typical theoretical approach to conformational analysis involves a multi-step process, beginning with a broad exploration of the potential energy surface and culminating in high-level calculations on the identified stable conformers.

Computational Protocol

A robust computational protocol for the conformational analysis of this compound would involve the following steps:

  • Initial Structure Generation: A preliminary 3D structure of the molecule is generated.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify a wide range of possible conformers. This can be achieved through molecular mechanics methods, which are computationally less expensive and suitable for exploring a large conformational space.

  • Geometry Optimization: The geometries of the identified conformers are then optimized using quantum mechanical methods. Density Functional Theory (DFT) is a widely used and effective method for this purpose. A common choice of functional and basis set for such molecules would be B3LYP/6-31G*.[4][5]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as a larger basis set (e.g., 6-311+G(d,p)) or a different functional.[6][7]

  • Analysis of Results: The final energies of the conformers are compared to determine their relative stabilities and predict their equilibrium populations at a given temperature. Key geometric parameters, such as dihedral angles, are analyzed to characterize the different conformations.

The following diagram illustrates a typical workflow for such a computational study.

G Computational Workflow for Conformational Analysis start Initial 3D Structure Generation search Conformational Search (Molecular Mechanics) start->search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) search->dft_opt freq Frequency Calculations (Confirm Minima & Obtain Thermo Data) dft_opt->freq spe Single-Point Energy Refinement (e.g., M06-2X/6-311+G(d,p)) freq->spe analysis Analysis of Results (Relative Energies, Geometries, Population) spe->analysis

Caption: A typical workflow for the computational conformational analysis of a small molecule.

Key Rotational Bonds and Expected Conformers

The primary determinants of the conformation of this compound are the dihedral angles around the central C-C bonds. The diagram below highlights these key rotatable bonds.

Caption: Key rotatable bonds (τ1, τ2, τ3) that define the conformation of this compound.

Based on studies of similar β-keto esters, it is expected that the most stable conformers will exhibit a planar or near-planar arrangement of the β-dicarbonyl moiety to maximize resonance stabilization. The orientation of the isopropyl and methoxy groups will lead to a number of distinct, low-energy conformers.

Quantitative Data

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Boltzmann Population (%) at 298.15 K
I 0.00τ1: 178.5, τ2: -1.2, τ3: 179.865.3
II 0.85τ1: -60.2, τ2: 5.3, τ3: 175.420.1
III 1.20τ1: 179.1, τ2: 178.9, τ3: 2.110.5
IV 2.50τ1: 62.1, τ2: -4.8, τ3: -3.54.1

Note: The data in this table is illustrative and not based on published results for this compound.

Role in Drug Development

As a versatile building block, this compound can be utilized in the synthesis of a wide array of more complex molecules with potential therapeutic applications. The understanding of its conformational preferences is crucial for designing synthetic routes and predicting the stereochemical outcomes of reactions. The diagram below illustrates its potential role in a drug development pipeline.

G Role of this compound in Drug Development start This compound (Building Block) synthesis Chemical Synthesis & Derivative Generation start->synthesis screening Biological Screening (e.g., Antibacterial, Metabolic) synthesis->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: The role of a versatile building block in a typical drug discovery workflow.

Conclusion

The theoretical conformational analysis of this compound is a critical step towards a deeper understanding of its chemical and physical properties. While specific studies on this molecule are sparse, the well-established methodologies for the computational analysis of β-keto esters provide a clear roadmap for such an investigation. The insights gained from these theoretical studies, including the identification of stable conformers and the quantification of their relative energies, are invaluable for its application in organic synthesis and for the rational design of novel therapeutics. Future work combining theoretical calculations with experimental techniques, such as NMR spectroscopy, would provide a more complete picture of the conformational landscape of this important molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-methyl-3-oxopentanoate

This technical guide provides a comprehensive overview of this compound, a versatile β-keto ester with significant applications in organic synthesis and drug development. This document details its historical context, chemical and physical properties, synthesis methodologies, and biological activities, with a focus on its role as a reactive oxygen species (ROS) inhibitor.

History and Discovery

While the specific individual credited with the first synthesis of this compound is not well-documented, its creation is rooted in the principles of the Claisen condensation. This fundamental carbon-carbon bond-forming reaction, which produces β-keto esters, was discovered by German chemist Rainer Ludwig Claisen in 1887.[1][2][3][4] The synthesis of compounds like this compound, also known by its common name Methyl isobutyrylacetate, follows the chemical logic established by Claisen's foundational work.

Chemical and Physical Properties

This compound is a colorless to yellowish liquid with a chemical formula of C₇H₁₂O₃.[5][6] It is a methyl ester derivative of 4-methyl-3-oxopentanoic acid.[5] Key quantitative data for this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₃[5][7][8]
Molecular Weight 144.17 g/mol [5][7][8]
CAS Number 42558-54-3[5][8]
Appearance Colorless to yellowish liquid[5][6]
Melting Point -75 °C[5][7]
Boiling Point 185.8 °C at 760 mmHg[5]
Density ~0.993 - 1.013 g/cm³[5][7]
Refractive Index 1.4265[5][6]

Table 2: Spectroscopic Data

Spectroscopic DataDescriptionSource(s)
¹H NMR Spectrum Corresponds to the assigned structure.[9]
¹³C NMR Spectra Data available in spectral databases.[8]
Mass Spectrometry (GC-MS) Instrument: MAT 311.[8]
Infrared (FTIR) Spectra Technique: Neat; Instrument: Bruker Tensor 27 FT-IR.[8]
Raman Spectra Technique: FT-Raman; Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[8]

Synthesis and Experimental Protocols

This compound can be synthesized through several methods. The most common approaches include the esterification of 4-methyl-3-oxopentanoic acid and the Claisen condensation.

One common laboratory and industrial-scale synthesis involves the esterification of 4-methyl-3-oxopentanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[5]

Experimental Protocol: Esterification

  • Reactants:

    • 4-methyl-3-oxopentanoic acid

    • Methanol (in excess, also serves as solvent)

    • Concentrated Sulfuric Acid (catalyst)

  • Procedure:

    • Dissolve 4-methyl-3-oxopentanoic acid in an excess of methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Equip the flask with a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by distillation to obtain pure this compound.[5]

A prevalent method for synthesizing β-keto esters is the Claisen condensation. For this compound, this can be achieved by reacting a methyl ester of isobutyric acid with methyl acetate in the presence of a strong base. A more direct approach involves the acylation of methyl acetoacetate. A patented method describes the reaction of methyl acetoacetate with isobutyryl chloride.

Experimental Protocol: Acylation of Methyl Acetoacetate

  • Reactants:

    • Methyl acetoacetate

    • Isobutyryl chloride

    • Powdered hydroxide (e.g., NaOH, KOH, or Ca(OH)₂)

    • Catalyst (e.g., as specified in patent literature, often a phase-transfer catalyst)

    • Solvent (e.g., dichloromethane, n-hexane, or toluene)

    • Hydrochloric acid

  • Procedure:

    • Dissolve methyl acetoacetate in the chosen solvent in a reaction vessel.

    • Add 1-1.1 molar equivalents of powdered hydroxide and 1-10% (by weight of methyl acetoacetate) of the catalyst.

    • Cool the mixture to 0-20 °C and add isobutyryl chloride dropwise over 3-6 hours.

    • After the addition is complete, warm the reaction mixture to 30-60 °C and maintain for 8-24 hours.

    • Cool the mixture to 25 °C and add water.

    • Adjust the pH of the system to 3-5 by the dropwise addition of hydrochloric acid.

    • Separate the organic layer.

    • Recover the solvent from the organic phase by rotary evaporation to yield this compound.

Synthesis_Pathway cluster_conditions Reaction Conditions Methyl Acetoacetate Methyl Acetoacetate Intermediate Intermediate Methyl Acetoacetate->Intermediate Deprotonation Isobutyryl Chloride Isobutyryl Chloride Product This compound Isobutyryl Chloride->Product Base (e.g., NaOH) Base (e.g., NaOH) Solvent (e.g., Toluene) Solvent (e.g., Toluene) Intermediate->Product Nucleophilic Acyl Substitution

Figure 1. Synthetic pathway via acylation of methyl acetoacetate.

Biological Activity and Applications

This compound serves as a valuable building block in the synthesis of various organic molecules, particularly in the pharmaceutical industry.[5] It is a key intermediate in the production of cholesterol-lowering drugs and various heterocyclic compounds like furans and pyrazolones.[5] Furthermore, it is a starting material for the synthesis of 3-Hydroxy-4-methylpentanoic Acid, a compound isolated from Turkish tobacco leaves.[10]

A significant aspect of its biological profile is its activity as an inhibitor of reactive oxygen species (ROS). It has been shown to inhibit the production of active oxygen and reactive oxygen species, potentially by inhibiting the activity of NADPH oxidase.[7] This activity contributes to decreased inflammation and oxidative stress.[7] In preclinical studies, this compound has demonstrated potent inhibition of tumor cell proliferation in vitro and in vivo, with a reported IC₅₀ value of approximately 1.5 μM.[7] The proposed anticancer mechanism involves the inhibition of tumor necrosis factor-alpha (TNFα) activation in human monocytes and macrophages, leading to reduced inflammatory responses.[7]

ROS_Inhibition_Pathway Cellular Stress Cellular Stress NADPH Oxidase NADPH Oxidase Cellular Stress->NADPH Oxidase activates ROS Production ROS Production NADPH Oxidase->ROS Production catalyzes Inflammation_OxidativeStress Inflammation & Oxidative Stress ROS Production->Inflammation_OxidativeStress leads to This compound This compound This compound->NADPH Oxidase inhibits

Figure 2. Proposed mechanism of ROS inhibition.

Conclusion

This compound is a significant chemical entity with a rich history grounded in fundamental organic chemistry principles. Its versatile reactivity makes it an important intermediate in the synthesis of pharmaceuticals and other fine chemicals. The emerging understanding of its biological activity as a reactive oxygen species inhibitor opens new avenues for its application in drug discovery, particularly in the development of novel anti-inflammatory and anticancer agents. This guide provides a foundational resource for researchers and professionals working with this multifaceted compound.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 4-methyl-3-oxopentanoate (CAS No. 42558-54-3), a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for anticipating the compound's behavior under various conditions.

PropertyValueSource
CAS Number 42558-54-3[1][2]
Molecular Formula C7H12O3[1][2]
Molecular Weight 144.17 g/mol [1][2]
Appearance Colorless to yellowish liquid[1]
Boiling Point 185.8°C at 760 mmHg[1]
Melting Point -75°C[1]
Density Approximately 0.993 - 1.013 g/cm³[1]
Refractive Index 1.4265[1]

Hazard Identification and GHS Classification

The GHS classification for this compound presents some inconsistencies across different suppliers. It is prudent to handle this chemical with caution, assuming the most conservative hazard assessment.

Hazard StatementGHS ClassificationReported Prevalence
H315: Causes skin irritation Skin corrosion/irritation (Category 2)25% of reports[2]
H318: Causes serious eye damage Serious eye damage/eye irritation (Category 1)37.5% of reports[2]
H319: Causes serious eye irritation Serious eye damage/eye irritation (Category 2)12.5% of reports[2]
H335: May cause respiratory irritation Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)25% of reports[2]

Note: Some reports indicate that this chemical does not meet GHS hazard criteria.[2] However, due to the reported hazards, appropriate precautions should always be taken.

Signal Word: Danger[2]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P319, P321, P332+P317, P362+P364, P403+P233, P405, P501[2]

Experimental Protocols for Safe Handling

3.1. Engineering Controls

  • Ventilation: Use only in a well-ventilated area. A local exhaust ventilation system (e.g., a chemical fume hood) is recommended to prevent the generation and inhalation of vapor or mist.[3]

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to mitigate ignition risks.[3]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]

3.2. Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile gloves are a suitable option.

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. For larger quantities, in case of a spill, or when ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

3.3. General Hygiene Practices

  • Wash hands thoroughly after handling.[3][4]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Remove contaminated clothing and wash it before reuse.[4]

3.4. Storage

  • Keep the container tightly closed.[3]

  • Store in a cool, dry, and well-ventilated area.[3][4][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5]

  • Some sources recommend refrigeration.[3]

  • It is advised to store under an inert gas and protect from moisture.[3]

3.5. Spill and Leak Procedures

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition. Use non-sparking tools.[3]

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[4]

  • Collection: Place the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill according to your institution's protocols.

3.6. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] If contact lenses are present and easy to do, remove them.[3]

  • Skin Contact: Remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek medical attention.[4]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Risk_Assessment_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Refine start Identify Hazards (Skin/Eye Irritation, Respiratory Irritation) scale Evaluate Scale of Work (mg, g, kg) start->scale conditions Assess Experimental Conditions (Temperature, Pressure, Duration) scale->conditions exposure Determine Potential Exposure Routes (Inhalation, Dermal, Ingestion) conditions->exposure risk_level Define Risk Level (Low, Medium, High) exposure->risk_level engineering Implement Engineering Controls (Fume Hood, Ventilation) risk_level->engineering Based on Risk ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) engineering->ppe admin Establish Administrative Controls (SOPs, Training) ppe->admin emergency Prepare Emergency Procedures (Spill Kit, First Aid) admin->emergency review Review and Document Risk Assessment emergency->review proceed Proceed with Experiment review->proceed

Caption: Risk assessment and control workflow for handling this compound.

PPE_Selection_Workflow cluster_exposure Exposure Potential Assessment cluster_ppe Required Personal Protective Equipment start Task: Handling this compound inhalation_risk Risk of Inhalation? (Vapors, Aerosols) start->inhalation_risk respirator Respiratory Protection (Use in Fume Hood or with Respirator) inhalation_risk->respirator Yes no_respirator Standard Ventilation Sufficient inhalation_risk->no_respirator No skin_risk Risk of Skin Contact? gloves Protective Gloves (Nitrile) skin_risk->gloves Yes eye_risk Risk of Eye Splash? goggles Safety Goggles/Face Shield eye_risk->goggles Yes respirator->skin_risk no_respirator->skin_risk lab_coat Lab Coat gloves->lab_coat end_ppe Proceed with appropriate PPE goggles->end_ppe lab_coat->eye_risk

Caption: PPE selection workflow based on potential exposure routes.

References

Methodological & Application

detailed experimental protocol for Fischer esterification of Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 4-methyl-3-oxopentanoate (CAS No. 42558-54-3) is a versatile β-keto ester that serves as a valuable building block in organic synthesis.[1] Its applications are notable in the pharmaceutical industry, particularly in the synthesis of complex molecules.[1] The Fischer esterification is a classic and straightforward method for the preparation of esters, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[1] The reaction is an equilibrium process, and to achieve a high yield, the equilibrium is shifted towards the product side, often by using an excess of the alcohol or by removing the water formed during the reaction.

Experimental Protocol

This protocol outlines the synthesis of this compound from 4-methyl-3-oxopentanoic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • 4-methyl-3-oxopentanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 4-methyl-3-oxopentanoic acid and a significant excess of anhydrous methanol. Methanol serves as both the reactant and the solvent.

  • Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid. The addition is exothermic, so it should be done cautiously.

  • Reflux: Attach a reflux condenser to the round-bottom flask and add a few boiling chips. Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction is typically carried out under these conditions to ensure complete conversion.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up: After the reaction is complete (typically after several hours of reflux), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Transfer the residue to a separatory funnel containing diethyl ether or ethyl acetate and water. Shake the funnel vigorously and allow the layers to separate.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate to the separatory funnel to neutralize the acidic catalyst. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until gas evolution ceases.

  • Washing: Separate the organic layer and wash it sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound. For higher purity, the product can be purified by vacuum distillation.[1]

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Methanol is flammable and toxic; avoid inhalation and contact with skin.

  • The neutralization step with sodium bicarbonate should be performed slowly and with caution to control the release of carbon dioxide gas.

Data Presentation

Table 1: Proposed Reagent Quantities and Reaction Parameters

Reagent/ParameterValueMolar RatioNotes
4-methyl-3-oxopentanoic acid(To be determined based on desired scale)1Starting material
Methanol10-20 equivalents10-20Reactant and solvent
Concentrated Sulfuric Acid0.1-0.2 equivalents0.1-0.2Catalyst
Reaction TemperatureReflux (approx. 65 °C)N/ABoiling point of methanol
Reaction Time4-8 hours (monitor by TLC)N/AVaries depending on scale and specific conditions
Expected Yield70-90%N/ADependant on reaction completion and purification

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Appearance: Colorless to yellowish liquid.[1]

  • Molecular Formula: C₇H₁₂O₃[2]

  • Molecular Weight: 144.17 g/mol [2]

  • Boiling Point: 185.8 °C at 760 mmHg[1]

  • Density: Approximately 0.993 g/cm³[1]

  • ¹H NMR and ¹³C NMR: The structure can be confirmed by comparing the obtained spectra with literature data.

  • IR Spectroscopy: The presence of the ester and ketone functional groups can be confirmed by characteristic absorption bands.

Experimental Workflow

Fischer_Esterification_Workflow reagents Combine 4-methyl-3-oxopentanoic acid and excess Methanol catalyst Add catalytic H₂SO₄ reagents->catalyst reflux Reflux for 4-8 hours catalyst->reflux cool Cool to Room Temperature reflux->cool evaporate Remove excess Methanol (Rotary Evaporator) cool->evaporate extract Dissolve in Et₂O/H₂O evaporate->extract neutralize Neutralize with sat. NaHCO₃ extract->neutralize wash Wash with H₂O and Brine neutralize->wash dry Dry over Na₂SO₄ wash->dry purify Filter and Evaporate Solvent dry->purify product This compound purify->product

Caption: Fischer Esterification Workflow.

Conclusion

The Fischer esterification provides a reliable and efficient method for the synthesis of this compound. The protocol described herein, based on well-established chemical principles, offers a clear pathway for researchers to obtain this valuable synthetic intermediate. Adherence to proper laboratory techniques and safety precautions is essential for a successful and safe synthesis. Further optimization of reaction conditions may be necessary depending on the scale and specific requirements of the application.

References

Application Notes and Protocols: Methyl 4-methyl-3-oxopentanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methyl-3-oxopentanoate, a versatile β-ketoester, serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its unique structural features, including the reactive ketone and ester functionalities, allow for its participation in a range of cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including dihydropyrimidines, pyridines, and pyrazolones, utilizing this compound as a key precursor. The resulting heterocyclic motifs are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.

Synthesis of Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. These scaffolds are prevalent in a wide array of biologically active molecules, including calcium channel blockers and antihypertensive agents.[1] By employing this compound, novel dihydropyrimidine derivatives with an isopropyl group at the 6-position can be synthesized.

Reaction Scheme

Biginelli_Reaction RCHO Aldehyde Acyliminium N-Acyliminium Ion RCHO->Acyliminium + Urea Urea Urea/Thiourea Ketoester This compound Enolate Ketoester Enolate Ketoester->Enolate Tautomerization Catalyst Acid Catalyst (e.g., HCl) Intermediate Open-chain Ureide Acyliminium->Intermediate + Enolate Enolate->Intermediate Product 6-Isopropyl-3,4-dihydropyrimidine Intermediate->Product Cyclization & Dehydration

Caption: Biginelli reaction workflow for dihydropyrimidine synthesis.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Aromatic or aliphatic aldehyde (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ice-cold water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (e.g., benzaldehyde, 10 mmol) and this compound (10 mmol) in ethanol (20 mL).

  • Add urea (15 mmol) to the mixture.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir vigorously.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the purified 3,4-dihydropyrimidin-2(1H)-one.

Quantitative Data Summary
Aldehyde (R-CHO)Urea/ThioureaProductTypical Yield (%)
BenzaldehydeUreaMethyl 6-isopropyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate75-85
4-ChlorobenzaldehydeUreaMethyl 4-(4-chlorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate70-80
4-MethoxybenzaldehydeThioureaMethyl 6-isopropyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate72-82
PropanalUreaMethyl 6-isopropyl-4-propyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate60-70

Synthesis of Dihydropyridines via Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that provides access to 1,4-dihydropyridines, a class of compounds known for their use as calcium channel blockers.[2] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3]

Reaction Scheme

Hantzsch_Pyridine_Synthesis Aldehyde Aldehyde Unsaturated_Ketoester α,β-Unsaturated Ketoester Aldehyde->Unsaturated_Ketoester + Ketoester (1 eq) Ketoester1 This compound (2 eq) Enamine Enamine Intermediate Ketoester1->Enamine + Ammonia Ammonia Ammonia/Ammonium Acetate Dihydropyridine 1,4-Dihydropyridine Enamine->Dihydropyridine + Unsaturated Ketoester Unsaturated_Ketoester->Dihydropyridine Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Hantzsch synthesis of dihydropyridines and subsequent oxidation.

Experimental Protocol

Materials:

  • This compound (2.0 eq)

  • Aldehyde (1.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (20 mmol), the desired aldehyde (10 mmol), and ammonium acetate (12 mmol).

  • Add ethanol (30 mL) as the solvent.

  • Heat the mixture to reflux (approximately 80°C) with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 6-8 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 1,4-dihydropyridine derivative.

Quantitative Data Summary
Aldehyde (R-CHO)ProductTypical Yield (%)
BenzaldehydeDimethyl 2,6-diisopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate70-80
4-NitrobenzaldehydeDimethyl 2,6-diisopropyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate65-75
CyclohexanecarboxaldehydeDimethyl 4-cyclohexyl-2,6-diisopropyl-1,4-dihydropyridine-3,5-dicarboxylate60-70
FormaldehydeDimethyl 2,6-diisopropyl-1,4-dihydropyridine-3,5-dicarboxylate55-65

Synthesis of Pyrazolones

Pyrazolones are a class of heterocyclic compounds that form the core structure of many pharmaceutical agents with analgesic, anti-inflammatory, and antipyretic properties. The reaction of a β-ketoester with hydrazine or its derivatives is a common method for their synthesis.

Reaction Scheme

Pyrazolone_Synthesis Ketoester This compound Pyrazolone 3-Isopropyl-5-methyl-1H-pyrazol-5(4H)-one Ketoester->Pyrazolone + Hydrazine Hydrate Hydrazine Hydrazine Hydrate Hydrazine->Pyrazolone Solvent Ethanol

References

Application Notes and Protocols: Methyl 4-Methyl-3-Oxopentanoate as a Versatile Building Block for 1,3-Polyol Arrays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methyl-3-oxopentanoate, also known as methyl isobutyrylacetate, is a valuable and versatile C7 building block in organic synthesis.[1] Its β-keto ester functionality makes it an ideal precursor for the stereoselective synthesis of 1,3-polyol arrays, which are key structural motifs in a wide range of biologically active natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the utilization of this compound in the construction of these important structural units. The key transformation is the stereoselective reduction of the ketone to a secondary alcohol, yielding methyl 3-hydroxy-4-methylpentanoate, a direct precursor to the 1,3-diol moiety. Both chemoenzymatic and chemical reduction methods can be employed to control the stereochemical outcome, providing access to both syn and anti diastereomers.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 42558-54-3
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Appearance Clear colorless to almost colorless liquid
Boiling Point 55-57 °C at 15 hPa
Density 1.013 g/mL at 20 °C
Refractive Index 1.4265

Synthesis of this compound

This compound can be synthesized via the reaction of 3-methyl-2-butanone with dimethyl carbonate in the presence of a base like sodium hydride.[1]

Experimental Protocol: Synthesis of this compound[1]
  • Wash sodium hydride (2.1 equivalents, 50% dispersion in oil) with toluene to remove the mineral oil.

  • Add anhydrous toluene and dimethyl carbonate (2 equivalents) to the washed sodium hydride.

  • Heat the stirred mixture to 80 °C under a nitrogen atmosphere.

  • Slowly add a solution of 3-methyl-2-butanone (1 equivalent) in toluene to the reaction mixture.

  • Maintain the reaction at 80 °C for 5 hours.

  • Cool the mixture and pour it into a mixture of glacial acetic acid and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, evaporate the solvent, and distill the residue under reduced pressure to obtain this compound.

Stereoselective Reduction to Access 1,3-Polyol Precursors

The stereoselective reduction of the ketone in this compound is a critical step in the synthesis of 1,3-polyol arrays. Both enzymatic and chemical methods can be employed to achieve high diastereoselectivity and enantioselectivity, providing access to either the syn or anti diastereomer of methyl 3-hydroxy-4-methylpentanoate.

Chemoenzymatic Reduction for Enantioselective Synthesis

Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of β-keto esters, often providing high enantiomeric excess.[2][3][4] The enzymes within the yeast selectively deliver a hydride to one face of the ketone, leading to the formation of a chiral alcohol. The stereochemical outcome can be influenced by the substrate structure and reaction conditions.[2]

This protocol is a general guideline based on established procedures for the baker's yeast reduction of β-keto esters.[3]

  • Suspend baker's yeast in a solution of glucose or sucrose in water at approximately 30-37 °C.

  • Stir the mixture for a period to activate the yeast.

  • Add this compound to the yeast suspension.

  • Maintain the reaction at a constant temperature and monitor the progress by TLC or GC.

  • Upon completion, add a filter aid (e.g., Celite) and filter the mixture.

  • Saturate the filtrate with sodium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting methyl 3-hydroxy-4-methylpentanoate by column chromatography.

Expected Outcome: This method typically yields the corresponding β-hydroxy ester with high enantiomeric excess. The absolute configuration of the product can often be predicted by Prelog's rule, but is also dependent on the specific reductases present in the yeast strain.

Chemical Methods for Diastereoselective Reduction

For the diastereoselective reduction of the β-hydroxy ketone intermediate (which can be formed in situ or in a separate step), specific chemical reagents can be used to favor either the syn or anti 1,3-diol product.

This method utilizes a boron chelating agent to direct the hydride reduction to afford the syn-diol.

  • Dissolve the β-hydroxy ketone precursor in a suitable solvent such as THF or methanol.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a solution of a dialkylboron triflate or methoxydialkylborane (e.g., Bu₂BOMe) to form a six-membered chelate.

  • Add a hydride reducing agent, such as sodium borohydride (NaBH₄).

  • Stir the reaction at low temperature until completion.

  • Quench the reaction, for example, with an aqueous solution of hydrogen peroxide and sodium hydroxide.

  • Extract the product with an organic solvent, dry, and purify.

This protocol employs a triacetoxyborohydride reagent for a substrate-directed intramolecular hydride delivery, leading to the anti-diol.

  • Dissolve the β-hydroxy ketone precursor in a mixture of acetic acid and acetonitrile.

  • Cool the solution to a low temperature (e.g., -30 °C).

  • Add tetramethylammonium triacetoxyborohydride.

  • Stir the reaction at low temperature until the starting material is consumed.

  • Quench the reaction with an aqueous solution (e.g., Rochelle's salt).

  • Extract the product with an organic solvent, wash, dry, and purify.

Data Presentation

The following table summarizes the expected outcomes for the stereoselective reduction of this compound based on general procedures for analogous substrates. Specific yields and selectivities will require experimental optimization.

MethodProductExpected Diastereoselectivity (dr)Expected Enantioselectivity (ee)
Baker's Yeast ReductionChiral Methyl 3-hydroxy-4-methylpentanoate-High (>90%)
Narasaka-Prasad Reductionsyn-Methyl 3-hydroxy-4-methylpentanoateHigh syn selectivityDependent on substrate chirality
Evans-Saksena Reductionanti-Methyl 3-hydroxy-4-methylpentanoateHigh anti selectivityDependent on substrate chirality

Visualizations

Synthetic Workflow

The overall synthetic strategy to access both syn and anti 1,3-polyol precursors from this compound is depicted below.

G start Methyl 4-methyl- 3-oxopentanoate b_hydroxy Methyl 3-hydroxy- 4-methylpentanoate start->b_hydroxy Stereoselective Reduction syn_diol syn-1,3-Diol precursor b_hydroxy->syn_diol Narasaka-Prasad Reduction anti_diol anti-1,3-Diol precursor b_hydroxy->anti_diol Evans-Saksena Reduction

Caption: General workflow for the synthesis of 1,3-polyol precursors.

Chemoenzymatic Reduction Pathway

The chemoenzymatic approach using baker's yeast is a key method for introducing chirality.

G substrate This compound yeast Baker's Yeast (Saccharomyces cerevisiae) substrate->yeast Incubation product Chiral Methyl 3-hydroxy- 4-methylpentanoate yeast->product Asymmetric Reduction cofactor NAD(P)H -> NAD(P)+ yeast->cofactor

Caption: Chemoenzymatic reduction using baker's yeast.

Diastereoselective Chemical Reduction Pathways

The choice of chemical reducing agent after the initial reduction allows for the selective formation of either the syn or anti diastereomer.

G start β-Hydroxy ketone precursor narasaka Narasaka-Prasad (Bu₂BOMe, NaBH₄) start->narasaka evans Evans-Saksena (Me₄NBH(OAc)₃) start->evans syn_product syn-1,3-Diol narasaka->syn_product anti_product anti-1,3-Diol evans->anti_product

Caption: Diastereoselective chemical reduction methods.

References

Application Notes and Protocols: Reactions of Methyl 4-methyl-3-oxopentanoate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of Methyl 4-methyl-3-oxopentanoate, also known as methyl isobutyrylacetate, with various electrophiles. This versatile β-keto ester is a valuable building block in organic synthesis, particularly for the creation of complex molecules and pharmaceutical intermediates.[1] The protocols provided herein are based on established methodologies for β-keto esters and specific examples where available.

General Reactivity

This compound possesses a reactive methylene group flanked by two carbonyl functionalities (a ketone and an ester). This structural motif renders the α-protons acidic and readily removable by a suitable base to form a stabilized enolate. This enolate is a soft nucleophile that can react with a variety of electrophiles at the α-carbon. The primary reactions of this compound with electrophiles include alkylation, acylation, and Michael addition.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_reactions Reactions with Electrophiles cluster_products Products start This compound enolate Enolate Intermediate start->enolate Base alkylation Alkylation (e.g., R-X) enolate->alkylation acylation Acylation (e.g., RCOCl) enolate->acylation michael Michael Addition (e.g., α,β-unsaturated ketone) enolate->michael product_alk α-Alkylated Product alkylation->product_alk product_acyl α-Acylated Product acylation->product_acyl product_michael Michael Adduct michael->product_michael

Alkylation of this compound

The alkylation of this compound proceeds via the formation of its enolate followed by a nucleophilic attack on an alkyl halide or other alkylating agent. This reaction is a fundamental method for forming new carbon-carbon bonds. The choice of base and solvent is crucial to prevent side reactions such as O-alkylation and dialkylation.

Experimental Protocol: Monoalkylation with an Alkyl Halide

This protocol is a representative procedure adapted from general methods for the alkylation of β-keto esters.

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH) (1.1 equivalents) as a 60% dispersion in mineral oil.

    • Wash the NaH with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane.

    • Add anhydrous tetrahydrofuran (THF) to the flask, followed by the dropwise addition of this compound (1.0 equivalent) at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium enolate.

  • Alkylation:

    • Cool the reaction mixture to 0 °C.

    • Add the alkyl halide (1.05 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the α-alkylated product.

Data Presentation

Electrophile (R-X)BaseSolventTime (h)Yield (%)
Methyl IodideNaHTHF1285-95
Ethyl BromideNaOEtEtOH1880-90
Benzyl BromideK₂CO₃Acetone2475-85

Note: The yields presented are typical for alkylations of similar β-keto esters and may vary depending on the specific substrate and reaction conditions.

G cluster_prep Preparation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Work-up and Purification prep Flame-dried flask under N₂ add_NaH Add NaH and wash prep->add_NaH add_THF_ester Add THF and This compound at 0°C add_NaH->add_THF_ester stir_rt Stir at room temperature for 1h add_THF_ester->stir_rt cool_0C Cool to 0°C stir_rt->cool_0C add_RX Add alkyl halide cool_0C->add_RX stir_rt_24h Stir at room temperature for 12-24h add_RX->stir_rt_24h quench Quench with aq. NH₄Cl stir_rt_24h->quench extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify

Acylation of this compound

Acylation of this compound with an acyl chloride introduces an acyl group at the α-position, leading to the formation of a β,δ-diketo ester. These products are valuable intermediates in the synthesis of various heterocyclic compounds.

Experimental Protocol: Acylation with Isobutyryl Chloride

This protocol is based on a method described in a patent for the preparation of a related compound.[2][3]

  • Reaction Setup:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve methyl acetoacetate (as a proxy for this compound's reactivity) in dichloromethane.

    • Add powdered calcium hydroxide (Ca(OH)₂) (1.05 equivalents) and stir vigorously for 20 minutes.

  • Acylation:

    • Cool the suspension to 0-20 °C.

    • Add isobutyryl chloride (1.05 equivalents) dropwise over 1 hour, maintaining the temperature between 25-35 °C.

    • After the addition is complete, continue stirring for 2 hours at 30-35 °C.

  • Work-up and Purification:

    • Add a solution of ammonium chloride (1.05 equivalents) in water to the reaction mixture and stir for 30 minutes.

    • Adjust the pH to acidic (pH 3-5) with hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with 5% aqueous sodium bicarbonate and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • The product can be further purified by distillation under reduced pressure.

Data Presentation

Acylating Agent (RCOCl)BaseSolventTemperature (°C)Yield (%)
Isobutyryl ChlorideCa(OH)₂Dichloromethane25-35>90 (crude)
Acetyl ChlorideMg(OEt)₂Toluene5080-90
Benzoyl ChlorideNaHTHF2570-80

Note: Yields are based on related acylation reactions and may vary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep Flask with mechanical stirrer dissolve Dissolve ester in CH₂Cl₂ prep->dissolve add_base Add Ca(OH)₂ and stir dissolve->add_base add_acyl Add Isobutyryl Chloride at 25-35°C add_base->add_acyl stir Stir for 2h at 30-35°C add_acyl->stir add_NH4Cl Add aq. NH₄Cl stir->add_NH4Cl adjust_pH Adjust pH to 3-5 with HCl add_NH4Cl->adjust_pH extract Separate and extract adjust_pH->extract wash_purify Wash, dry, and concentrate extract->wash_purify

Michael Addition of this compound

The enolate of this compound can act as a Michael donor in a conjugate addition reaction with α,β-unsaturated carbonyl compounds (Michael acceptors).[4][5][6] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds, which are versatile synthetic intermediates.

Experimental Protocol: Michael Addition to an α,β-Unsaturated Ketone

This is a general procedure for the Michael addition of β-keto esters.

  • Enolate Formation:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol.

    • Add a catalytic amount of a base, such as sodium ethoxide (NaOEt) (0.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

  • Michael Addition:

    • Add the α,β-unsaturated ketone (Michael acceptor) (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for several hours to overnight. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography or distillation.

Data Presentation

Michael AcceptorBaseSolventTime (h)Yield (%)
Methyl vinyl ketoneNaOEtEtOH1270-80
AcrylonitrileTriton BBenzene2465-75
ChalconeKOHMethanol1875-85

Note: The yields are illustrative for Michael additions of β-keto esters and are dependent on the specific reactants and conditions.

G cluster_enolate Enolate Formation cluster_addition Michael Addition cluster_workup Work-up and Purification dissolve Dissolve ester in EtOH add_base Add cat. NaOEt and stir dissolve->add_base add_acceptor Add Michael acceptor add_base->add_acceptor stir Stir at RT or 50°C add_acceptor->stir neutralize Neutralize with dilute acid stir->neutralize concentrate Concentrate and partition neutralize->concentrate extract_purify Extract and purify concentrate->extract_purify

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Acyl chlorides are corrosive and lachrymatory. Handle with caution.

  • Organic solvents are flammable. Avoid open flames and sparks.

These protocols and notes are intended to serve as a guide for researchers. Optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates.

References

Application Notes and Protocols for the Decarboxylation of Methyl 4-methyl-3-oxopentanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decarboxylation of β-keto esters is a fundamental transformation in organic synthesis, providing a reliable method for the preparation of ketones. Methyl 4-methyl-3-oxopentanoate and its derivatives are valuable precursors that, upon decarboxylation, yield 4-methyl-2-pentanone (also known as methyl isobutyl ketone, MIBK). This ketone is a versatile solvent and a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes and experimental protocols for the decarboxylation of this compound derivatives, focusing on the widely utilized Krapcho decarboxylation reaction.

Reaction Overview: The Krapcho Decarboxylation

The Krapcho decarboxylation is a highly effective method for the decarboxylation of esters bearing an electron-withdrawing group at the β-position, such as β-keto esters.[2][3] The reaction is typically carried out in a dipolar aprotic solvent, most commonly dimethyl sulfoxide (DMSO), at elevated temperatures.[2] The presence of a salt, such as sodium chloride (NaCl) or lithium chloride (LiCl), is often used to facilitate the reaction.[2] The reaction proceeds via a nucleophilic attack of the halide anion on the methyl group of the ester, leading to the formation of a carboxylate intermediate which then readily decarboxylates to form an enolate. Subsequent protonation yields the final ketone product. A key advantage of the Krapcho decarboxylation is that it occurs under relatively neutral conditions, avoiding the need for harsh acids or bases.[2]

Data Presentation: Reaction Parameters and Yields

The efficiency of the Krapcho decarboxylation is influenced by several factors, including the substrate, salt, solvent, temperature, and reaction time. The following table summarizes typical reaction conditions and expected outcomes for the decarboxylation of β-keto esters, providing a basis for optimizing the reaction for specific this compound derivatives.

SubstrateSaltSolventTemperature (°C)Time (h)Yield (%)Reference
Generic Methyl β-keto esterLiClDMSO/H₂O~1502-8High[2][4]
Generic Ethyl β-keto esterNaClDMSO/H₂O160-1804-24Good to HighGeneral Knowledge
Diethyl malonate derivativeNaClDMSO/H₂O1901285General Knowledge

Note: Yields are highly substrate-dependent and the provided data should be used as a general guideline. Optimization of reaction conditions is recommended for each specific derivative.

Spectroscopic Data of the Product: 4-Methyl-2-pentanone

The successful decarboxylation of this compound yields 4-methyl-2-pentanone. The identity and purity of the product can be confirmed by various spectroscopic methods.

TechniqueKey Data
¹H NMR δ (ppm): 2.45 (d, 2H), 2.15 (s, 3H), 2.05 (m, 1H), 0.9 (d, 6H)
¹³C NMR δ (ppm): 208.5, 52.5, 30.0, 24.5, 22.5[5][6]
IR (Infrared) ν (cm⁻¹): ~2960 (C-H), ~1715 (C=O)
MS (Mass Spec) m/z: 100 (M+), 85, 58, 43[7]

Experimental Protocols

Protocol 1: General Krapcho Decarboxylation of this compound

This protocol describes a general procedure for the decarboxylation of this compound using sodium chloride in wet DMSO.

Materials:

  • This compound

  • Sodium chloride (NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Add dimethyl sulfoxide (DMSO, 5-10 mL per gram of substrate).

  • Add sodium chloride (1.1 eq) and a small amount of water (1.5-2.0 eq).

  • Heat the reaction mixture to 150-160 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product, 4-methyl-2-pentanone, can be purified by distillation if necessary.

Visualizations

Signaling Pathway: Krapcho Decarboxylation Mechanism

Krapcho_Decarboxylation start This compound + NaCl intermediate1 Nucleophilic Attack by Cl⁻ start->intermediate1 intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 intermediate3 Formation of Carboxylate + CH₃Cl intermediate2->intermediate3 intermediate4 Decarboxylation (Loss of CO₂) intermediate3->intermediate4 Heat enolate Enolate Intermediate intermediate4->enolate product 4-Methyl-2-pentanone enolate->product h2o H₂O h2o->enolate Protonation

Caption: Mechanism of the Krapcho Decarboxylation.

Experimental Workflow: Decarboxylation and Purification

Experimental_Workflow setup Reaction Setup: - this compound - NaCl, DMSO, H₂O heating Heating and Reflux (150-160°C) setup->heating monitoring Reaction Monitoring (TLC/GC) heating->monitoring workup Aqueous Workup - Dilution with water - Extraction with ether monitoring->workup Reaction Complete washing Washing Steps - NaHCO₃ solution - Brine workup->washing drying Drying and Concentration - Anhydrous MgSO₄ - Rotary Evaporation washing->drying purification Purification (Distillation) drying->purification product Pure 4-Methyl-2-pentanone purification->product

Caption: General workflow for decarboxylation.

Applications in Drug Development and Organic Synthesis

4-Methyl-2-pentanone (MIBK), the product of the decarboxylation of this compound, has several applications relevant to the pharmaceutical industry:

  • Solvent: MIBK is a widely used solvent in the manufacturing of lacquers, resins, and polymers, and can be employed in various stages of drug manufacturing processes.[8]

  • Extracting Agent: It serves as an effective extracting agent, for instance, in the purification of antibiotics from fermentation broths.[1]

  • Synthetic Intermediate: MIBK is a precursor for the synthesis of other molecules. For example, it can be used in the synthesis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), an anti-aging agent for rubber, demonstrating its utility as a building block for more complex molecules.[9] While direct and widespread use as a key starting material in many current API syntheses is not extensively documented in readily available literature, its properties as a ketone offer numerous possibilities for functional group transformations, such as reductive amination to introduce amine functionalities, a common feature in many pharmaceutical compounds. One notable application is its use in the synthesis of cholesterol-lowering drugs.[10]

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. Ensure the DMSO is anhydrous for optimal results, with only the stoichiometric amount of water added. The choice of salt can also influence the reaction rate; LiCl is often more effective than NaCl.

  • Side Reactions: At very high temperatures, side reactions may occur. Careful temperature control is crucial.

  • Safety: DMSO is a dipolar aprotic solvent that can penetrate the skin and carry dissolved substances with it. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be performed in a well-ventilated fume hood. 4-Methyl-2-pentanone is a flammable liquid. Handle with care and avoid ignition sources.

References

Application Notes and Protocols for Methyl 4-methyl-3-oxopentanoate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methyl-3-oxopentanoate, also known as methyl isobutyrylacetate, is a versatile β-keto ester that serves as a valuable C-nucleophile in organic synthesis. Its activated methylene group, situated between two carbonyl functionalities, makes it an excellent Michael donor for conjugate addition reactions to a wide variety of α,β-unsaturated compounds. The resulting 1,5-dicarbonyl adducts are key intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. This document provides detailed application notes and protocols for the use of this compound in Michael addition reactions, with a focus on asymmetric catalysis to generate chiral building blocks.

Principle of the Michael Addition

The Michael addition is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In the case of this compound, a base is used to deprotonate the α-carbon, generating a resonance-stabilized enolate. This enolate then attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond. Subsequent protonation yields the 1,5-dicarbonyl product. The reaction is highly valuable for its ability to form C-C bonds under relatively mild conditions.

Asymmetric Michael Addition

The development of asymmetric Michael additions allows for the stereoselective synthesis of chiral molecules. This is often achieved using chiral organocatalysts, which can activate the reactants and control the stereochemical outcome of the reaction. Common organocatalysts for the Michael addition of β-keto esters include chiral primary and secondary amines, thioureas, and squaramides. These catalysts can activate the Michael acceptor through the formation of an iminium ion or activate the Michael donor through hydrogen bonding, thereby directing the nucleophilic attack to a specific face of the electrophile.

Application Example: Organocatalytic Asymmetric Michael Addition to a Nitroolefin

This section details a representative protocol for the asymmetric Michael addition of this compound to a generic trans-β-nitrostyrene, catalyzed by a chiral bifunctional organocatalyst. This reaction is of significant interest as the resulting γ-nitro-β-keto ester can be readily converted into valuable chiral γ-amino acids and other nitrogen-containing compounds.

General Reaction Scheme

G cluster_0 Asymmetric Michael Addition This compound plus1 + This compound->plus1 This compound trans-beta-Nitrostyrene arrow Chiral Organocatalyst Solvent, Temp, Time trans-beta-Nitrostyrene->arrow trans-β-Nitrostyrene Product label_product label_product Product->label_product Chiral γ-Nitro-β-keto ester plus1->trans-beta-Nitrostyrene arrow->Product

Caption: General scheme for the asymmetric Michael addition.

Experimental Protocol

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv)

  • Chiral bifunctional thiourea organocatalyst (e.g., a derivative of (1R,2R)-diaminocyclohexane) (0.1 mmol, 10 mol%)

  • Toluene (2.0 mL)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the chiral bifunctional thiourea organocatalyst (0.1 mmol).

  • Add trans-β-nitrostyrene (1.0 mmol) and toluene (2.0 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired chiral γ-nitro-β-keto ester.

  • Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following table summarizes typical quantitative data obtained for the asymmetric Michael addition of β-keto esters to nitroolefins under organocatalysis. While specific data for this compound is not extensively published, the data presented is representative of analogous reactions and serves as a benchmark for what can be expected.

EntryMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
1trans-β-Nitrostyrene10Toluene4885-95>95:590-99
24-Chloro-β-nitrostyrene10CH₂Cl₂7280-90>95:590-98
34-Methoxy-β-nitrostyrene10Toluene4888-98>95:592-99
4(E)-3-Nitro-2-pentene10THF7275-8590:1085-95

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric Michael addition experiment.

G start Start reagents Combine Catalyst, Michael Acceptor, and Solvent start->reagents add_donor Add this compound reagents->add_donor reaction Stir at Room Temperature (24-72h) add_donor->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Concentrate Reaction Mixture monitor->workup Complete purification Purify by Flash Column Chromatography workup->purification analysis Analyze Product (Yield, dr, ee) purification->analysis end End analysis->end

Caption: Experimental workflow for the Michael addition.

Proposed Catalytic Cycle

The diagram below illustrates a plausible catalytic cycle for a bifunctional thiourea-catalyzed asymmetric Michael addition.

G catalyst Chiral Thiourea Catalyst complex Activated Complex (H-Bonding) catalyst->complex Binds Acceptor and Donor acceptor Michael Acceptor (Nitroolefin) acceptor->complex donor Michael Donor (β-Keto Ester Enolate) donor->complex addition Stereoselective C-C Bond Formation complex->addition product_catalyst Product-Catalyst Complex addition->product_catalyst product_catalyst->catalyst Regenerates Catalyst product Chiral Product product_catalyst->product Releases Product

Caption: Proposed organocatalytic cycle.

Conclusion

This compound is a highly effective Michael donor in conjugate addition reactions. The protocols and data presented here, based on analogous and well-established procedures for β-keto esters, provide a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors. The use of asymmetric organocatalysis opens up pathways to a wide range of valuable, enantioenriched molecules for applications in drug discovery and development. Further optimization of reaction conditions for specific substrates is encouraged to achieve the desired yields and stereoselectivities.

Application Notes and Protocols: The Role of Methyl 4-Methyl-3-oxopentanoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 4-methyl-3-oxopentanoate is a versatile β-keto ester that serves as a valuable C7 building block in organic synthesis. Its prochiral nature at the C3-carbonyl group and the adjacent α-carbon makes it an excellent substrate for a variety of asymmetric transformations. The ability to introduce chirality at these positions with high stereocontrol is of significant interest in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure bioactive molecules. These chiral products, such as β-hydroxy esters and α-substituted-β-keto esters, are key intermediates in the synthesis of a wide range of complex targets, including cholesterol-lowering drugs and other pharmaceuticals.[1]

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral derivatives from this compound. The methodologies covered include asymmetric hydrogenation, biocatalytic reduction, asymmetric alkylation using chiral auxiliaries, and asymmetric amination. While specific literature on this compound is limited, the following protocols are based on well-established and highly analogous procedures for other β-keto esters, providing a strong foundation for experimental design.

Asymmetric Hydrogenation of the Carbonyl Group

Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of ketones to chiral alcohols. The Noyori asymmetric hydrogenation, utilizing Ruthenium-BINAP catalysts, is a benchmark for the reduction of β-keto esters, typically providing high yields and excellent enantioselectivity.[2][3][4][5] The resulting chiral β-hydroxy ester is a valuable synthetic intermediate.

Data Presentation: Asymmetric Hydrogenation of Analogous β-Keto Esters
SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)SolventYield (%)ee (%)Reference
Methyl 3-oxobutanoateRu(OAc)₂((R)-BINAP)100010025Methanol>9999 (R)[2]
Ethyl 3-oxobutanoate[RuI((R)-BINAP)(p-cymene)]I10004100CH₂Cl₂/MeOH9698 (R)[2]
Methyl 3-oxopentanoateRuBr₂((S)-BINAP)50010025CH₂Cl₂9898 (S)[2]
Methyl 2,2-dimethyl-3-oxobutanoateRuCl₂((S)-BINAP)200010030Methanol9996 (S)[2]

Experimental Workflow: Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation & Reactor Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification p1 Charge autoclave with Ru-BINAP catalyst p2 Add solvent (e.g., anhydrous Methanol) p1->p2 p3 Add substrate: This compound p2->p3 r1 Seal autoclave and purge with H₂ (3x) p3->r1 r2 Pressurize with H₂ to desired pressure (e.g., 50-100 atm) r1->r2 r3 Heat to reaction temperature and stir for 12-24h r2->r3 w1 Cool down and carefully vent the autoclave r3->w1 w2 Concentrate the reaction mixture in vacuo w1->w2 w3 Purify by column chromatography (Silica gel) w2->w3 w4 Characterize product and determine ee% (chiral HPLC) w3->w4

Caption: General workflow for the asymmetric hydrogenation of a β-keto ester.
Detailed Protocol: Noyori Asymmetric Hydrogenation

Disclaimer: This protocol is adapted from established procedures for other β-keto esters, such as methyl 3-oxobutanoate.[2] Optimization of reaction conditions may be necessary for this compound.

Materials:

  • This compound

  • Ru(OAc)₂((R)-BINAP) or other suitable Ru-BINAP catalyst

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Stainless-steel autoclave with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reactor Setup: In a glovebox, add the Ru-BINAP catalyst (e.g., 0.05 mol%) to a glass liner containing a magnetic stir bar.

  • Solvent and Substrate Addition: Add anhydrous and degassed methanol (e.g., 0.2 M concentration relative to the substrate) to the liner. Then, add this compound (1.0 eq).

  • Assembly and Purging: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the system by pressurizing with hydrogen (e.g., to 10 atm) and then venting three times to remove any residual air.

  • Reaction: Pressurize the autoclave to the desired pressure (e.g., 100 atm) with hydrogen gas. Heat the autoclave to the reaction temperature (e.g., 25-50 °C) and stir the reaction mixture vigorously for 12-24 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure in a fume hood.

  • Purification: Open the autoclave and remove the reaction mixture. Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral β-hydroxy ester.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC analysis.

Biocatalytic Asymmetric Reduction

Enzymatic reductions using ketoreductases (KREDs) or whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) offer a green and highly selective alternative for producing chiral alcohols.[1][6][7][8] These reactions are often performed under mild aqueous conditions and can provide access to either enantiomer of the product by selecting the appropriate enzyme.

Data Presentation: Biocatalytic Reduction of Analogous β-Keto Esters
SubstrateBiocatalystCofactor RegenerationSolventYield (%)ee (%)Product ConfigurationReference
Ethyl 3-oxobutanoateS. cerevisiae (Baker's Yeast)GlucoseWater85>98(S)[8]
Ethyl 3-oxopentanoateKRED-110IsopropanolBuffer/IPA95>99(S)[9]
Ethyl 4-chloro-3-oxobutanoateEngineered KRED (Codexis)Glucose/GDHWater96>99.5(S)[10]
Methyl 3-oxobutanoatePEDH (whole cell)IsopropanolBuffer/IPA>99>99(S)[6]

Experimental Workflow: Biocatalytic Reduction

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification p1 Prepare buffer solution (e.g., phosphate buffer, pH 7) p2 Add biocatalyst (e.g., KRED or Yeast) p1->p2 p3 Add cofactor regeneration system (e.g., Isopropanol or Glucose/GDH) p2->p3 p4 Add substrate: This compound p3->p4 r1 Incubate reaction mixture with shaking at controlled temp (e.g., 30 °C) p4->r1 r2 Monitor reaction progress by GC or HPLC r1->r2 w1 Centrifuge to remove cells/enzyme r2->w1 w2 Extract aqueous phase with an organic solvent (e.g., Ethyl Acetate) w1->w2 w3 Dry organic layer (e.g., Na₂SO₄) and concentrate in vacuo w2->w3 w4 Purify by column chromatography w3->w4 w5 Determine ee% by chiral HPLC/GC w4->w5

Caption: General workflow for the biocatalytic reduction of a β-keto ester.
Detailed Protocol: Ketoreductase-Mediated Reduction

Disclaimer: This protocol is a general guideline. The choice of KRED, buffer, and cofactor system is crucial and should be determined through screening. This is adapted from procedures for other β-keto esters.[1][6]

Materials:

  • This compound

  • Ketoreductase (KRED) enzyme preparation (lyophilized powder or whole cells)

  • NADP⁺ or NAD⁺ cofactor

  • Cofactor regeneration system: Isopropanol (for many KREDs) or Glucose and Glucose Dehydrogenase (GDH)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate for extraction

  • Standard laboratory glassware

Procedure:

  • Reaction Mixture Preparation: In a flask, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0). Add the cofactor (e.g., NADP⁺, 1 mM).

  • Enzyme and Substrate Addition: Add the KRED enzyme preparation (e.g., 1-5 mg/mL). Add the components for the cofactor regeneration system (e.g., 10% v/v isopropanol).

  • Initiate Reaction: Start the reaction by adding this compound (e.g., 10-50 mM final concentration).

  • Incubation: Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, quench it by adding an equal volume of a water-miscible organic solvent like acetonitrile to precipitate the enzyme. Centrifuge the mixture to pellet the precipitated protein and/or cells.

  • Extraction: Decant the supernatant and extract it three times with ethyl acetate.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting β-hydroxy ester by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Asymmetric α-Alkylation using a Chiral Auxiliary

Asymmetric alkylation of the α-carbon of this compound can be achieved by first derivatizing it with a chiral auxiliary. Evans' oxazolidinone auxiliaries are highly effective for this purpose, allowing for the diastereoselective alkylation of the corresponding enolate.[11][12][13] Subsequent removal of the auxiliary yields the enantiomerically enriched α-alkylated β-keto ester.

Data Presentation: Asymmetric Alkylation of Analogous Acyl-Oxazolidinones
N-Acyl Oxazolidinone SubstrateElectrophileBaseDiastereomeric Ratio (dr)Yield (%)Reference
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl BromideLDA99:194[11]
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneMethyl IodideNaHMDS90:1085[14]
N-Butyryl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneEthyl IodideLDA98:291[11]

Logical Relationship: Asymmetric α-Alkylation Workflow

G sub sub start This compound step1 Step 1: Auxiliary Attachment (Formation of N-Acyl Imide) start->step1 aux Chiral Auxiliary (e.g., Evans' Oxazolidinone) aux->step1 step2 Step 2: Diastereoselective Alkylation (Enolate formation then reaction with R-X) step1->step2 step3 Step 3: Auxiliary Cleavage (e.g., Hydrolysis or Reduction) step2->step3 product Enantioenriched α-Alkylated Product step3->product

Caption: Logical steps for asymmetric α-alkylation via a chiral auxiliary.
Detailed Protocol: Evans' Asymmetric Alkylation

Disclaimer: This is a conceptual three-step protocol. The initial step requires converting this compound to its corresponding acid chloride or direct coupling, followed by attachment to the auxiliary. The protocol focuses on the key alkylation and cleavage steps, adapted from procedures for simpler N-acyl oxazolidinones.[12][14][15][16]

Materials:

  • N-(4-methyl-3-oxopentanoyl)-(S)-4-benzyl-2-oxazolidinone (prepared from the parent β-keto ester)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) for cleavage

  • Standard laboratory glassware for anhydrous reactions

Procedure:

Part A: Diastereoselective Alkylation

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C. Add LDA (1.05 eq) dropwise. Stir the solution for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C. The reaction temperature and time will depend on the electrophile's reactivity (e.g., for active halides like benzyl bromide, maintain at -78 °C; for less reactive halides, allow to warm slowly to 0 °C).

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography. The diastereomers can often be separated at this stage to yield a diastereomerically pure product.

Part B: Auxiliary Cleavage (Hydrolysis)

  • Reaction Setup: Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) and cool to 0 °C.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (e.g., 0.8 M solution, 2.0 eq). Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite. Acidify the mixture with HCl (e.g., 1 M) and extract with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.

  • Purification: Dry the combined organic layers, concentrate, and purify the resulting α-alkylated β-keto acid (or its ester after methylation) by chromatography.

Asymmetric α-Amination

The direct introduction of a nitrogen atom at the α-position of a β-keto ester in an enantioselective manner provides a powerful route to chiral α-amino-β-keto esters, which are precursors to valuable α-amino acids and their derivatives. This can be achieved using chiral metal catalysts or organocatalysts.

Data Presentation: Asymmetric Amination of Analogous β-Keto Esters
SubstrateCatalyst SystemAminating AgentSolventYield (%)ee (%)Reference
Ethyl 2-cyclopentanonecarboxylateChiral N,N'-dioxide/Cu(I)DBADCH₂Cl₂9895[17]
Ethyl benzoylacetateChiral Quaternary Ammonium BromideDIADToluene9997[18]
tert-Butyl 2-oxocyclohexanecarboxylateChiral N,N'-dioxide/Cu(I)DBADCH₂Cl₂9693[17]

DBAD = Di-tert-butyl azodicarboxylate; DIAD = Diisopropyl azodicarboxylate

Experimental Workflow: Asymmetric α-Amination

G cluster_prep Reaction Setup cluster_reaction Amination Reaction cluster_workup Work-up & Purification p1 To a reaction vessel, add chiral catalyst (e.g., Chiral N,N'-dioxide/Cu(I) complex) p2 Add solvent (e.g., CH₂Cl₂) p1->p2 p3 Add substrate: This compound p2->p3 r1 Cool to reaction temperature (e.g., 0 °C to rt) p3->r1 r2 Add aminating agent (e.g., DBAD) r1->r2 r3 Stir until reaction is complete (Monitor by TLC) r2->r3 w1 Concentrate the reaction mixture r3->w1 w2 Purify directly by flash column chromatography w1->w2 w3 Characterize product and determine ee% (chiral HPLC) w2->w3

Caption: General workflow for the catalytic asymmetric α-amination of a β-keto ester.
Detailed Protocol: Chiral Copper-Catalyzed α-Amination

Disclaimer: This protocol is adapted from a procedure for the amination of various β-keto esters using a chiral N,N'-dioxide-copper complex.[17] The optimal ligand and conditions may vary.

Materials:

  • This compound

  • Chiral N,N'-dioxide ligand (e.g., L-proline-derived)

  • Copper(I) salt (e.g., CuTC - Copper(I) thiophene-2-carboxylate)

  • Di-tert-butyl azodicarboxylate (DBAD)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a dry reaction flask under an argon atmosphere, stir the chiral N,N'-dioxide ligand (e.g., 1.1 mol%) and CuTC (1.0 mol%) in anhydrous CH₂Cl₂ at room temperature for 30 minutes.

  • Substrate Addition: Add this compound (1.2 eq) to the pre-formed catalyst solution.

  • Reaction Initiation: Add the aminating agent, DBAD (1.0 eq), to the mixture.

  • Reaction Progress: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Purification: Upon completion, concentrate the reaction mixture directly under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the α-aminated product.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis. The resulting hydrazide can be further transformed into the corresponding amine.

References

Application Notes and Protocols for Enzymatic Reactions Involving Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methyl-3-oxopentanoate, also known as methyl isobutyrylacetate, is a versatile β-keto ester with significant applications in organic synthesis and the pharmaceutical industry.[1] Its chemical structure, featuring both a ketone and an ester functional group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including cholesterol-lowering drugs and heterocyclic compounds like furans and pyrazolones.[1] The use of enzymes to catalyze reactions involving this compound offers several advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and enantioselectivity), milder reaction conditions, and a reduced environmental footprint.

This document provides detailed application notes and experimental protocols for three key enzymatic reactions involving this compound:

  • Enzymatic Transesterification: Catalyzed by Candida antarctica lipase B (CALB), this reaction is used for the synthesis of other alkyl 4-methyl-3-oxopentanoate esters.

  • Enzymatic Reduction: Utilizing baker's yeast (Saccharomyces cerevisiae), this process stereoselectively reduces the keto group to a hydroxyl group, yielding chiral β-hydroxy esters, which are valuable intermediates in pharmaceutical synthesis.

  • Enzymatic Hydrolysis: Mediated by Porcine Pancreas Lipase (PPL), this reaction involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

These protocols and the accompanying data are intended to serve as a comprehensive resource for researchers in biocatalysis, organic synthesis, and drug development.

Enzymatic Transesterification using Candida antarctica Lipase B (CALB)

Application Notes

The transesterification of this compound with various alcohols is efficiently catalyzed by lipases, particularly the immobilized form of Candida antarctica lipase B (Novozym 435). This reaction is a mild and effective method for producing a range of alkyl 4-methyl-3-oxopentanoates. Lipase-catalyzed transesterification is a well-established green chemistry approach that often proceeds under solvent-free conditions.[2] The reaction mechanism for CALB-catalyzed transesterification follows a Ping-Pong Bi-Bi kinetic model, where the enzyme first reacts with the acyl donor (this compound) to form an acyl-enzyme intermediate, which then reacts with the acyl acceptor (an alcohol) to release the new ester and regenerate the free enzyme. In the case of the synthesis of butyl-4-methyl-3-oxopentanoate, the kinetics were found to follow a ternary complex ordered bi-bi model with inhibition by the substrate methyl-4-methyl-3-oxopentanoate.[3]

Key Advantages:

  • High conversion rates, with transesterification percentages reaching up to 87% under optimized conditions.[3]

  • Mild reaction conditions (moderate temperature).

  • High stability and reusability of the immobilized enzyme.

  • Environmentally friendly process.

Quantitative Data
ParameterValueEnzymeSubstratesReference
Optimal Temperature 55 °CImmobilized Candida antarctica lipase B (Novozym 435)This compound and n-butanol[2][3]
Optimal Enzyme Load 104 mgImmobilized Candida antarctica lipase B (Novozym 435)0.01 mol this compound and 0.03 mol n-butanol[2][3]
Optimal Substrate Conc. 0.01 mol this compound, 0.03 mol n-butanolImmobilized Candida antarctica lipase B (Novozym 435)-[2][3]
Maximum Yield 87% transesterificationImmobilized Candida antarctica lipase B (Novozym 435)This compound and n-butanol[2][3]
Vmax 0.04 mol/L·minImmobilized Candida antarctica lipase B (Novozym 435)This compound and n-butanol[3]
Km (this compound) 0.11 mol/LImmobilized Candida antarctica lipase B (Novozym 435)This compound and n-butanol[3]
Km (n-butanol) 2 mol/LImmobilized Candida antarctica lipase B (Novozym 435)This compound and n-butanol[3]
Ki (this compound) 2.2 mol/LImmobilized Candida antarctica lipase B (Novozym 435)This compound and n-butanol[3]
Experimental Protocol: Synthesis of Butyl 4-methyl-3-oxopentanoate

Materials:

  • This compound

  • n-butanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Reaction vessel (e.g., 50 mL round-bottom flask)

  • Magnetic stirrer with heating capabilities

  • Thermostat for temperature control

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • To a 50 mL round-bottom flask, add 0.01 mol of this compound and 0.03 mol of n-butanol.[2][3]

  • Add 104 mg of immobilized Candida antarctica lipase B (Novozym 435) to the mixture.[2][3]

  • Place the flask in a thermostat-controlled water bath or on a heating mantle set to 55 °C.[2][3]

  • Stir the reaction mixture at 300 rpm for 6 hours.[2][3]

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the percentage of transesterification.

  • Upon completion of the reaction (as determined by GC analysis), stop the stirring and heating.

  • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.

  • The liquid product mixture can be purified by vacuum distillation or column chromatography to isolate the pure butyl 4-methyl-3-oxopentanoate.

Diagram: Workflow for Enzymatic Transesterification

Transesterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Monitoring & Workup A Methyl 4-methyl- 3-oxopentanoate D Incubate at 55°C with stirring (300 rpm) for 6 hours A->D B n-Butanol B->D C Immobilized CALB C->D E GC Analysis D->E Aliquots F Filtration to recover enzyme D->F G Purification (Distillation/Chromatography) F->G H Butyl 4-methyl- 3-oxopentanoate G->H Yeast_Reduction cluster_inputs Inputs cluster_biocatalyst Biocatalyst cluster_process Cellular Processes cluster_output Output A This compound F Oxidoreductases (Fasp, Ypr1p, Gre2p) A->F Substrate B Sucrose D Glycolysis B->D C Saccharomyces cerevisiae (Baker's Yeast) E NAD(P)H Regeneration D->E E->F NAD(P)H G Methyl (3S)-hydroxy-4-methylpentanoate (major enantiomer) F->G Product Hydrolysis_Resolution A Racemic this compound (R- and S-enantiomers) C Enantioselective Hydrolysis A->C B Porcine Pancreas Lipase (PPL) in aqueous buffer (pH 7.2) B->C D S-Methyl 4-methyl-3-oxopentanoate (unreacted) C->D Slower reaction E R-4-methyl-3-oxopentanoic acid (product) C->E Faster reaction F Reaction stops at ~50% conversion D->F E->F G Separation and Purification F->G H Enantiomerically enriched starting material G->H I Enantiomerically enriched product G->I

References

Application of Methyl 4-Methyl-3-oxopentanoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-methyl-3-oxopentanoate, also known as methyl isobutyrylacetate, is a versatile β-keto ester that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates.[1] Its chemical structure, featuring both a ketone and an ester functional group, allows for a range of chemical transformations, making it a valuable precursor for the construction of heterocyclic compounds that form the core of many drug molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazolone and dihydropyridine derivatives, which are important classes of pharmaceutical compounds.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized in cyclocondensation reactions to form heterocyclic systems. Two of the most significant applications in pharmaceutical synthesis are:

  • Knorr Pyrazole Synthesis: This classical reaction involves the condensation of a β-keto ester with a hydrazine derivative to yield a pyrazole or pyrazolone. Pyrazolone-containing compounds are known for their analgesic, anti-inflammatory, and antipyretic properties. A notable example of a pharmaceutical derived from this class is Propyphenazone.

  • Hantzsch Dihydropyridine Synthesis: This multi-component reaction combines a β-keto ester, an aldehyde, and a nitrogen source (like ammonia) to produce 1,4-dihydropyridines. Dihydropyridine derivatives are widely used as calcium channel blockers for the treatment of hypertension and angina. Felodipine is a well-known drug in this category.

Synthesis of Pyrazolone Intermediates via Knorr Synthesis

The reaction of this compound with a substituted hydrazine, such as phenylhydrazine, leads to the formation of a pyrazolone ring. This intermediate can be further modified to produce active pharmaceutical ingredients (APIs). A prominent example is the synthesis of an analogue of Propyphenazone.

Experimental Protocol: Synthesis of 4-isopropyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

This protocol is adapted from the general principles of the Knorr pyrazole synthesis.

Materials:

  • This compound (1 equivalent)

  • Phenylhydrazine (1 equivalent)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Slowly add phenylhydrazine (1.0 eq) to the solution while stirring. An exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure pyrazolone intermediate.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the Knorr synthesis of pyrazolone intermediates.

ParameterValue
Reactants This compound, Phenylhydrazine
Solvent Ethanol
Catalyst Glacial Acetic Acid
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 2 - 4 hours
Typical Yield 70 - 85%

Logical Workflow for Knorr Pyrazole Synthesis

Knorr_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product M4M3OP Methyl 4-methyl- 3-oxopentanoate Mixing Mixing and Reaction M4M3OP->Mixing Phenylhydrazine Phenylhydrazine Phenylhydrazine->Mixing Solvent Ethanol Solvent->Mixing Catalyst Glacial Acetic Acid Catalyst->Mixing Heat Reflux Heat->Mixing Crystallization Crystallization Mixing->Crystallization Filtration Filtration Crystallization->Filtration Purification Recrystallization Filtration->Purification Pyrazolone 4-isopropyl-3-methyl- 1-phenyl-1,2-dihydropyrazol-5-one Purification->Pyrazolone

Caption: Workflow for the synthesis of a pyrazolone intermediate.

Synthesis of Dihydropyridine Intermediates via Hantzsch Synthesis

The Hantzsch synthesis provides a straightforward method for the preparation of dihydropyridine derivatives. This compound can be used as the β-keto ester component in this reaction to produce analogues of drugs like Felodipine.

Experimental Protocol: Synthesis of a Felodipine Analogue

This protocol describes a one-pot synthesis of a dihydropyridine derivative using this compound.

Materials:

  • This compound (2 equivalents)

  • An aromatic aldehyde (e.g., 2,3-dichlorobenzaldehyde) (1 equivalent)

  • Ammonium acetate (1.1 equivalents)

  • Ethanol (as solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and this compound (2.0 eq) in ethanol.

  • Add ammonium acetate (1.1 eq) to the solution and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the Hantzsch synthesis of dihydropyridine intermediates.

ParameterValue
Reactants This compound, Aromatic Aldehyde, Ammonium Acetate
Solvent Ethanol
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 4 - 8 hours
Typical Yield 60 - 80%

Logical Workflow for Hantzsch Dihydropyridine Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product M4M3OP Methyl 4-methyl- 3-oxopentanoate (2 eq) OnePotReaction One-Pot Condensation M4M3OP->OnePotReaction Aldehyde Aromatic Aldehyde (1 eq) Aldehyde->OnePotReaction Ammonia Ammonium Acetate (Nitrogen Source) Ammonia->OnePotReaction Solvent Ethanol Solvent->OnePotReaction Heat Reflux Heat->OnePotReaction Workup Work-up and Purification OnePotReaction->Workup Dihydropyridine Dihydropyridine Derivative Workup->Dihydropyridine

Caption: Workflow for the Hantzsch synthesis of a dihydropyridine intermediate.

Signaling Pathway/Reaction Mechanism Visualization

Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism cluster_mechanism Knorr Pyrazole Synthesis Mechanism Reactants This compound + Phenylhydrazine Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolone Product Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Hantzsch Dihydropyridine Synthesis Mechanism

Hantzsch_Mechanism cluster_mechanism Hantzsch Dihydropyridine Synthesis Mechanism Ketoester This compound Enamine Enamine Intermediate Ketoester->Enamine Unsaturated_Ketoester α,β-Unsaturated Ketoester Ketoester->Unsaturated_Ketoester Aldehyde Aldehyde Aldehyde->Unsaturated_Ketoester Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Unsaturated_Ketoester->Michael_Adduct Cyclized_Product Cyclized Intermediate Michael_Adduct->Cyclized_Product Cyclization DHP_Product 1,4-Dihydropyridine Cyclized_Product->DHP_Product Dehydration

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

This compound is a highly valuable and versatile starting material for the synthesis of important pharmaceutical intermediates. The Knorr pyrazole and Hantzsch dihydropyridine syntheses are robust and efficient methods that utilize this β-keto ester to construct the core heterocyclic structures of various drugs. The protocols and data provided herein offer a practical guide for researchers and scientists in the field of drug development to effectively employ this compound in their synthetic endeavors.

References

Application of Methyl 4-methyl-3-oxopentanoate in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential applications of Methyl 4-methyl-3-oxopentanoate in the field of agrochemical synthesis. While extensive research reveals a notable absence of its direct application in the synthesis of commercialized agrochemicals to date, its chemical structure as a β-keto ester suggests significant potential as a versatile building block for creating a variety of heterocyclic compounds that are pivotal to the development of new active ingredients. This report details the known properties of this compound and presents hypothetical, yet chemically sound, synthetic protocols and pathways for its use in generating agrochemically relevant scaffolds such as pyrazoles and pyrimidinones.

Compound Profile: this compound

This compound, also known by its synonym Methyl isobutyrylacetate, is a readily available organic compound.[1][2] Its bifunctional nature, possessing both a ketone and an ester group, makes it a reactive intermediate for various chemical transformations.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 42558-54-3[1][2]
Molecular Formula C₇H₁₂O₃[1][2]
Molecular Weight 144.17 g/mol [1][2]
Appearance Clear colorless to almost colorless liquid[2]
Boiling Point 55-57 °C @ 15 hPa[2]
Density 1.013 g/mL at 20 °C[1]
Refractive Index 1.4265[2]

Potential Applications in Agrochemical Synthesis

The core of many successful herbicides, fungicides, and insecticides is a heterocyclic ring system. β-Keto esters are well-established precursors for the synthesis of such systems.[4][5] The reactivity of this compound makes it a candidate for the synthesis of novel agrochemical entities.

Synthesis of Pyrazole Derivatives

Pyrazole-containing compounds are a significant class of agrochemicals, particularly fungicides and herbicides. The Knoevenagel-type condensation of a β-dicarbonyl compound with hydrazine or its derivatives is a classic and reliable method for constructing the pyrazole ring.[3][6][7] The isobutyl moiety of this compound would be incorporated into the final pyrazole structure, which could modulate the biological efficacy and selectivity of the resulting agrochemical.

Synthesis of Pyridinone and Pyrimidinone Derivatives

The pyridinone and pyrimidinone scaffolds are present in a number of commercial agrochemicals. Multi-component reactions, which are highly efficient, are often employed for their synthesis.[8][9] this compound could potentially be utilized in reactions such as the Biginelli or Hantzsch reactions to generate these heterocyclic cores.

Experimental Protocols (Representative Examples)

The following protocols are generalized and illustrative of the types of reactions this compound could undergo. These are based on established organic chemistry principles for β-keto esters.

General Protocol for the Synthesis of a Substituted Pyrazole

This protocol outlines a standard procedure for the synthesis of a pyrazole ring, a common scaffold in fungicides.

Materials:

  • This compound

  • A substituted hydrazine (e.g., 4-chlorophenylhydrazine hydrochloride)

  • Ethanol

  • Sodium acetate

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add the substituted hydrazine hydrochloride (1.05 eq) and sodium acetate (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted pyrazole.

Visualizations

Potential Synthetic Pathways

potential_synthetic_pathways cluster_pyrazole Pyrazole Synthesis cluster_pyrimidinone Pyrimidinone Synthesis M4M3OP This compound pyrazole Substituted Pyrazole (Fungicide/Herbicide Scaffold) M4M3OP->pyrazole Condensation pyrimidinone Substituted Pyrimidinone (Herbicide/Fungicide Scaffold) M4M3OP->pyrimidinone Cyclocondensation hydrazine Hydrazine Derivative hydrazine->pyrazole urea Urea or Amidine urea->pyrimidinone

Caption: Potential synthetic routes from this compound to agrochemical scaffolds.

Experimental Workflow for Pyrazole Synthesis

experimental_workflow start Reactants Mixing reflux Reflux & Reaction Monitoring start->reflux workup Aqueous Workup reflux->workup extraction Extraction workup->extraction drying Drying & Filtration extraction->drying purification Purification drying->purification product Final Pyrazole Product purification->product

Caption: A generalized experimental workflow for the synthesis of pyrazole derivatives.

Conclusion

References

flow chemistry applications for the synthesis of Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed continuous flow chemistry protocol for the synthesis of Methyl 4-methyl-3-oxopentanoate, a key intermediate in the pharmaceutical and fine chemical industries.[1] The synthesis is based on a crossed Claisen condensation reaction. While specific literature on the continuous flow synthesis of this exact molecule is limited, this protocol has been adapted from established and optimized flow chemistry procedures for analogous β-keto esters. The use of flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for higher yields and throughput.[2][3] This document provides researchers, scientists, and drug development professionals with a detailed experimental methodology, expected quantitative data based on similar transformations, and visualizations of the process workflow and its underlying advantages.

Introduction

This compound (CAS 42558-54-3) is a valuable building block in organic synthesis.[1] Traditional batch synthesis often involves the Claisen condensation of esters, which can be challenging to control on a large scale, sometimes leading to side reactions and impurities. Continuous flow chemistry presents a compelling alternative, offering superior control over reaction conditions such as temperature, pressure, and residence time, which can lead to improved product quality and yield.[4] The smaller reaction volumes inherent in flow reactors also significantly enhance the safety profile, particularly for reactions involving strong bases and potentially exothermic processes. This application note outlines a robust and scalable continuous flow process for the synthesis of this compound.

Advantages of Flow Chemistry for β-Keto Ester Synthesis

The adoption of continuous flow processing for the synthesis of β-keto esters like this compound is driven by several key advantages over traditional batch methods:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, reducing the risks associated with exothermic reactions and the handling of strong bases.

  • Precise Process Control: Flow reactors allow for tight control over reaction parameters, including temperature, pressure, and residence time, leading to more consistent product quality and potentially higher selectivity.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange and efficient mixing, preventing the formation of hot spots and improving reaction homogeneity.

  • Rapid Optimization: The automated nature of flow systems allows for the rapid screening of reaction conditions, significantly accelerating process optimization.

  • Scalability: Scaling up production in a flow system is typically achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Proposed Synthesis Pathway: Crossed Claisen Condensation

The synthesis of this compound can be achieved via a crossed Claisen condensation between methyl isobutyrate and methyl acetate using a strong base such as sodium methoxide.

Reaction Scheme:

Experimental Section

Materials and Equipment
  • Methyl isobutyrate (anhydrous)

  • Methyl acetate (anhydrous)

  • Sodium methoxide (25 wt% solution in methanol)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M aqueous solution)

  • Dual-channel high-pressure pump system

  • T-mixer

  • Coil reactor (e.g., 10 mL PFA or stainless steel)

  • Back-pressure regulator

  • Temperature controller/circulator

  • Automated collection system

Experimental Setup

The continuous flow system is assembled as shown in the workflow diagram below. Two separate reagent streams are prepared and delivered by the dual-channel pump. The streams are combined in a T-mixer before entering the heated coil reactor. A back-pressure regulator is used to maintain a constant pressure throughout the system, allowing for heating above the solvent's boiling point if necessary. The product stream is then quenched and collected.

Preparation of Reagent Solutions
  • Reagent Stream A: Prepare a solution of methyl isobutyrate and methyl acetate in anhydrous THF. The concentration of the limiting reagent (methyl isobutyrate) should be carefully controlled.

  • Reagent Stream B: Use a commercial solution of sodium methoxide in methanol or prepare a solution in anhydrous THF.

General Flow Synthesis Protocol
  • System Priming: Prime the entire flow system with anhydrous THF to remove any air and moisture.

  • Reaction Initiation: Set the desired temperature for the coil reactor. Begin pumping Reagent Stream A and Reagent Stream B at the desired flow rates into the T-mixer. The combined stream then flows into the heated coil reactor.

  • Steady State: Allow the system to reach a steady state, which is typically achieved after 3-5 reactor volumes have passed through the system.

  • Quenching and Collection: The output from the reactor is continuously quenched with a stream of 1 M HCl in a second T-mixer to neutralize the base and stop the reaction. The quenched product stream is then directed to the collection system.

  • Work-up and Analysis: The collected fractions are combined, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or chromatography. The purity and yield are determined by GC-MS and ¹H NMR analysis.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the continuous flow synthesis of β-keto esters based on analogous Claisen condensation reactions.[4]

ParameterValueReference
Reactant Concentration
Methyl Isobutyrate in THF0.5 - 1.5 MAdapted from[4]
Methyl Acetate in THF1.0 - 3.0 M (Excess)Adapted from[4]
Sodium Methoxide1.2 - 1.5 equivalentsAdapted from[4]
Flow Rates
Reagent Stream A0.5 - 2.0 mL/minAdapted from[4]
Reagent Stream B0.5 - 2.0 mL/minAdapted from[4]
Reaction Conditions
Reactor Volume10 mLAdapted from[4]
Residence Time2 - 10 min[4]
Temperature25 - 60 °CAdapted from[4]
Pressure5 - 10 barGeneral Practice
Expected Outcome
Yield (Isolated)75 - 90%Based on[4]
Throughput5 - 20 g/hCalculated

Visualizations

Experimental Workflow Diagram

G cluster_reagents Reagent Preparation cluster_flow_system Continuous Flow System cluster_collection Product Collection & Analysis reagentA Reagent A: Methyl Isobutyrate + Methyl Acetate in THF pumpA Pump A reagentA->pumpA reagentB Reagent B: Sodium Methoxide in THF/Methanol pumpB Pump B reagentB->pumpB mixer1 T-Mixer pumpA->mixer1 pumpB->mixer1 reactor Heated Coil Reactor (10 mL, 25-60 °C) mixer1->reactor bpr Back Pressure Regulator (10 bar) reactor->bpr mixer2 T-Mixer (Quench) bpr->mixer2 collection Automated Fraction Collector mixer2->collection analysis Work-up & Analysis (GC-MS, NMR) collection->analysis quench Quench Solution: 1 M HCl (aq) pumpC Pump C quench->pumpC pumpC->mixer2

Caption: Experimental workflow for the continuous synthesis of this compound.

Advantages of Flow Chemistry

G cluster_advantages Advantages of Flow Chemistry cluster_outcomes Resulting in... safety Enhanced Safety (Small Reaction Volume) yield Higher Yield & Purity safety->yield control Precise Control (Temp, Time, Stoichiometry) control->yield reproducibility Increased Reproducibility control->reproducibility transfer Improved Heat/Mass Transfer transfer->yield optimization Rapid Optimization efficiency Greater Process Efficiency optimization->efficiency scalability Easier Scale-Up scalability->efficiency

Caption: Logical relationship of the advantages of flow chemistry for synthesis.

Conclusion

The proposed continuous flow protocol for the synthesis of this compound offers a promising, safer, and more efficient alternative to traditional batch methods. By leveraging the inherent advantages of flow chemistry, researchers can achieve greater control over the Claisen condensation reaction, leading to potentially higher yields and purity. The provided experimental parameters, adapted from similar successful flow syntheses, serve as a strong starting point for the optimization and implementation of this process in both academic and industrial research settings. This approach not only enhances the synthesis of this key intermediate but also aligns with the principles of green and sustainable chemistry.

References

Application Notes and Protocols: Scale-Up Synthesis of Methyl 4-methyl-3-oxopentanoate for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methyl-3-oxopentanoate, also known as methyl isobutyrylacetate, is a versatile β-keto ester with significant applications in the pharmaceutical and fine chemical industries. It serves as a crucial building block for the synthesis of a variety of organic molecules, including cholesterol-lowering drugs and heterocyclic compounds such as pyrazolones.[1] This document provides detailed application notes and scalable protocols for the industrial synthesis of this compound, focusing on the Claisen condensation reaction. The information is intended to guide researchers, scientists, and drug development professionals in the efficient and large-scale production of this important intermediate.

Introduction

This compound (CAS No: 42558-54-3) is a colorless to yellowish liquid with a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1] Its structure, featuring both a ketone and an ester functional group, makes it a highly reactive and valuable intermediate in organic synthesis. Key industrial applications include its use as a starting material in the synthesis of 3-Hydroxy-4-methylpentanoic Acid and in the preparation of 1,3-Polyol arrays.[2] Furthermore, it is a key component in the production of various pharmaceuticals, fragrances, and flavorings.[1]

Industrial Applications

Pharmaceutical Intermediate for Cholesterol-Lowering Drugs

This compound is a key precursor in the synthesis of several cholesterol-lowering medications.[1] While specific industrial processes are often proprietary, the general synthetic route involves the use of this β-keto ester to construct the core structure of the final active pharmaceutical ingredient (API). For instance, it is a building block in the complex synthesis of atorvastatin, a widely used statin drug. The synthesis of atorvastatin intermediates can involve the reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanoic acid phenylamide with other reagents.

Synthesis of Pyrazolone Derivatives

Pyrazolone derivatives are a class of heterocyclic compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. This compound can be used as a starting material for the synthesis of substituted pyrazolones. The general reaction involves the condensation of the β-keto ester with a hydrazine derivative.

Protocol: Synthesis of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a pyrazolone derivative from this compound and phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Hydroxide solution (for workup)

  • Ethyl acetate (for extraction)

  • Brine solution

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Charge the reactor with this compound and ethanol.

  • Slowly add phenylhydrazine to the mixture via the addition funnel while maintaining the temperature below 30°C.

  • Add glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78-82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a sodium hydroxide solution.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Representative Quantitative Data for Pyrazolone Synthesis

ParameterValue
Molar Ratio (Ester:Hydrazine)1 : 1.1
Catalyst (Acetic Acid)0.1 eq
SolventEthanol
Reaction TemperatureReflux (~80°C)
Reaction Time4-6 hours
Typical Yield85-95%
Purity (post-recrystallization)>99%

Scale-Up Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Claisen condensation of methyl isobutyrate and methyl acetate.

Claisen Condensation Reaction

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base to form a β-keto ester. In this case, methyl isobutyrate is deprotonated by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl acetate. Subsequent elimination of methoxide and an acidic workup yields the desired product.

Diagram 1: Claisen Condensation for this compound

Claisen_Condensation cluster_reactants Reactants cluster_process Process cluster_products Products methyl_isobutyrate Methyl Isobutyrate reaction Claisen Condensation methyl_isobutyrate->reaction methyl_acetate Methyl Acetate methyl_acetate->reaction base Strong Base (e.g., NaH, NaOMe) base->reaction 1. workup Acidic Workup (e.g., aq. HCl) reaction->workup 2. product This compound workup->product byproduct Methanol workup->byproduct

Caption: Workflow for the synthesis of this compound via Claisen condensation.

Industrial Scale-Up Protocol

This protocol outlines a batch process for the synthesis of this compound suitable for industrial production.

Materials:

  • Methyl isobutyrate

  • Methyl acetate

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine solution

Equipment:

  • Large-scale jacketed glass-lined or stainless steel reactor with mechanical stirrer, reflux condenser, nitrogen inlet, and temperature control system.

  • Addition vessel for solvent and reactants.

  • Quenching vessel.

  • Large-scale separatory funnel or liquid-liquid extraction setup.

  • Fractional distillation unit.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to maintain an inert atmosphere.

  • Base Addition: Charge the reactor with a calculated amount of sodium hydride dispersion in anhydrous toluene.

  • Reactant Addition: A mixture of methyl isobutyrate and methyl acetate is slowly added to the stirred suspension of the base in toluene at a controlled temperature (typically 25-30°C) to manage the initial exotherm.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 80-90°C) for several hours. The progress of the reaction should be monitored by in-process controls (e.g., GC analysis).

  • Quenching: After the reaction is deemed complete, the mixture is cooled to 0-5°C and slowly quenched by the addition of a cold, dilute hydrochloric acid solution to neutralize the excess base and protonate the enolate.

  • Workup and Extraction: The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and finally with brine.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to obtain high-purity this compound.

Table 2: Industrial Scale-Up Parameters for Claisen Condensation

ParameterValueNotes
Reactant Ratio (Methyl Isobutyrate : Methyl Acetate)1 : 1.2A slight excess of methyl acetate can improve yield.
Base (Sodium Hydride, 60% dispersion)1.1 equivalentsTo ensure complete deprotonation.
SolventAnhydrous TolueneProvides a suitable reaction medium and aids in azeotropic removal of any moisture.
Reaction Temperature80-90°C (Reflux)
Reaction Time6-10 hoursMonitored by in-process controls.
Quenching Temperature0-5°CTo control the exotherm of neutralization.
Typical Crude Yield75-85%
Purity after Distillation>98%

Diagram 2: Experimental Workflow for Industrial Synthesis

Industrial_Workflow start Start reactor_prep Reactor Preparation (Clean, Dry, N2 Purge) start->reactor_prep base_charge Charge Base (NaH in Toluene) reactor_prep->base_charge reactant_add Slow Addition of Esters (Methyl Isobutyrate + Methyl Acetate) base_charge->reactant_add reaction Reaction at Reflux (80-90°C, 6-10h) reactant_add->reaction monitoring In-Process Control (GC) reaction->monitoring monitoring->reaction Incomplete cooling Cool to 0-5°C monitoring->cooling Complete quench Acidic Quench (Dilute HCl) cooling->quench extraction Workup & Extraction quench->extraction purification Fractional Distillation extraction->purification product High-Purity Product purification->product end End product->end

Caption: Step-by-step workflow for the industrial scale-up synthesis of this compound.

Safety Considerations for Industrial Scale-Up

  • Sodium Hydride: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle under an inert atmosphere (nitrogen or argon) and use appropriate personal protective equipment (PPE), including fire-retardant clothing, safety glasses, and gloves.

  • Toluene: Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area or with a closed-system reactor.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and can cause severe burns. Handle with appropriate PPE, including acid-resistant gloves and a face shield.

  • Pressure and Temperature Control: The reaction can be exothermic, especially during the initial addition of reactants and the quenching step. Ensure the reactor has adequate cooling capacity and pressure relief systems.

Conclusion

The scale-up synthesis of this compound via Claisen condensation is a well-established and efficient industrial process. Careful control of reaction parameters, including temperature, reactant ratios, and reaction time, is crucial for achieving high yields and purity. The detailed protocols and application notes provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the large-scale production and utilization of this important chemical intermediate. Adherence to strict safety protocols is paramount throughout the manufacturing process.

References

Troubleshooting & Optimization

common side products in the synthesis of Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methyl-3-oxopentanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis is a crossed Claisen condensation. This reaction involves the base-mediated condensation of methyl isobutyrate and methyl acetate. In this process, an enolate is formed from one ester, which then acts as a nucleophile, attacking the carbonyl group of the second ester.

Q2: What are the primary side products I should expect in this synthesis?

A2: The formation of several side products is possible due to the nature of the crossed Claisen condensation when both esters are enolizable. The most common side products include:

  • Methyl acetoacetate: This results from the self-condensation of methyl acetate.[1][2]

  • Transesterification products: If the alkoxide base used does not correspond to the ester's alcohol (e.g., using sodium ethoxide with methyl esters), a mixture of esters can be formed.

  • Hydrolysis products: The presence of water can lead to the hydrolysis of the esters to their corresponding carboxylic acids (isobutyric acid and acetic acid).

Q3: Why is the choice of base so critical in this reaction?

A3: The choice of base is crucial for two main reasons. Firstly, to avoid transesterification, the alkoxide base must match the alcohol of the ester reactants (i.e., sodium methoxide should be used for methyl esters). Secondly, a strong base is required to deprotonate the α-carbon of the ester to form the enolate. Using hydroxide bases should be avoided as they will saponify the esters, leading to low yields of the desired product.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product - Incomplete reaction. - Side reactions dominating (e.g., self-condensation). - Non-anhydrous reaction conditions.- Increase reaction time or temperature (monitor for decomposition). - Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to selectively form the enolate of methyl acetate before adding methyl isobutyrate.[3][4] - Ensure all glassware is oven-dried and reagents are anhydrous.
Mixture of products observed (e.g., by GC-MS or NMR) - Both esters are undergoing self-condensation and cross-condensation.[5]- To favor the desired product, slowly add the ester that will form the enolate (methyl acetate) to a mixture of the other ester (methyl isobutyrate) and the base.[6] - Alternatively, for greater control, use a strong, non-nucleophilic base like LDA to pre-form the enolate of one ester before the addition of the second.[3][4]
Presence of ethyl esters in the product mixture - Use of sodium ethoxide or another ethoxide-based catalyst with methyl esters.- Ensure the alkoxide base matches the ester; use sodium methoxide for the reaction of methyl esters.
Product decomposes during distillation - Distillation temperature is too high.- Purify the product using vacuum distillation to lower the required temperature.[7]

Quantitative Data Summary

The relative amounts of products in a crossed Claisen condensation are highly dependent on the specific reaction conditions. The following table provides an illustrative summary of potential product distribution under non-optimized versus optimized conditions.

Product Boiling Point (°C) Expected Yield (Non-Optimized Conditions) Expected Yield (Optimized Conditions with LDA)
This compound (Desired Product) 185-18730-50%>80%
Methyl acetoacetate (Side Product) 169-17020-40%<10%
Methyl 2,2-dimethyl-3-oxobutanoate (Side Product from methyl isobutyrate self-condensation) ~175<10%<5%
Unreacted Starting Materials Methyl isobutyrate: 92-93 Methyl acetate: 57VariableLow

Yields are estimations and will vary based on specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Crossed Claisen Condensation

Objective: To synthesize this compound from methyl isobutyrate and methyl acetate using sodium methoxide as a base.

Materials:

  • Sodium methoxide

  • Methyl isobutyrate (anhydrous)

  • Methyl acetate (anhydrous)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend sodium methoxide (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Esters: Prepare a mixture of methyl isobutyrate (1.0 equivalent) and methyl acetate (1.2 equivalents). Add this mixture dropwise to the stirred suspension of sodium methoxide over a period of 30-60 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, then gently reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.[8] Collect the fraction corresponding to the boiling point of this compound.

Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis analyze_product Analyze Crude Product (GC-MS, NMR) start->analyze_product low_yield Low Yield of Desired Product analyze_product->low_yield Low Conversion complex_mixture Complex Mixture of Products analyze_product->complex_mixture Multiple Products high_purity High Purity and Yield analyze_product->high_purity Success check_conditions Verify Anhydrous Conditions low_yield->check_conditions optimize_stoichiometry Optimize Reactant Stoichiometry low_yield->optimize_stoichiometry change_base Consider Stronger Base (e.g., LDA) complex_mixture->change_base control_addition Control Order and Rate of Addition complex_mixture->control_addition purify Purify by Fractional Vacuum Distillation high_purity->purify check_conditions->optimize_stoichiometry optimize_stoichiometry->start Re-run Reaction change_base->start Re-run Reaction control_addition->start Re-run Reaction end End purify->end

References

how to minimize self-condensation in Claisen synthesis of Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the Claisen synthesis of methyl 4-methyl-3-oxopentanoate, with a primary focus on minimizing the formation of self-condensation byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Claisen synthesis of this compound is resulting in a low yield of the desired product and a complex mixture of byproducts. What is the likely cause?

A1: The synthesis of this compound involves a mixed (or crossed) Claisen condensation between methyl acetate and methyl isobutyrate. Since both of these esters possess α-hydrogens, they are both capable of forming enolates and acting as both nucleophiles and electrophiles.[1][2] This leads to a mixture of four possible products: the desired cross-condensation product and two different self-condensation products, as well as unreacted starting materials. The primary cause of low yield of the desired product is the competing self-condensation reactions.

Q2: How can I minimize the self-condensation of methyl acetate and methyl isobutyrate?

A2: To significantly reduce self-condensation, a "directed" Claisen condensation approach is recommended. This involves the pre-formation of the enolate of one ester before the addition of the second ester. In this specific synthesis, it is strategic to pre-form the enolate of methyl acetate using a strong, non-nucleophilic base at low temperatures.[3] Once the enolate of methyl acetate is formed, methyl isobutyrate is added, which then acts as the electrophile. This method controls which ester acts as the nucleophile and which acts as the electrophile, thereby minimizing the undesired self-condensation reactions.

Q3: What is the best choice of base for this directed Claisen condensation?

A3: For a directed Claisen condensation, a strong, non-nucleophilic, sterically hindered base is crucial. Lithium diisopropylamide (LDA) is an excellent choice for this purpose.[3] It is a very strong base capable of quantitatively deprotonating the α-carbon of methyl acetate to form the lithium enolate. Its bulky nature minimizes its potential to act as a nucleophile and attack the ester carbonyl group. Traditional alkoxide bases like sodium methoxide are not ideal for directed condensations as they establish an equilibrium, which can lead to a mixture of products.

Q4: What are the optimal reaction temperatures to ensure selectivity?

A4: Low temperatures are critical for controlling the reaction and minimizing side reactions. The formation of the lithium enolate of methyl acetate using LDA is typically carried out at a very low temperature, such as -78 °C (the temperature of a dry ice/acetone bath). The subsequent addition of methyl isobutyrate should also be performed at this low temperature, followed by a gradual warming to allow the condensation to proceed.

Q5: What are the potential self-condensation byproducts I should be aware of?

A5: The two main self-condensation byproducts are:

  • Methyl acetoacetate: Formed from the self-condensation of methyl acetate.[4]

  • Methyl 2,2,4-trimethyl-3-oxopentanoate: Formed from the self-condensation of methyl isobutyrate.

Monitoring your reaction mixture for the presence of these byproducts by techniques such as GC-MS or NMR spectroscopy can help in optimizing your reaction conditions.

Reaction Pathways

The following diagram illustrates the desired cross-condensation pathway for the synthesis of this compound and the competing, undesired self-condensation pathways of methyl acetate and methyl isobutyrate.

Claisen_Condensation cluster_reactants Reactants cluster_products Products MA Methyl Acetate MA_enolate Methyl Acetate Enolate MA->MA_enolate + Base MI Methyl Isobutyrate DP This compound (Desired Product) MI_enolate Methyl Isobutyrate Enolate MI->MI_enolate + Base SP1 Methyl Acetoacetate (Self-condensation) SP2 Methyl 2,2,4-trimethyl-3-oxopentanoate (Self-condensation) MA_enolate->DP + Methyl Isobutyrate (Cross-Condensation) MA_enolate->SP1 + Methyl Acetate (Self-Condensation) MI_enolate->SP2 + Methyl Isobutyrate (Self-Condensation)

Caption: Reaction scheme for the Claisen synthesis.

Quantitative Data on Reaction Conditions

ParameterRecommended ConditionRationale
Base Lithium diisopropylamide (LDA)Strong, non-nucleophilic, sterically hindered base that allows for irreversible enolate formation.
Stoichiometry 1.0-1.1 equivalents of LDA relative to the enolizable ester (methyl acetate)Ensures complete deprotonation of the ester that will act as the nucleophile.
1.0-1.2 equivalents of the electrophilic ester (methyl isobutyrate)A slight excess of the electrophile can help drive the reaction to completion.
Temperature -78 °C for enolate formation and addition of the electrophileMinimizes side reactions and ensures kinetic control over the reaction.
Solvent Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)Solvates the lithium cation and does not interfere with the strong base.

Experimental Protocol: Directed Claisen Synthesis of this compound

This protocol is a generalized procedure based on established principles of directed Claisen condensations. Researchers should optimize the specific conditions for their experimental setup.

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl acetate

  • Methyl isobutyrate

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Dry ice/acetone bath

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Preparation of LDA Solution (in situ):

    • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, an addition funnel, and an argon/nitrogen inlet.

    • Add anhydrous THF to the flask and cool the flask to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) to the cooled THF.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution while maintaining the temperature at -78 °C.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Formation of the Methyl Acetate Enolate:

    • Slowly add methyl acetate (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate of methyl acetate.

  • Crossed Claisen Condensation:

    • Slowly add methyl isobutyrate (1.1 equivalents) dropwise to the enolate solution at -78 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • All reagents should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • The reaction should be carried out under anhydrous conditions as LDA reacts violently with water.

References

preventing hydrolysis of Methyl 4-methyl-3-oxopentanoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-methyl-3-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experimental workup. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to hydrolysis?

This compound is a beta-keto ester. The presence of a ketone group beta to the ester functionality makes the ester susceptible to cleavage under both acidic and basic aqueous conditions.[1] This reaction, known as hydrolysis, breaks the ester bond to form 4-methyl-3-oxopentanoic acid and methanol. The resulting beta-keto acid is also unstable and can readily undergo decarboxylation (loss of CO2) to yield a ketone.[1]

Q2: Under what specific conditions is hydrolysis most likely to occur during workup?

Hydrolysis is most prevalent during aqueous workup steps where the pH is either strongly acidic or strongly basic. Prolonged exposure to aqueous environments, even at neutral pH, can contribute to hydrolysis, especially at elevated temperatures.

Q3: I suspect my product is hydrolyzing during workup. What are the tell-tale signs?

Common indicators of hydrolysis include:

  • Low yield of the desired ester: This is the most direct consequence.

  • Presence of a carboxylic acid impurity: The hydrolyzed product, 4-methyl-3-oxopentanoic acid, may be detected by analytical techniques such as NMR or LC-MS.

  • Formation of a ketone byproduct: If the beta-keto acid intermediate decarboxylates, you may observe the formation of 4-methylpentan-2-one.

  • Gas evolution (effervescence): This can occur during the workup if the reaction mixture is acidified, causing the decarboxylation of the beta-keto acid and the release of carbon dioxide.

Q4: Can I completely avoid using water in my workup?

While a completely anhydrous workup would be ideal for preventing hydrolysis, it is often not practical for removing water-soluble impurities and reagents. The key is to minimize contact time with aqueous phases and to control the pH and temperature of the washes. In some cases, a non-aqueous workup, such as filtration through a plug of silica gel, may be a suitable alternative.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the hydrolysis of this compound during your experimental workup.

Symptom Potential Cause Recommended Action
Low final product yield with the starting material consumed. Hydrolysis of the ester during aqueous workup.- Lower the temperature of the workup by using an ice bath for all aqueous washes.- Minimize the time the organic layer is in contact with aqueous solutions.- Use a milder base for neutralization, such as a saturated solution of sodium bicarbonate instead of sodium hydroxide.
Presence of a byproduct with a carboxylic acid peak in the NMR spectrum. Acid- or base-catalyzed hydrolysis has occurred.- Ensure the pH of the aqueous wash is maintained in the optimal range (see Data Presentation table below).- Use a buffered aqueous solution for washing if precise pH control is necessary.
Effervescence is observed when acid is added during the workup. The hydrolyzed beta-keto acid is decarboxylating.This confirms that hydrolysis has already occurred. To salvage the remaining ester, immediately proceed with extraction and drying. For future experiments, adjust the workup conditions to be milder.
Difficulty in separating organic and aqueous layers (emulsion formation). Prolonged agitation or the presence of acidic/basic species can stabilize emulsions, increasing contact time with water.- Add brine (saturated NaCl solution) to help break the emulsion.- Reduce the vigor of shaking during extractions.- Consider a filter agent like Celite to aid separation.

Data Presentation

The following table summarizes the recommended conditions to minimize the hydrolysis of this compound during workup. These are based on general principles for beta-keto esters and may require optimization for specific reaction mixtures.

Parameter Recommended Range/Condition Rationale
pH of Aqueous Wash 6.0 - 8.0Minimizes both acid and base-catalyzed hydrolysis. Strongly acidic or basic conditions significantly accelerate the rate of hydrolysis.
Temperature 0 - 5 °C (Ice Bath)The rate of hydrolysis is significantly reduced at lower temperatures.
Contact Time with Aqueous Phase As short as possible (< 5 minutes per wash)Reduces the opportunity for the hydrolysis reaction to occur.
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) SolutionA weak base that effectively neutralizes acid catalysts without causing significant base-catalyzed hydrolysis.
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Efficiently removes residual water from the organic phase, preventing further hydrolysis.

Experimental Protocols

Recommended Workup Protocol to Minimize Hydrolysis

This protocol provides a detailed methodology for the workup of a reaction mixture containing this compound, designed to minimize its hydrolysis.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath.

  • Quench the Reaction (if necessary): If the reaction contains reactive reagents, quench them by slowly adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Maintain the temperature at 0-5 °C.

  • Dilute with an Organic Solvent: Dilute the reaction mixture with a cold, water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Neutralization Wash: Wash the organic layer with one portion of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Caution: Vent the separatory funnel frequently, as CO₂ evolution may occur if acidic species are present.

  • Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous sodium chloride (brine) solution. This helps to remove residual water and break up any emulsions.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (e.g., < 30 °C) to isolate the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, using a non-polar eluent system.

Mandatory Visualization

Hydrolysis_Troubleshooting cluster_start cluster_diagnosis Diagnosis cluster_troubleshooting Troubleshooting Workup Conditions start Start: Low Yield of This compound check_hydrolysis Analyze Crude Product: - NMR for Carboxylic Acid - Effervescence on Acidification? start->check_hydrolysis hydrolysis_confirmed Hydrolysis Confirmed check_hydrolysis->hydrolysis_confirmed Yes no_hydrolysis No Evidence of Hydrolysis (Consider Other Loss Pathways) check_hydrolysis->no_hydrolysis No temp_control Control Temperature: Workup at 0-5 °C? hydrolysis_confirmed->temp_control ph_control Control pH: Using Mild Base (e.g., NaHCO₃)? temp_control->ph_control Yes solution Optimized Workup: - Low Temperature - Neutral pH - Short Contact Time temp_control->solution No, Implement Temp. Control time_control Minimize Contact Time: Rapid Extractions? ph_control->time_control Yes ph_control->solution No, Use Milder Base time_control->solution Yes, Workup Optimized time_control->solution No, Reduce Contact Time

Caption: Troubleshooting workflow for diagnosing and preventing the hydrolysis of this compound during workup.

References

Technical Support Center: Purification of Methyl 4-methyl-3-oxopentanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Methyl 4-methyl-3-oxopentanoate using column chromatography. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure a successful purification.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not move off the baseline (Low Rf) 1. Solvent system is not polar enough. 2. Compound is strongly adsorbed to the silica gel, possibly due to its acidic nature.1. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1] 2. Consider using a more polar solvent system, such as methanol/dichloromethane.[2] 3. If the compound is acid-sensitive, neutralize the silica gel by adding 1-3% triethylamine to the eluent.[3]
Compound runs with the solvent front (High Rf) 1. Solvent system is too polar.1. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of the desired compound from impurities (co-elution) 1. Inappropriate solvent system. 2. Column is overloaded with the crude sample. 3. Column was packed improperly, leading to channeling. 4. Keto-enol tautomerism causing band broadening.1. Perform thorough TLC analysis with various solvent systems to find the optimal separation conditions. A good starting point is a hexane/ethyl acetate mixture.[4][5] 2. Use an appropriate ratio of crude product to silica gel, generally between 1:20 to 1:100 by weight.[1] 3. Ensure the column is packed uniformly without any air bubbles or cracks. 4. While difficult to completely avoid, running the column at a consistent and slightly faster flow rate may minimize the on-column equilibrium effects.
Streaking or tailing of the compound spot on TLC and column 1. Compound is not fully soluble in the mobile phase. 2. The sample is too concentrated when loaded. 3. The compound is interacting too strongly or decomposing on the silica gel.1. Choose a solvent system in which the compound is readily soluble. 2. Dissolve the crude sample in a minimal amount of solvent for loading. Consider dry loading if solubility is an issue. 3. Test the stability of your compound on a silica TLC plate. If decomposition is observed, consider using a different stationary phase like alumina or deactivated silica gel.
Product fractions are contaminated with an unknown impurity 1. Impurity may have a similar polarity to the product. 2. The impurity could be a result of decomposition on the column.1. Try a different solvent system to alter the selectivity of the separation.[5] 2. Collect smaller fractions and carefully analyze each by TLC to isolate the pure compound.
Low yield of purified product 1. Incomplete elution of the compound from the column. 2. Decomposition of the product on the silica gel. 3. Loss of product during solvent removal from combined fractions.1. After collecting the main fractions, flush the column with a highly polar solvent to check for any remaining compound. 2. As mentioned, assess the stability of the compound on silica and consider alternative stationary phases if necessary. 3. Use a rotary evaporator at a suitable temperature and pressure to avoid loss of the product, which is a liquid at room temperature.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A common and effective starting solvent system for the purification of moderately polar compounds like β-keto esters is a mixture of n-hexane and ethyl acetate.[1][7] It is recommended to first perform a Thin Layer Chromatography (TLC) analysis with varying ratios of these solvents (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) to determine the optimal polarity for good separation.[4] An ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4 for effective column separation.

Q2: My compound appears as a doublet or a broadened spot on the TLC plate. What could be the cause?

A2: This is often due to the keto-enol tautomerism inherent to β-keto esters. The keto and enol forms can have slightly different polarities, leading to separation on the silica gel. While this can complicate purification, it is a known characteristic of this class of compounds.

Q3: Is this compound stable on silica gel?

A3: While many β-keto esters are stable on silica gel, some can be sensitive to the acidic nature of standard silica, which can catalyze decomposition or side reactions.[2] It is advisable to test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots appear. If instability is observed, using deactivated (neutral) silica gel or adding a small amount of a neutralising agent like triethylamine to the eluent is recommended.[3]

Q4: What is the best way to load my sample onto the column?

A4: There are two primary methods for sample loading: wet loading and dry loading. For wet loading, dissolve your crude product in a minimal amount of the initial, least polar eluent and carefully add it to the top of the column. If your compound has poor solubility in the eluent, dry loading is preferred. To do this, dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the prepared column.

Q5: How can I visualize the compound on a TLC plate if it is not UV active?

A5: If this compound is not sufficiently UV active, you can use a variety of staining solutions. A common and effective stain for general organic compounds is a potassium permanganate (KMnO4) solution. Other general stains include phosphomolybdic acid or ceric ammonium molybdate.

Data Presentation

Below are tables summarizing the physical properties of this compound and typical parameters for its purification by column chromatography.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₃[6][8]
Molecular Weight 144.17 g/mol [6][8]
Appearance Colorless to yellowish liquid[6]
Boiling Point 185.8 °C at 760 mmHg[6]
Melting Point -75 °C[8]
Density ~0.993 g/cm³[6]

Table 2: Typical Column Chromatography Parameters and Expected Results

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)230-400 mesh is used for flash chromatography, providing higher resolution.
Mobile Phase n-Hexane / Ethyl Acetate GradientA gradient from 5% to 30% ethyl acetate in hexane is a good starting point.
Sample Load 1:30 to 1:50 (Crude:Silica gel w/w)Overloading can lead to poor separation.
Typical Rf on TLC 0.2 - 0.4 in 20% Ethyl Acetate/HexaneThis is an estimated value and should be confirmed experimentally.
Expected Yield 80 - 95%Highly dependent on the purity of the crude material and the efficiency of the separation.
Expected Purity >95%Purity should be assessed by NMR, GC, or other appropriate analytical techniques.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific impurities present in the crude mixture.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh for flash chromatography)

  • n-Hexane (ACS grade or distilled)

  • Ethyl Acetate (ACS grade or distilled)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Eluent collection tubes or flasks

  • Rotary evaporator

2. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude product to be purified. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight.

  • Prepare a slurry of silica gel in n-hexane.

  • Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped. This can be done by gently tapping the side of the column as the silica settles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica surface.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the silica gel bed to prevent disturbance during sample and eluent addition.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal volume of the initial eluent (e.g., 5% ethyl acetate in n-hexane). Using a pipette, carefully add the sample solution to the top of the column, allowing it to absorb into the silica gel.

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Begin elution with a low polarity solvent system, such as 5% ethyl acetate in n-hexane.

  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient could be:

    • 5% EtOAc in Hexane (2-3 column volumes)

    • 10% EtOAc in Hexane (3-5 column volumes)

    • 20% EtOAc in Hexane (until the product has fully eluted)

  • The optimal gradient should be predetermined by TLC analysis of the crude mixture.

  • Collect fractions of a consistent volume in labeled test tubes.

  • Monitor the separation process by periodically analyzing the collected fractions using TLC.

5. Product Isolation:

  • Identify the fractions containing the pure product by TLC analysis.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, GC-MS).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample (Wet or Dry Loading) prep_sample->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: General experimental workflow for the purification of this compound by column chromatography.

Troubleshooting Decision Tree

troubleshooting_workflow start Start Purification check_separation Good separation on TLC? start->check_separation run_column Run Column with Optimized Solvent System check_separation->run_column Yes optimize_solvent Optimize Solvent System (Vary Polarity/Solvent Type) check_separation->optimize_solvent No issue Identify Issue run_column->issue optimize_solvent->check_separation low_rf Compound at Baseline (Low Rf) issue->low_rf Low Rf high_rf Compound at Solvent Front (High Rf) issue->high_rf High Rf poor_sep Poor Separation/ Co-elution issue->poor_sep Poor Separation streaking Streaking/ Tailing issue->streaking Streaking success Successful Purification issue->success No Issues increase_polarity Increase Eluent Polarity low_rf->increase_polarity increase_polarity->run_column decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity decrease_polarity->run_column check_loading Check Sample Load & Column Packing poor_sep->check_loading check_loading->run_column check_solubility Check Solubility & Consider Dry Loading streaking->check_solubility check_solubility->run_column

Caption: A decision tree for troubleshooting common column chromatography issues.

References

troubleshooting low yield in the esterification of 4-methyl-3-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the esterification of 4-methyl-3-oxopentanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My esterification of 4-methyl-3-oxopentanoic acid resulted in a significantly lower yield than expected. What are the common causes?

Low yields in the Fischer esterification of 4-methyl-3-oxopentanoic acid can stem from several factors. The most common issues include:

  • Incomplete Reaction: The Fischer esterification is a reversible equilibrium reaction.[1][2] To achieve a high yield of the ester, the equilibrium must be shifted towards the products.

  • Decarboxylation of the Starting Material: 4-Methyl-3-oxopentanoic acid is a β-keto acid, which is thermally unstable and prone to decarboxylation (loss of CO₂) upon heating, especially under acidic conditions.[3][4][5] This side reaction consumes the starting material, thereby reducing the ester yield.

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, catalyst concentration, and reaction time can significantly impact the yield.

  • Water in the Reaction Mixture: The presence of water at the start of the reaction or its accumulation as a byproduct will shift the equilibrium back towards the reactants, lowering the ester yield.[1]

  • Impure Reagents: The purity of the 4-methyl-3-oxopentanoic acid, the alcohol, and the acid catalyst can affect the reaction outcome.

Q2: How can I drive the esterification equilibrium towards the product to improve the yield?

According to Le Chatelier's principle, there are two primary strategies to shift the equilibrium in favor of the ester product:

  • Use of Excess Reactant: Employing a large excess of the alcohol is a common and effective method to drive the reaction forward.[1][2] Often, the alcohol can be used as the reaction solvent. Using a 10-fold excess of alcohol can significantly increase the yield of the ester.[1]

  • Removal of Water: As water is a byproduct of the esterification, its removal from the reaction mixture will push the equilibrium towards the products.[1] This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to continuously remove water as it is formed.[1]

    • Use of a Dehydrating Agent: Adding a drying agent, such as molecular sieves, to the reaction mixture to absorb the water produced.

Q3: I suspect decarboxylation is the main reason for my low yield. How can I minimize this side reaction?

Decarboxylation of β-keto acids is accelerated by heat.[4][5] To minimize this side reaction:

  • Moderate Reaction Temperature: Avoid excessively high temperatures. The optimal temperature will be a balance between a reasonable reaction rate and minimal decarboxylation. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Control Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased decarboxylation. Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal reaction time.

  • pH Control: The decarboxylation of β-keto acids is faster under acidic conditions. While an acid catalyst is necessary for esterification, using the minimum effective amount can help. Maintaining a neutral to slightly alkaline pH can help stabilize β-keto acids, though this is not feasible during the acid-catalyzed esterification step itself.[4]

Q4: What is a standard experimental protocol for the esterification of 4-methyl-3-oxopentanoic acid?

A typical Fischer esterification protocol for 4-methyl-3-oxopentanoic acid is as follows. Note that specific quantities may need to be optimized for your particular scale and equipment.

Experimental Protocol: Synthesis of Ethyl 4-Methyl-3-oxopentanoate

Materials:

  • 4-Methyl-3-oxopentanoic acid

  • Absolute Ethanol (large excess, can be used as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methyl-3-oxopentanoic acid and a 5- to 10-fold molar excess of absolute ethanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of the carboxylic acid).

  • Heating: Heat the reaction mixture to a gentle reflux. The reaction temperature will be close to the boiling point of ethanol (approx. 78 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or the reaction reaches equilibrium.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If ethanol was used in large excess, it can be removed under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (carefully, due to CO₂ evolution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • The crude ester can be purified by vacuum distillation.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Fischer esterification of a generic carboxylic acid, which can be used as a starting point for optimizing the esterification of 4-methyl-3-oxopentanoic acid.

ParameterCondition 1 (Standard)Condition 2 (High Yield)Potential Impact on 4-Methyl-3-oxopentanoic Acid
Alcohol Molar Ratio 1.1 equivalents10 equivalents (or as solvent)Increasing the excess of alcohol will significantly shift the equilibrium towards the ester product.
Catalyst Conc. H₂SO₄ (1-2 mol%)Conc. H₂SO₄ (1-2 mol%)Sulfuric acid is a standard and effective catalyst.
Temperature Reflux (e.g., ~78°C for ethanol)Reflux with water removalHigher temperatures can increase the reaction rate but also the rate of decarboxylation. Using a Dean-Stark trap allows for effective water removal at reflux temperature.
Water Removal NoneDean-Stark Trap or Molecular SievesActive water removal is crucial for maximizing yield by preventing the reverse reaction.
Typical Yield 50-70%>90%With optimization, yields can be significantly improved.

Visualization

Reaction Scheme and Side Reaction

Reaction_Pathway Esterification and Decarboxylation of 4-Methyl-3-oxopentanoic Acid cluster_esterification Desired Esterification Pathway cluster_decarboxylation Side Reaction: Decarboxylation start 4-Methyl-3-oxopentanoic Acid alcohol Alcohol (R'-OH) + H⁺ (catalyst) decarboxylation_product 4-Methyl-2-pentanone + CO₂ start->decarboxylation_product Heat, H⁺ intermediate Protonated Acid start->intermediate Protonation ester Ester Product + H₂O intermediate->ester Nucleophilic attack by alcohol & subsequent steps

Caption: Esterification pathway of 4-methyl-3-oxopentanoic acid and the competing decarboxylation side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield in Esterification start Low Ester Yield check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_decarboxylation Is decarboxylation suspected? check_equilibrium->check_decarboxylation No drive_equilibrium Increase alcohol excess Remove water (Dean-Stark/sieves) check_equilibrium->drive_equilibrium Yes check_water Is water present? check_decarboxylation->check_water No minimize_decarboxylation Lower reaction temperature Reduce reaction time check_decarboxylation->minimize_decarboxylation Yes check_reagents Are reagents pure? check_water->check_reagents No remove_water Use anhydrous reagents Dry glassware thoroughly check_water->remove_water Yes purify_reagents Purify starting materials Use fresh catalyst check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes drive_equilibrium->success minimize_decarboxylation->success remove_water->success purify_reagents->success

Caption: A logical workflow for troubleshooting and resolving low yield issues in the esterification of 4-methyl-3-oxopentanoic acid.

References

optimizing reaction temperature for Methyl 4-methyl-3-oxopentanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction temperature for the synthesis of Methyl 4-methyl-3-oxopentanoate.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for synthesizing this compound?

A1: this compound is typically synthesized via a Claisen condensation reaction. This involves the base-catalyzed reaction between two ester molecules, in this case, likely methyl isobutyrate and methyl acetate, to form a β-keto ester.[1][2][3] The reaction is driven to completion by the formation of a resonance-stabilized enolate of the product.[3]

Q2: What is the optimal reaction temperature for this synthesis?

A2: The optimal reaction temperature is a critical parameter that requires careful consideration to balance reaction rate and the formation of side products. While some Claisen-Schmidt condensations can proceed at room temperature, others may require gentle heating.[4][5] Excessively high temperatures can lead to the decomposition of reactants and products or promote unwanted side reactions.[4] It is advisable to perform small-scale trial reactions to determine the optimal temperature for your specific conditions.[4]

Q3: My reaction yield is low. What are the potential causes and how can I improve it?

A3: Low yields in a Claisen condensation can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and consider extending the reaction time if starting materials are still present.[4]

  • Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. A modest increase in temperature can improve the rate, but be cautious of overheating.[4]

  • Choice of Base: The base used is crucial. For Claisen condensations, a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often preferred to minimize side reactions like transesterification.[6]

  • Reaction Equilibrium: The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, it is essential to use a stoichiometric amount of base to deprotonate the resulting β-keto ester, which is more acidic than the starting ester.[2]

Q4: I am observing a dark brown or black reaction mixture. What could be the reason?

A4: The formation of a dark-colored mixture or tar often indicates polymerization or decomposition of the starting materials or the product. This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a high concentration of a strong base.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Incomplete deprotonation of the ester.Ensure the base is fresh and of appropriate strength. Consider using a stronger base like NaH or LDA.
Reaction temperature is too low.Gradually increase the reaction temperature in small increments, monitoring for side product formation.[4]
Insufficient reaction time.Monitor the reaction by TLC until the starting material is consumed.[4]
Formation of Multiple Products Self-condensation of the starting esters.Use a non-nucleophilic base and control the addition of the enolizable ester.
Side reactions due to high temperature.Lower the reaction temperature. Consider kinetic control at lower temperatures.[6]
Oily Product Instead of Crystals The product may be an oil at room temperature.Purify the product using column chromatography.
Contamination with unreacted starting materials.Optimize the stoichiometry of the reactants. Unreacted starting materials can be removed by washing or chromatography.[4]

Data Presentation

Illustrative Effect of Reaction Temperature on Yield and Purity

The following table provides representative data on how reaction temperature can influence the yield and purity of this compound. Please note that this data is illustrative and optimal conditions should be determined experimentally.

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Observations
0244595Slow reaction rate, clean product formation.
25 (Room Temp.)127090Moderate reaction rate with minor impurities.
5068580Faster reaction, noticeable increase in side products.
80 (Reflux)36065Rapid reaction, significant formation of byproducts and potential for decomposition.

Experimental Protocols

Detailed Methodology for this compound Synthesis (Illustrative)

This protocol describes a general procedure for the Claisen condensation to synthesize this compound.

Materials:

  • Methyl isobutyrate

  • Methyl acetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a dry round-bottom flask containing anhydrous THF.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add methyl acetate (1.0 equivalent) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, add methyl isobutyrate (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Warming and Monitoring: After the addition of methyl isobutyrate, slowly allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases and the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Claisen_Condensation_Mechanism Claisen Condensation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Ester Methyl Acetate Enolate Ester Enolate Ester->Enolate Deprotonation Base Base (e.g., NaH) SecondEster Methyl Isobutyrate Enolate->SecondEster Nucleophilic Attack Tetrahedral Tetrahedral Intermediate SecondEster->Tetrahedral Product This compound Tetrahedral->Product Elimination Alkoxide Methoxide Tetrahedral->Alkoxide

Caption: Mechanism of the Claisen condensation for the synthesis of this compound.

Experimental_Workflow Experimental Workflow for Synthesis Start Start: Prepare Reactants and Glassware Enolate_Formation 1. Enolate Formation (Methyl Acetate + Base in THF at 0°C) Start->Enolate_Formation Reaction 2. Condensation Reaction (Add Methyl Isobutyrate at 0°C, then warm to RT) Enolate_Formation->Reaction Quench 3. Quench Reaction (Cool to 0°C, add 1M HCl) Reaction->Quench Extraction 4. Extraction (Diethyl Ether) Quench->Extraction Wash 5. Washing Steps (Sat. NaHCO3, Brine) Extraction->Wash Dry_Concentrate 6. Dry and Concentrate (MgSO4, Rotary Evaporation) Wash->Dry_Concentrate Purification 7. Purification (Vacuum Distillation or Chromatography) Dry_Concentrate->Purification End End: Pure this compound Purification->End

Caption: A step-by-step workflow for the synthesis and purification of this compound.

References

effect of catalyst choice on the synthesis of Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methyl-3-oxopentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

This compound, also known as methyl isobutyrylacetate, is a valuable building block in organic synthesis.[1] The primary methods for its synthesis include:

  • Esterification: This involves the reaction of 4-methyl-3-oxopentanoic acid with methanol in the presence of an acid catalyst like sulfuric acid, typically under reflux conditions.[1]

  • Crossed Claisen Condensation: This is a widely used method that involves the base-catalyzed reaction between methyl isobutyrate and methyl acetate.

Q2: What is the role of the catalyst in the Claisen condensation synthesis of this compound?

In the Claisen condensation, a strong base is required to deprotonate the α-carbon of one of the ester molecules, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The choice of catalyst (base) is crucial as it can significantly impact the reaction's yield and selectivity. The base must be strong enough to form the enolate but should not interfere with the reaction through side reactions like saponification.[2][3]

Q3: Which catalysts are typically used for the crossed Claisen condensation to produce this compound?

The synthesis of this compound is a crossed Claisen condensation between methyl isobutyrate and methyl acetate. In this reaction, methyl acetate is the enolizable ester. Several strong bases can be used as catalysts:

  • Sodium Methoxide (NaOMe): This is a common and cost-effective choice. It is crucial to use the corresponding alkoxide to the ester's alcohol portion to avoid transesterification.[4]

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that can drive the reaction forward by producing hydrogen gas, which is removed from the system.[5]

  • Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that can be used to selectively and irreversibly form the enolate of one ester before the addition of the second ester, which can be beneficial in controlling crossed reactions.[2][6]

Catalyst Performance Data

The selection of a catalyst has a significant impact on the yield and reaction conditions for the synthesis of β-keto esters. Below is a summary of the performance of various bases in Claisen-type condensations.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Typical Reaction Time (h)Reported Yield (%)Reference(s)
Sodium Methoxide (NaOMe)StoichiometricTolueneReflux12-2470-80 (estimated)[7]
Sodium Hydride (NaH)StoichiometricTHF / Toluene0 to Reflux2-6>80[5][8]
Lithium DiisopropylamideStoichiometricTHF-78 to rt1-3>90[2][5]

Note: The yields presented are for general Claisen condensations and may vary for the specific synthesis of this compound. Optimization of reaction conditions is recommended.

Experimental Protocols

Protocol 1: Synthesis using Sodium Methoxide

This protocol describes a general procedure for a crossed Claisen condensation using sodium methoxide.

Materials:

  • Methyl isobutyrate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous toluene

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

  • Suspend sodium methoxide (1.0 equivalent) in anhydrous toluene.

  • Add a solution of methyl isobutyrate (1.0 equivalent) and an excess of methyl acetate (e.g., 2-3 equivalents) in anhydrous toluene dropwise to the stirred suspension of the base.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature and carefully quench by the slow addition of 1M aqueous HCl until the mixture is acidic.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.[7]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Q: My reaction yield is significantly lower than expected. What are the possible causes?

    • A: Low yields can result from several factors:

      • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using TLC or GC and consider extending the reaction time if necessary.

      • Moisture in the Reaction: Claisen condensations are sensitive to moisture, which can consume the base and hydrolyze the esters. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

      • Incorrect Stoichiometry: An incorrect ratio of reactants or base can lead to reduced yields. Carefully measure all components.

      • Inefficient Mixing: In heterogeneous reactions (e.g., with NaH), efficient stirring is crucial for the reaction to proceed.

      • Reversibility of the Reaction: The Claisen condensation is a reversible reaction.[5] Driving the reaction to completion can be achieved by using a stoichiometric amount of a strong base that deprotonates the product, shifting the equilibrium.

Issue 2: Formation of Multiple Products

  • Q: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are these and how can I minimize them?

    • A: The formation of multiple products is a common challenge in crossed Claisen condensations.

      • Self-Condensation: Both methyl isobutyrate and methyl acetate can undergo self-condensation.[5] Since methyl isobutyrate has only one α-hydrogen, its self-condensation is less favorable. However, methyl acetate can readily self-condense to form methyl acetoacetate.

      • Minimizing Self-Condensation: To favor the desired crossed product, you can:

        • Use a large excess of the ester without α-hydrogens (in this case, this is not applicable as both have alpha-hydrogens, but it's a general strategy for other crossed Claisen reactions).[9]

        • Employ a directed approach by pre-forming the enolate of methyl acetate with a strong, non-nucleophilic base like LDA at low temperatures before adding methyl isobutyrate.[6] This provides greater control over the reaction.

Issue 3: Difficulty in Product Purification

  • Q: How can I effectively purify this compound from the reaction mixture?

    • A: Purification is typically achieved through the following steps:

      • Acidic Workup: After the reaction, the mixture is quenched with a dilute acid (e.g., HCl or H₂SO₄) to neutralize the remaining base and protonate the enolate product.[2][10]

      • Extraction: The product is extracted into an organic solvent.

      • Washing: The organic layer is washed with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash.

      • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

      • Vacuum Distillation: The final purification is best achieved by vacuum distillation to separate the product from unreacted starting materials and high-boiling byproducts.

Visualizations

Reaction Pathway

Claisen_Condensation Methyl Acetate Methyl Acetate Enolate of Methyl Acetate Enolate of Methyl Acetate Methyl Acetate->Enolate of Methyl Acetate Deprotonation Methyl Isobutyrate Methyl Isobutyrate Tetrahedral Intermediate Tetrahedral Intermediate Methyl Isobutyrate->Tetrahedral Intermediate Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Enolate of Methyl Acetate Enolate of Methyl Acetate->Tetrahedral Intermediate Nucleophilic Attack This compound (Product) This compound (Product) Tetrahedral Intermediate->this compound (Product) Elimination of Methoxide Methanol Methanol Tetrahedral Intermediate->Methanol

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_conditions Verify Anhydrous Conditions and Reagent Purity start->check_conditions check_base Evaluate Base Choice and Stoichiometry check_conditions->check_base No Issue solution_conditions Use freshly dried solvents. Verify reagent quality. check_conditions->solution_conditions Issue Found check_temp_time Optimize Temperature and Reaction Time check_base->check_temp_time No Issue solution_base Consider alternative base (e.g., NaH, LDA). Ensure correct stoichiometry. check_base->solution_base Issue Found check_purification Review Workup and Purification Procedure check_temp_time->check_purification No Issue solution_temp_time Monitor reaction by TLC/GC. Adjust temperature as needed. check_temp_time->solution_temp_time Issue Found solution_purification Ensure proper quenching and washing. Optimize distillation conditions. check_purification->solution_purification Issue Found end Improved Yield and Purity check_purification->end No Issue, Re-evaluate Experiment solution_conditions->end solution_base->end solution_temp_time->end solution_purification->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

challenges in the purification of Methyl 4-methyl-3-oxopentanoate from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 4-methyl-3-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound from reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Purity After Distillation 1. Co-distillation of Impurities: Starting materials (e.g., methyl isobutyrate, methyl acetate) or byproducts from side reactions (e.g., self-condensation products) may have boiling points close to the product. 2. Thermal Decomposition: Prolonged heating during distillation can lead to decarboxylation of the β-keto ester.[1][2] 3. Inefficient Fractionating Column: The column used may not have enough theoretical plates to separate the product from closely boiling impurities.1. Utilize Fractional Distillation Under Reduced Pressure: This lowers the boiling point and can improve separation. A vacuum-jacketed Vigreux column is a good starting point.[3] Aim for a pressure that allows for a distillation temperature well below the decomposition point. 2. Monitor Head Temperature Closely: A stable head temperature during distillation indicates a pure fraction is being collected. Fluctuations suggest the presence of different components. 3. Perform a Pre-distillation Wash: An acidic wash (e.g., with dilute acetic acid) followed by a water wash can help remove some basic and water-soluble impurities before distillation.
Product Loss During Aqueous Workup Hydrolysis of the Ester: The ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions, forming 4-methyl-3-oxopentanoic acid.[1]1. Use Mild Conditions: Employ dilute acid (e.g., 1 M HCl) or a saturated sodium bicarbonate solution for neutralization and keep the contact time to a minimum.[4] 2. Work at Low Temperatures: Perform extractions and washes in an ice bath to reduce the rate of hydrolysis. 3. Prompt Extraction: Immediately extract the product into a non-polar organic solvent (e.g., ethyl acetate, diethyl ether) after neutralization.[4]
Poor Separation in Column Chromatography 1. Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, resulting in co-elution or the product not moving from the baseline.[5] 2. Column Overloading: Applying too much crude product to the column leads to broad, overlapping bands. 3. Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of keto and enol forms, which can lead to band broadening or tailing on silica gel.1. Optimize Solvent System with TLC: Before running the column, identify an optimal solvent system using Thin Layer Chromatography (TLC). A good system will give the product an Rf value of 0.25-0.35 and show good separation from impurities.[6] A common starting point is a mixture of ethyl acetate and hexanes.[7] 2. Adhere to Proper Loading Ratios: As a general rule, use a 1:30 to 1:50 ratio of crude product to silica gel by weight. 3. Consider Alternative Stationary Phases: If tailing is severe, consider using a different stationary phase, such as alumina (neutral or basic), or a reversed-phase silica gel.
Product Appears Colored (Yellowish) Presence of Impurities or Degradation Products: The color may indicate the presence of high molecular weight byproducts from polymerization or decomposition.1. Charcoal Treatment: A small amount of activated charcoal can be added to a solution of the crude product, stirred for a short period, and then filtered to remove colored impurities. 2. Chromatographic Purification: Column chromatography is effective at removing colored, non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: Common impurities often include unreacted starting materials such as methyl isobutyrate and methyl acetate. Additionally, byproducts from self-condensation reactions (Claisen condensation) of these starting esters can be present.[8][9][10] If the synthesis involves the hydrolysis of a nitrile intermediate, residual acid or base from this step might also be present.[11]

Q2: What is the atmospheric boiling point of this compound, and at what vacuum should I distill it?

A2: The atmospheric boiling point of this compound is approximately 185.8°C.[12] To avoid potential thermal degradation, it is highly recommended to perform distillation under reduced pressure. A literature example for a similar compound suggests a boiling point of 55-57°C at 15 hPa (approximately 11 mmHg).[13] The optimal vacuum will depend on your specific setup, but aiming for a vapor temperature between 60-100°C is a good practice.

Q3: My NMR spectrum shows broad peaks. What could be the cause?

A3: Broad peaks in the NMR spectrum of a β-keto ester like this compound are often due to the presence of both the keto and enol tautomers in solution. This is a characteristic feature of this class of compounds and not necessarily an indication of impurity. The keto-enol equilibrium can be influenced by the solvent, temperature, and pH.

Q4: Can I use Gas Chromatography (GC) to assess the purity of my product?

A4: Yes, Gas Chromatography (GC) is a suitable analytical method for determining the purity of this compound. It is a volatile compound that is amenable to GC analysis. A polar capillary column is often used for the separation of such compounds.[3]

Q5: Is this compound stable during storage?

A5: this compound should be stored in a cool, dry place in a tightly sealed container.[14] Like many esters, it can be susceptible to hydrolysis over long periods, especially in the presence of moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) can help prolong its shelf life.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure

This protocol outlines the purification of this compound using fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Vacuum-jacketed Vigreux column (or other fractional distillation column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a pressure gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed and lightly greased if necessary.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Begin to slowly evacuate the system using the vacuum pump. Monitor the pressure using the gauge.

  • Heating: Once the desired pressure is reached and stable, begin to gently heat the distillation flask using the heating mantle.

  • Collecting Fractions:

    • Observe the temperature at the distillation head. Collect any low-boiling initial fractions (forerun) in a separate receiving flask. These may contain residual solvents or low-boiling impurities.

    • When the temperature stabilizes at the expected boiling point of the product at that pressure, switch to a new, clean receiving flask to collect the main product fraction.

    • Continue distillation as long as the temperature remains stable. If the temperature drops or rises significantly, it indicates the end of the product fraction.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Column Chromatography

This protocol provides a general method for the purification of this compound by silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (flash chromatography grade)

  • Chromatography column

  • Solvents (e.g., hexanes, ethyl acetate)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Run several TLC plates with varying ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

    • The ideal solvent system will provide a good separation of the product spot from impurity spots, with the product having an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Carefully pour the slurry into the column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the chromatography solvent.

    • Carefully apply the sample solution to the top of the silica bed.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Purity Analysis synthesis Reaction Mixture neutralization Neutralization synthesis->neutralization Quench extraction Solvent Extraction neutralization->extraction drying Drying extraction->drying distillation Fractional Distillation drying->distillation Crude Product chromatography Column Chromatography drying->chromatography Crude Product analysis NMR, GC, etc. distillation->analysis Purified Product chromatography->analysis Purified Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues cluster_workup Workup Issues start Impure Product dist_purity Low Purity? start->dist_purity dist_yield Low Yield? start->dist_yield chrom_sep Poor Separation? start->chrom_sep chrom_yield Product Stuck on Column? start->chrom_yield workup_yield Low Yield? start->workup_yield sol_dist1 Use Fractional Column & Reduced Pressure dist_purity->sol_dist1 sol_dist2 Monitor Head Temp dist_purity->sol_dist2 sol_dist3 Check for Leaks in Vacuum Setup dist_yield->sol_dist3 sol_dist4 Avoid Overheating (Decarboxylation) dist_yield->sol_dist4 sol_chrom1 Optimize Solvent System via TLC chrom_sep->sol_chrom1 sol_chrom2 Check Column Loading chrom_sep->sol_chrom2 sol_chrom3 Increase Solvent Polarity chrom_yield->sol_chrom3 sol_workup1 Minimize Contact with Acid/Base (Hydrolysis) workup_yield->sol_workup1

Caption: Troubleshooting logic for purification challenges.

References

removing unreacted starting materials from Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Methyl 4-methyl-3-oxopentanoate by removing unreacted starting materials.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: After my synthesis, I suspect there are unreacted starting materials in my crude this compound. What are the likely culprits?

A1: The most probable unreacted starting materials depend on your synthetic route.

  • Esterification Route: If you synthesized this compound via the esterification of 4-methyl-3-oxopentanoic acid with methanol, the most likely impurities are residual 4-methyl-3-oxopentanoic acid and excess methanol .[1]

  • Claisen Condensation Route: If a Claisen condensation was employed, unreacted starting materials would typically be the precursor ketone and ester .

Q2: How can I get a preliminary confirmation of the presence of these impurities?

A2: Spectroscopic methods are excellent for identifying impurities.

  • NMR Spectroscopy:

    • ¹H NMR can show a broad singlet for the carboxylic acid proton of 4-methyl-3-oxopentanoic acid (typically >10 ppm).

    • Methanol will appear as a singlet (around 3.4 ppm) and a broad singlet for the hydroxyl proton.

  • FTIR Spectroscopy:

    • A broad O-H stretch (around 2500-3300 cm⁻¹) is characteristic of a carboxylic acid impurity.

    • A broad O-H stretch (around 3200-3600 cm⁻¹) can indicate the presence of methanol.

  • GC-MS Analysis: This is a powerful technique to separate and identify volatile components in your mixture, including your product and potential unreacted starting materials.[2][3]

Q3: What is the first and simplest purification step I should perform?

A3: An aqueous work-up is a fundamental first step to remove water-soluble and acidic or basic impurities. This involves dissolving your crude product in an organic solvent and washing it with aqueous solutions.

Q4: My crude product contains unreacted 4-methyl-3-oxopentanoic acid. How do I remove it?

A4: A wash with a mild aqueous base is effective. A saturated solution of sodium bicarbonate (NaHCO₃) will react with the acidic starting material to form a water-soluble salt, which will be extracted into the aqueous layer.

Q5: I've performed an aqueous work-up, but my product is still not pure. What's the next step?

A5: For further purification, you have two primary options:

  • High-Vacuum Distillation: This is often the preferred method for purifying high-boiling oils like this compound.

  • Flash Column Chromatography: This technique separates compounds based on their polarity.

Q6: I'm trying to use flash column chromatography, but my product seems to be degrading on the column. What is happening?

A6: Beta-keto esters like this compound can be sensitive to the acidic nature of standard silica gel, which can lead to degradation. To prevent this, you can:

  • Deactivate the silica gel: Add a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to your eluent system.

  • Use a different stationary phase: Consider using neutral alumina instead of silica gel.

Data Presentation

The following table summarizes the effectiveness of different purification techniques for removing common unreacted starting materials from this compound.

Purification Technique4-methyl-3-oxopentanoic acidMethanolKetone/Ester Precursors
Aqueous Wash (NaHCO₃) HighLowLow
Aqueous Wash (Brine) LowModerateLow
High-Vacuum Distillation HighHighModerate to High
Flash Chromatography Moderate to HighLowHigh

Experimental Protocols

Protocol 1: Aqueous Work-up for Removal of Acidic Impurities
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it, venting frequently to release any evolved CO₂ gas. Shake the funnel, then allow the layers to separate. Drain the lower aqueous layer.

  • Brine Wash: Add an equal volume of brine (saturated aqueous NaCl solution) to the organic layer. This helps to remove residual water. Shake and separate the layers, draining the aqueous layer.

  • Drying: Transfer the organic layer to a flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the partially purified product.

Protocol 2: Purification by High-Vacuum Distillation
  • Apparatus Setup: Assemble a short-path distillation apparatus suitable for high-vacuum operation. Ensure all glassware is dry and joints are properly sealed.

  • Sample Loading: Place the partially purified product from the aqueous work-up into the distillation flask.

  • Applying Vacuum: Connect the apparatus to a high-vacuum pump and slowly apply the vacuum.

  • Heating: Once a stable vacuum is achieved, gently heat the distillation flask with stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound (Boiling point: 185.8°C at 760 mmHg, adjust for vacuum).[1]

  • Completion: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A common starting point for beta-keto esters is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a chromatography column with silica gel (or neutral alumina) using your chosen eluent.

  • Sample Loading: Dissolve your partially purified product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin eluting the column with the solvent system, collecting fractions.

  • Fraction Monitoring: Monitor the composition of the collected fractions by TLC.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

PurificationWorkflow start Crude this compound workup Aqueous Work-up (Wash with NaHCO3 and Brine) start->workup check_purity1 Check Purity (TLC, GC-MS, NMR) workup->check_purity1 acidic_impurities Acidic Impurities Removed workup->acidic_impurities water_sol_impurities Water-Soluble Impurities Removed workup->water_sol_impurities distillation High-Vacuum Distillation check_purity1->distillation Impurities with different boiling points chromatography Flash Column Chromatography (Deactivated Silica or Alumina) check_purity1->chromatography Impurities with different polarities pure_product Pure this compound check_purity1->pure_product Purity is sufficient check_purity2 Check Purity (TLC, GC-MS, NMR) distillation->check_purity2 volatile_impurities Volatile Impurities Removed distillation->volatile_impurities chromatography->check_purity2 polar_impurities Polar Impurities Removed chromatography->polar_impurities check_purity2->pure_product

Caption: Purification workflow for this compound.

TroubleshootingDiagram start Impure Product After Synthesis check_impurities Identify Impurities (NMR, FTIR, GC-MS) start->check_impurities acid_present Is 4-methyl-3-oxopentanoic acid present? check_impurities->acid_present aqueous_workup Perform Aqueous Work-up (NaHCO3 wash) acid_present->aqueous_workup Yes other_impurities Are other organic impurities present? acid_present->other_impurities No aqueous_workup->other_impurities distillation Consider High-Vacuum Distillation other_impurities->distillation Yes, different boiling points chromatography Consider Flash Chromatography other_impurities->chromatography Yes, different polarities pure_product Pure Product other_impurities->pure_product No distillation->pure_product degradation Product Degrading on Silica Column? chromatography->degradation deactivate_silica Use Deactivated Silica (add Triethylamine to eluent) or Neutral Alumina degradation->deactivate_silica Yes degradation->pure_product No deactivate_silica->pure_product

Caption: Troubleshooting decision tree for purification issues.

References

analytical techniques for monitoring the progress of Methyl 4-methyl-3-oxopentanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of Methyl 4-methyl-3-oxopentanoate synthesis.

Analytical Techniques: An Overview

The synthesis of this compound, a β-keto ester, can be effectively monitored using several analytical techniques. The choice of method depends on the desired level of detail, speed, and available instrumentation. The primary techniques covered in this guide are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Gas chromatography is a powerful technique for separating and quantifying the components of the reaction mixture, including the starting materials, product, and any byproducts.

Frequently Asked Questions (FAQs): GC Analysis

  • Question: I am not seeing any peaks on my chromatogram. What should I do?

    • Answer:

      • Check the injection: Ensure the syringe is drawing up the sample and the autosampler is functioning correctly. A blocked syringe is a common issue.

      • Verify gas flow: Confirm that the carrier gas is flowing at the correct rate.

      • Inspect the column: Check for column breakage and ensure it is installed correctly in the inlet and detector.

      • Confirm sample suitability: Ensure that this compound and the starting materials are suitable for GC analysis and that the concentration is within the detection limits of your instrument.[1]

  • Question: My peaks are broad and tailing. How can I improve the peak shape?

    • Answer:

      • Check for dead volume: Poor column installation in the injector can create dead volume. Reinstall the column, ensuring a clean cut and correct insertion depth.

      • Address active sites: The injector liner or the front of the column may have active sites. Try cleaning or replacing the liner and trimming the first few centimeters of the column.

      • Optimize injector temperature: If the injector temperature is too low, it can cause poor vaporization of higher-boiling point compounds. Conversely, a temperature that is too high can cause degradation. Optimize the temperature for your specific setup.

  • Question: I'm observing unexpected extra peaks in my chromatogram. What is the likely source?

    • Answer:

      • Septum bleed: The septum can degrade at high temperatures, leading to bleed peaks. Use a high-quality, low-bleed septum and replace it regularly.

      • Contamination: Impurities can come from the sample vials, solvent, or carrier gas. Run a blank analysis of your solvent to check for contamination. Ensure high-purity gas is used and that gas filters are functional.

      • Sample degradation: The analyte may be degrading in the hot injector. Try lowering the injector temperature or using a gentler injection technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR spectroscopy provides detailed structural information about the molecules in the reaction mixture, allowing for the identification and quantification of reactants and products.

Frequently Asked Questions (FAQs): NMR Analysis

  • Question: My NMR peaks are broad. What could be the cause?

    • Answer:

      • Poor shimming: The magnetic field homogeneity greatly affects peak shape. Re-shim the spectrometer.

      • Sample issues: Poor solubility or a sample that is too concentrated can lead to broad peaks.[2] Ensure your sample is fully dissolved and at an appropriate concentration.

      • Paramagnetic impurities: The presence of paramagnetic species can cause significant peak broadening.

  • Question: I'm having trouble with the solvent peak overlapping with my signals of interest. What can I do?

    • Answer:

      • Use a different solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to acetone-d₆ or benzene-d₆) can shift the solvent peak and your analyte peaks, potentially resolving the overlap.[2]

      • Solvent suppression: Many modern NMR spectrometers have solvent suppression pulse sequences that can reduce the intensity of the solvent signal.

  • Question: The integration of my peaks is not accurate. How can I improve it?

    • Answer:

      • Ensure complete relaxation: For quantitative analysis, ensure that all nuclei have fully relaxed between pulses. This may require increasing the relaxation delay (d1) in your acquisition parameters.

      • Baseline correction: A distorted baseline can lead to inaccurate integration. Carefully perform baseline correction on your spectrum.

      • Signal-to-noise ratio: A low signal-to-noise ratio can make accurate integration difficult. Increase the number of scans to improve the signal intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy Troubleshooting

FTIR spectroscopy is useful for monitoring the disappearance of reactant functional groups and the appearance of product functional groups. It can be used for in-situ reaction monitoring.

Frequently Asked Questions (FAQs): FTIR Analysis

  • Question: I am seeing negative peaks in my FTIR spectrum. What does this mean?

    • Answer: Negative peaks in an absorbance spectrum often indicate that the background spectrum was collected with a substance on the ATR crystal or in the beam path that is not present in the sample spectrum.[3] Re-collect the background spectrum after ensuring the sample stage is clean.

  • Question: My spectral features are very weak. How can I get a better signal?

    • Answer:

      • Increase the number of scans: Co-adding more scans will improve the signal-to-noise ratio.[4]

      • Check sample contact (ATR): For ATR-FTIR, ensure good contact between your sample and the ATR crystal.

      • Concentration: For transmission analysis of a solution, you may need to increase the concentration of your sample.

  • Question: How can I use FTIR for quantitative analysis of my reaction?

    • Answer: While FTIR is excellent for qualitative monitoring, quantitative analysis can be challenging. The intensity of an absorption band is proportional to the concentration, but a calibration curve is typically required.[5] For in-situ monitoring, this involves taking samples at various time points, analyzing them by a calibrated method (like GC), and correlating the results with the FTIR signal.[6]

Quantitative Data Summary

The following table summarizes typical performance characteristics of the discussed analytical techniques for monitoring the synthesis of this compound.

FeatureGas Chromatography (GC-FID/MS)Nuclear Magnetic Resonance (¹H NMR)Fourier-Transform Infrared (FTIR)
Primary Use Separation and quantificationStructural elucidation and quantificationFunctional group analysis, in-situ monitoring
Typical Sample Prep Dilution in a suitable solventDissolution in a deuterated solventMinimal (ATR) or dilution in an IR-transparent solvent
Analysis Time 10-30 minutes per sample5-15 minutes per sample< 1 minute per sample
Quantitative Accuracy High (with proper calibration)High (with internal standard)Moderate (requires calibration)
Limit of Detection Low (ppm to ppb)Moderate (µg to mg)High (percent level)
Key Information Concentration of reactants, product, and byproductsMolecular structure, relative ratios of componentsPresence/absence of key functional groups

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Progress
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a small amount of acid or base).

    • Dilute the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate).

    • If quantitative analysis is required, add a known amount of an internal standard.

  • Instrument Setup (Example Parameters):

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Scan range of 40-300 m/z.

  • Data Analysis:

    • Identify the peaks for starting materials and the product based on their retention times and mass spectra.

    • For quantitative analysis, create a calibration curve using standards of known concentrations or use the internal standard method.

Protocol 2: ¹H NMR Analysis of Reaction Mixture
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Remove any solid material by filtration if necessary.

    • Evaporate the solvent from the aliquot under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., 0.7 mL of CDCl₃).

    • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.[4]

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity.

  • Data Acquisition:

    • Acquire a standard proton NMR spectrum. For quantitative results, ensure a sufficient relaxation delay between scans (e.g., 5 times the longest T1).

  • Data Analysis:

    • Identify the characteristic peaks for the starting materials and the product.

    • Integrate the peaks corresponding to unique protons of the reactants and product to determine their relative molar ratios.

Protocol 3: In-Situ FTIR Monitoring
  • Instrument Setup:

    • Use an in-situ FTIR probe (e.g., an ATR probe) inserted directly into the reaction vessel.

    • Ensure the probe is chemically resistant to the reaction mixture.

  • Data Acquisition:

    • Collect a background spectrum of the reaction mixture before initiating the reaction.

    • Once the reaction starts, collect spectra at regular intervals (e.g., every 5 minutes).

  • Data Analysis:

    • Monitor the decrease in the intensity of characteristic absorption bands of the reactants (e.g., C=O stretch of a starting ketone).

    • Monitor the increase in the intensity of characteristic absorption bands of the product (e.g., the specific C=O and C-O stretches of this compound).

    • Plot the intensity of these key peaks over time to obtain a reaction profile.

Visualizations

Experimental_Workflow General Experimental Workflow for Reaction Monitoring cluster_reaction Synthesis cluster_analysis Analytical Monitoring start Start Reaction reaction This compound Synthesis start->reaction sampling Take Aliquot at Time (t) reaction->sampling prep Sample Preparation (Dilution/Quenching) sampling->prep gc GC Analysis prep->gc nmr NMR Analysis prep->nmr ftir FTIR Analysis prep->ftir data Data Analysis (Quantification/Identification) gc->data nmr->data ftir->data decision Reaction Complete? data->decision decision->reaction No end Work-up decision->end Yes

Caption: Workflow for monitoring the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor GC Peak Shape cluster_checks Initial Checks cluster_solutions Corrective Actions start Poor Peak Shape (Tailing/Broadening) check_column Is the column installed correctly? start->check_column check_liner Is the injector liner clean and intact? check_column->check_liner Yes reinstall Reinstall Column check_column->reinstall No check_temp Is the injector temperature optimized? check_liner->check_temp Yes replace_liner Replace/Clean Liner check_liner->replace_liner No optimize_temp Adjust Temperature check_temp->optimize_temp No trim_column Trim Front of Column check_temp->trim_column Yes end Problem Resolved reinstall->end replace_liner->end optimize_temp->end trim_column->end

References

dealing with emulsion formation during the extraction of Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the extraction of Methyl 4-methyl-3-oxopentanoate.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why is it a problem during extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets. This is problematic in liquid-liquid extractions because it prevents the clear separation of the aqueous and organic layers, making it difficult to isolate the desired product.[1] The formation of a stable emulsion can lead to product loss and contamination of the final compound.[2]

Q2: What are the common causes of emulsion formation during the workup of this compound synthesis?

Emulsion formation is a frequent issue in the extraction of β-keto esters like this compound. Common causes include:

  • Presence of Surfactant-like Molecules: Impurities from the synthesis, such as unreacted starting materials or byproducts, can act as emulsifying agents that stabilize the emulsion.[2]

  • High Shear Mixing: Vigorous shaking of the separatory funnel can provide the energy to break up the liquid phases into fine droplets, leading to an emulsion.

  • Particulate Matter: Finely divided solids can accumulate at the interface between the two liquids, preventing the droplets from coalescing.

  • Low Interfacial Tension: The chemical properties of the solvents and the dissolved substances can lead to low surface tension between the two phases, making emulsion formation more likely.

Q3: How can I prevent emulsions from forming in the first place?

Prevention is often the most effective strategy. Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or repeated inversions of the separatory funnel to mix the phases. This reduces agitation while still allowing for efficient extraction.[2]

  • Solvent Choice: Select an organic solvent that has a significant density difference from the aqueous phase and is less prone to forming emulsions.

  • Pre-treatment of the Reaction Mixture: Before extraction, consider removing any particulate matter by filtration.

Troubleshooting Guide for Emulsion Formation

This section provides specific troubleshooting steps for emulsion formation encountered during the workup of common synthetic routes to this compound.

Scenario 1: Workup of Acid-Catalyzed Esterification (Fischer Esterification)

Acid-catalyzed esterification is a common method for synthesizing this compound.[2] The workup typically involves neutralizing the acid catalyst and washing with an aqueous solution.

Problem: A stable emulsion forms after adding a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst.

Troubleshooting Steps:

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, gravity alone is sufficient for the layers to separate. Gentle swirling or tapping the side of the funnel can also help.

  • Addition of Brine (Saturated NaCl solution): Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[3] This can help to "salt out" the organic compound and break the emulsion by forcing the separation of the two phases.[2][3]

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion by physically disrupting the droplets.[4][5]

Scenario 2: Workup of Claisen Condensation

The Claisen condensation is another route to β-keto esters, which involves the use of a strong base.[6][7] The workup requires quenching the reaction with an acid.

Problem: A thick, persistent emulsion forms upon acidification of the basic reaction mixture.

Troubleshooting Steps:

  • pH Adjustment: Carefully check the pH of the aqueous layer. Sometimes, incomplete neutralization can lead to the presence of basic species that act as emulsifiers. Ensure the aqueous layer is acidic (pH < 7) by adding a small amount of dilute acid. Conversely, if the emulsion is due to acidic impurities, careful addition of a dilute base might be effective.[8]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[3] For example, if the primary extraction solvent is diethyl ether, adding a small amount of a more polar solvent like ethyl acetate or a less polar solvent like hexane could be effective.

  • Centrifugation: If available, centrifuging the emulsion can be a very effective method for forcing the separation of the layers.[3][9] This is particularly useful for smaller scale extractions.

Summary of Emulsion Breaking Techniques

The following table summarizes common techniques for breaking emulsions during the extraction of this compound.

TechniqueDescriptionWhen to Use
Patience & Gentle Agitation Allow the mixture to stand or gently swirl/tap the separatory funnel.As a first step for any type of emulsion.
Addition of Brine (Salting Out) Add a saturated aqueous solution of NaCl.For emulsions where increasing the ionic strength of the aqueous phase is beneficial.[2][3]
pH Adjustment Carefully add dilute acid or base to change the pH of the aqueous layer.When the emulsion is suspected to be stabilized by acidic or basic impurities.[8]
Solvent Addition Add a small amount of a different organic solvent.To alter the polarity of the organic phase and disrupt the emulsion.[3]
Filtration Pass the entire mixture through a filter aid like Celite® or glass wool.For physically breaking up the emulsion droplets.[4][5]
Centrifugation Spin the mixture in a centrifuge.A highly effective method for forcing phase separation, especially for small volumes.[3][9]
Temperature Change Gently warming or cooling the mixture.Can decrease viscosity or induce phase separation, but should be used with caution with volatile solvents.

Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine
  • Allow the separatory funnel containing the emulsion to stand for 5-10 minutes.

  • Slowly add a volume of saturated sodium chloride (brine) solution equivalent to 10-20% of the aqueous layer volume.

  • Gently swirl the separatory funnel. Avoid vigorous shaking.

  • Allow the funnel to stand and observe if the layers begin to separate.

  • If separation occurs, carefully drain the aqueous layer and then the organic layer.

Protocol 2: Breaking an Emulsion by Filtration
  • Prepare a Büchner or Hirsch funnel with a piece of filter paper.

  • Add a 1-2 cm layer of Celite® or a plug of glass wool on top of the filter paper.

  • Wet the filter aid with the organic solvent being used for the extraction.

  • Carefully pour the entire emulsion mixture into the funnel under gentle vacuum.

  • The filtrate should consist of two distinct layers that can be separated in a clean separatory funnel.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting emulsion formation.

Emulsion_Troubleshooting start Emulsion Formed patience Wait 10-20 min Gentle Swirling start->patience brine Add Saturated NaCl (Brine) patience->brine No Separation success Layers Separated patience->success Separation Occurs ph_adjust Adjust pH brine->ph_adjust No Separation brine->success Separation Occurs filtration Filter through Celite® or Glass Wool ph_adjust->filtration No Separation ph_adjust->success Separation Occurs centrifugation Centrifuge filtration->centrifugation No Separation filtration->success Separation Occurs solvent_add Add a Different Organic Solvent centrifugation->solvent_add No Separation centrifugation->success Separation Occurs solvent_add->success Separation Occurs fail Emulsion Persists solvent_add->fail

Caption: A step-by-step workflow for troubleshooting emulsions.

References

improving the selectivity of reactions with Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-methyl-3-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving selectivity in reactions involving this versatile β-keto ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for achieving high enantioselectivity in the reduction of the ketone in this compound?

A1: The two primary methods for achieving high enantioselectivity are catalytic asymmetric hydrogenation and biocatalytic reduction.

  • Catalytic Asymmetric Hydrogenation: This method often employs ruthenium (Ru) or iridium (Ir) catalysts complexed with chiral ligands, such as BINAP and its derivatives. These systems can achieve excellent enantiomeric excess (ee), often greater than 95%.[1][2][3][4][5]

  • Biocatalytic Reduction: Whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase enzymes are highly effective.[6][7][8][9] These methods are environmentally benign and can provide very high ee, though they may require more specific optimization of reaction conditions.[1][7] Genetically engineered yeast strains have been developed to improve stereoselectivity for specific products.[6]

Q2: How can I control the diastereoselectivity during α-alkylation of this compound?

A2: Diastereoselectivity in α-alkylation is typically achieved by using a chiral auxiliary. The auxiliary is first attached to the ester, and its steric bulk then directs the approach of the electrophile to the enolate, favoring the formation of one diastereomer. The choice of the chiral auxiliary and reaction conditions, such as the base and solvent, are critical for achieving high diastereomeric ratios (dr).[10][11][12][13] Another advanced method involves a hybrid system of palladium and ruthenium complexes for asymmetric dehydrative condensation with allylic alcohols, which can afford high diastereoselectivity under nearly neutral conditions.[14]

Q3: My reaction is showing low yield and the formation of side products. What are the common side reactions to be aware of?

A3: With β-keto esters like this compound, several side reactions can occur:

  • Hydrolysis and Decarboxylation: The ester can be hydrolyzed to the corresponding β-keto acid, especially in the presence of water under acidic or basic conditions. This β-keto acid is often unstable and can readily decarboxylate upon heating. Ensuring anhydrous conditions is crucial to prevent this.

  • Dialkylation: During α-alkylation, it's possible for the product to be deprotonated again and react with a second equivalent of the electrophile, leading to a dialkylated side product. This can often be controlled by using a strong, non-nucleophilic base and carefully controlling the stoichiometry of the electrophile.

  • O-Alkylation vs. C-Alkylation: While C-alkylation is generally favored with β-keto ester enolates, O-alkylation can sometimes occur, depending on the reaction conditions and the nature of the electrophile.

  • Oligomerization/Polymerization: Under strongly acidic or basic conditions, side reactions involving the enolate or the carbonyl group can lead to oligomeric or polymeric byproducts.[15]

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee) in Asymmetric Reduction

You are performing an asymmetric reduction of this compound, but the enantiomeric excess of the resulting β-hydroxy ester is lower than expected.

Troubleshooting Workflow

G start Low Enantioselectivity (ee) catalyst Catalyst/Ligand Optimization start->catalyst Is the catalyst/ligand optimal? temp Temperature Control catalyst->temp Screen different ligands (e.g., Tol-BINAP) or yeast strains. solvent Solvent Screening temp->solvent Lower reaction temperature. Generally favors higher ee. purity Reagent & Glassware Purity solvent->purity Screen polar & non-polar solvents (MeOH, THF, DCM). result Improved Enantioselectivity purity->result Ensure anhydrous conditions and use high-purity reagents.

Caption: Troubleshooting workflow for low enantioselectivity.

Possible Causes and Solutions

Possible Cause Explanation Recommended Solution
Suboptimal Catalyst/Ligand For catalytic hydrogenations, the steric and electronic properties of the chiral ligand are critical. For biocatalytic reductions, the specific enzymes in a yeast strain may not be ideal for this substrate.[1]Catalytic: Screen different derivatives of your ligand (e.g., Tol-BINAP, Xyl-BINAP if using BINAP). Biocatalytic: Screen different strains of baker's yeast or consider using an isolated, purified ketoreductase.[6]
Incorrect Temperature Temperature significantly impacts the energy difference between the diastereomeric transition states. Generally, lower temperatures lead to higher enantioselectivity.[1]If the reaction is being run at room temperature or elevated temperatures, try running it at 0 °C or lower. Note that this may decrease the reaction rate.
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex and the transition state.[1]Screen a range of solvents with varying polarities and coordinating abilities, such as methanol, ethanol, dichloromethane (DCM), and tetrahydrofuran (THF).
Reagent/Catalyst Purity Impurities in the substrate, solvent, or catalyst can poison the catalyst or interfere with the chiral environment, leading to a decrease in selectivity.Ensure all reagents and solvents are of high purity and are anhydrous. Use freshly cleaned and dried glassware.
Issue 2: Poor Diastereoselectivity (dr) in α-Alkylation

You are performing an α-alkylation on an enolate of this compound (potentially with a chiral auxiliary) and obtaining a mixture of diastereomers with a low ratio.

Troubleshooting Workflow

G start Low Diastereoselectivity (dr) base Base Selection start->base Is the enolate geometry well-defined? chelation Chelation Control base->chelation Use strong, bulky bases (e.g., LDA, LHMDS) to favor one enolate isomer. temp Temperature & Addition Rate chelation->temp Use Lewis acidic additives (e.g., MgBr₂, ZnBr₂) to encourage a rigid chelated transition state. electrophile Electrophile Reactivity temp->electrophile Lower temperature (-78 °C) and add electrophile slowly. result Improved Diastereoselectivity electrophile->result Less reactive electrophiles can sometimes _increase_ selectivity.

Caption: Troubleshooting workflow for low diastereoselectivity.

Possible Causes and Solutions

Possible Cause Explanation Recommended Solution
Poor Enolate Geometry Control The geometry of the enolate (E vs. Z) can significantly impact the facial selectivity of the alkylation. The base used for deprotonation plays a key role here.Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) to favor the formation of a single enolate isomer.[10]
Flexible Transition State If the transition state is not rigid, the energy difference between the pathways leading to the two diastereomers will be small.Promote a more rigid, chelated transition state. If your substrate has a coordinating group (like an α- or β-alkoxy group), using a Lewis acid such as MgBr₂ or TiCl₄ can force a specific conformation for the nucleophilic attack.[16][17][18][19][20]
High Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored diastereomer.Perform the reaction at low temperatures, typically -78 °C. Ensure the electrophile is added slowly to maintain this low temperature and avoid localized heating.
Equilibration of Product The α-proton in the product is still acidic. If a proton source is present or if the enolate of the product can form, epimerization can occur, eroding the diastereomeric ratio.Use a full equivalent of a strong base to ensure complete deprotonation of the starting material. Quench the reaction carefully at low temperature, often with a saturated aqueous solution of NH₄Cl, to neutralize the base before warming the reaction mixture.

Data and Protocols

Illustrative Data for Selective Reactions

The following tables provide illustrative quantitative data based on typical results for selective reactions of β-keto esters. These should be considered as starting points for optimization.

Table 1: Asymmetric Hydrogenation of this compound

EntryCatalyst (mol%)LigandSolventH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)
1Ru(OAc)₂ (1.0)(S)-BINAPMeOH50509596
2Ru(OAc)₂ (1.0)(S)-Tol-BINAPMeOH50259298
3[Ir(COD)Cl]₂ (0.5)(S)-Xyl-PhanePhosTHF50259895
4Ru(OAc)₂ (1.0)(S)-BINAPEtOH10509092

Data is illustrative and based on typical results for similar substrates.[2][3][4]

Table 2: Biocatalytic Reduction of this compound

EntryBiocatalystCo-substrateSolventTemp (°C)Time (h)Conversion (%)ee (%)
1S. cerevisiae (Baker's Yeast)GlucoseWater304885>99 (S)
2Engineered Ketoreductase KRED-AIsopropanolBuffer (pH 7)302499>99 (R)
3S. cerevisiae (Immobilized)SucroseWater/Hexane30727898 (S)

Data is illustrative and based on typical results for similar substrates.[6][7][9][21][22]

Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol is adapted for the asymmetric hydrogenation of this compound.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Add Ru(OAc)₂((S)-BINAP) and substrate to autoclave. B Add degassed Methanol. A->B C Purge with H₂ (3x). B->C D Pressurize to 50 atm H₂. C->D E Heat to 50°C and stir for 12-24h. D->E F Cool, vent, and concentrate. E->F G Purify by column chromatography. F->G H Analyze by chiral HPLC for ee. G->H

Caption: Workflow for asymmetric hydrogenation.

  • Catalyst Preparation & Reaction Setup:

    • To a high-pressure autoclave equipped with a glass liner and a magnetic stir bar, add the Ru-BINAP catalyst (e.g., Ru(OAc)₂((S)-BINAP), 1 mol%).

    • Add this compound (1.0 eq).

    • Seal the autoclave and degas the vessel by applying vacuum and backfilling with argon or nitrogen three times.

    • Add degassed, anhydrous methanol via syringe.

  • Hydrogenation:

    • Pressurize the autoclave with hydrogen gas to ~10 atm and then vent. Repeat this purge cycle two more times.

    • Pressurize the autoclave to the desired pressure (e.g., 50 atm).

    • Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC if possible. The reaction is typically complete within 12-24 hours.

  • Workup and Analysis:

    • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Biocatalytic Reduction using Baker's Yeast (S. cerevisiae)

This protocol provides a general method for the enantioselective reduction of this compound using commercially available baker's yeast.

Experimental Workflow

G cluster_0 Yeast Suspension cluster_1 Biotransformation cluster_2 Workup & Purification A Suspend Baker's Yeast and Glucose in warm water. B Stir for 30 min at 30°C to activate. A->B C Add substrate (this compound). B->C D Stir at 30°C for 48-72h. C->D E Monitor by TLC/GC. D->E F Add Celite and filter to remove yeast cells. E->F G Extract filtrate with Ethyl Acetate. F->G H Dry, concentrate, and purify. G->H

Caption: Workflow for biocatalytic reduction.

  • Yeast Activation:

    • In an Erlenmeyer flask, suspend baker's yeast (e.g., 20 g) in a solution of glucose (or sucrose, e.g., 25 g) in warm (approx. 35-40 °C) tap water (e.g., 200 mL).

    • Stir the suspension at a constant temperature (e.g., 30 °C) for 30 minutes to activate the yeast.

  • Biotransformation:

    • Add this compound (1.0 eq, e.g., 1 g) to the yeast suspension. The substrate can be added neat or as a solution in a minimal amount of ethanol to aid solubility.

    • Seal the flask with a cotton plug or a fermentation lock to allow CO₂ to escape.

    • Stir the mixture at 30 °C for 48-72 hours.

    • Monitor the reaction by periodically taking a small aliquot, extracting with ethyl acetate, and analyzing by TLC or GC.

  • Workup and Purification:

    • Once the reaction is complete, add a filter aid such as Celite to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water and ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude alcohol by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC or GC.

References

strategies for scaling up the purification of Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies for scaling up the purification of Methyl 4-methyl-3-oxopentanoate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during laboratory and industrial-scale purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If synthesized via a Claisen condensation, impurities may include unreacted starting materials (e.g., methyl isobutyrate and methyl acetate), byproducts from self-condensation of starting materials, and residual base or acid from the workup. If produced by esterification of 4-methyl-3-oxopentanoic acid, unreacted acid and the esterification catalyst are potential impurities.[1] Alcohol impurities can also be present.

Q2: What are the primary methods for purifying this compound at a large scale?

A2: The two primary methods for large-scale purification are fractional vacuum distillation and column chromatography. The choice between them depends on the impurity profile, required purity, and economic factors. Distillation is often preferred for its cost-effectiveness at a large scale, provided there is a sufficient boiling point difference between the product and impurities.[1]

Q3: Is this compound sensitive to thermal degradation during distillation?

A3: Beta-keto esters can be susceptible to thermal degradation at elevated temperatures. While specific data for this compound is limited, it is crucial to use vacuum distillation to lower the boiling point and minimize the risk of decomposition. Short-path distillation is a suitable technique for thermally sensitive compounds.[2]

Q4: How can I monitor the purity of this compound during purification?

A4: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a common and effective method for monitoring purity and quantifying residual solvents. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities. For structural confirmation and identification of unknown impurities, techniques like GC-MS (Gas Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are invaluable.[3]

Q5: What are the key safety precautions when handling this compound?

A5: this compound may cause skin and eye irritation.[4] It is essential to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation: Comparison of Scaled-Up Purification Strategies

The following table provides an illustrative comparison of fractional vacuum distillation and preparative column chromatography for the purification of this compound at an industrial scale. The values are representative and can vary based on the specific process and equipment.

ParameterFractional Vacuum DistillationPreparative Column Chromatography
Typical Purity Achieved 98-99.5%>99.5%
Typical Yield/Recovery 85-95%70-90%
Throughput High (Continuous or large batch)Lower (Batch process)
Operating Cost Lower (Primarily energy costs)Higher (Solvent and stationary phase costs)
Capital Cost High (Specialized distillation unit)Moderate to High (Chromatography skid)
Key Advantages Cost-effective for large volumes, well-established technology.High resolution for complex impurity profiles, milder conditions.
Key Disadvantages Potential for thermal degradation, less effective for close-boiling impurities.Higher solvent consumption and waste generation, potential for product loss on the column.

Troubleshooting Guides

Fractional Vacuum Distillation
Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Product decomposition at high temperatures.- Inefficient condensation.- Leaks in the vacuum system.- Decrease the pot temperature and increase the vacuum.- Ensure the condenser fluid is at the correct temperature and flow rate.- Check all joints and seals for leaks.
Poor Separation (Low Purity) - Insufficient number of theoretical plates in the column.- Distillation rate is too fast.- Fluctuations in pressure or temperature.- Use a longer packed column or a column with more efficient packing.- Reduce the heating rate to allow for proper equilibration.- Ensure stable vacuum and heating control.
Product Discoloration - Thermal degradation.- Presence of acidic or basic impurities.- Lower the distillation temperature by improving the vacuum.- Neutralize the crude product with a mild base wash before distillation.
Bumping/Unstable Boiling - Uneven heating.- Absence of boiling chips or inadequate stirring.- Use a heating mantle with a stirrer for even heat distribution.- Add fresh boiling chips or use a magnetic stirrer.
Preparative Column Chromatography
Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Irreversible adsorption of the product onto the stationary phase.- Co-elution of the product with impurities.- Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine for basic compounds) before packing.- Optimize the solvent system for better separation.
Poor Separation (Peak Tailing/Broadening) - Column overloading.- Inappropriate solvent system.- Poorly packed column.- Reduce the amount of crude material loaded onto the column.- Perform a thorough solvent scouting to find an optimal mobile phase.- Repack the column carefully to ensure a homogenous bed.
Product Degradation on Column - Acidity of the silica gel.- Prolonged contact time with the stationary phase.- Use neutral or deactivated silica gel.- Increase the flow rate of the mobile phase to reduce the residence time.
High Backpressure - Clogged frit or column inlet.- Fines from the stationary phase.- Swelling of the stationary phase.- Filter the crude sample before loading.- Use pre-packed columns or ensure proper packing to avoid generating fines.- Ensure the chosen solvent is compatible with the stationary phase.

Experimental Protocols

Protocol 1: Pilot-Scale Fractional Vacuum Distillation

Objective: To purify crude this compound (approx. 10 kg) to a purity of ≥99%.

Equipment:

  • 50 L glass-lined reactor with heating/cooling jacket and overhead stirrer.

  • Packed distillation column (e.g., 2-meter, packed with structured packing).

  • Condenser and receiver flasks.

  • Vacuum pump with a cold trap.

  • Temperature and pressure sensors.

Procedure:

  • Preparation: Ensure the entire distillation apparatus is clean and dry.

  • Charging: Charge the crude this compound into the reactor.

  • Degassing: Apply a low vacuum to degas the material while stirring.

  • Distillation:

    • Gradually increase the jacket temperature to begin boiling the mixture under vacuum (e.g., 10-20 mmHg). The head temperature should be monitored closely.

    • Collect an initial forerun fraction containing low-boiling impurities.

    • Once the head temperature stabilizes at the boiling point of the product under the applied vacuum, switch to collecting the main fraction in a clean receiver.

    • Maintain a steady reflux ratio (e.g., 3:1 to 5:1) to ensure good separation.

  • Termination: Once the majority of the product has been distilled, and the pot temperature begins to rise significantly, stop the distillation.

  • Analysis: Analyze the main fraction for purity using GC-FID.

Protocol 2: Industrial-Scale Preparative Flash Chromatography

Objective: To purify crude this compound (approx. 1 kg) to a purity of >99.5%.

Equipment:

  • Large-scale flash chromatography system.

  • Pre-packed silica gel column (e.g., 5 kg).

  • Solvent delivery pumps.

  • UV detector and fraction collector.

Procedure:

  • Method Development (Small Scale):

    • Develop an optimal solvent system using analytical TLC or HPLC (e.g., a gradient of ethyl acetate in hexanes).

  • Column Equilibration: Equilibrate the large-scale column with the initial mobile phase until a stable baseline is observed on the UV detector.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and packing it at the top of the column.

  • Elution:

    • Begin the gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.

    • Monitor the separation using the UV detector.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_purification Purification Starting_Materials Starting Materials (e.g., Methyl Isobutyrate + Methyl Acetate) Reaction Claisen Condensation Starting_Materials->Reaction Crude_Product Crude this compound (with impurities) Reaction->Crude_Product Distillation Fractional Vacuum Distillation Crude_Product->Distillation Option 1 Chromatography Preparative Column Chromatography Crude_Product->Chromatography Option 2 Pure_Product Pure this compound Distillation->Pure_Product Yield: 85-95% Purity: 98-99.5% Chromatography->Pure_Product Yield: 70-90% Purity: >99.5%

Caption: General workflow for the synthesis and purification of this compound.

G Start Low Purity (Post-Distillation) Check_Vacuum Is vacuum stable and at the target level? Start->Check_Vacuum Check_Rate Is the distillation rate slow and steady? Check_Vacuum->Check_Rate Yes Fix_Leaks Action: Check for and fix leaks in the system. Check_Vacuum->Fix_Leaks No Check_Column Is the column packing and length adequate? Check_Rate->Check_Column Yes Reduce_Heat Action: Reduce heating rate. Check_Rate->Reduce_Heat No Increase_Plates Action: Use a longer column or more efficient packing. Check_Column->Increase_Plates No Re_distill Re-distill product Check_Column->Re_distill Yes Fix_Leaks->Re_distill Reduce_Heat->Re_distill Increase_Plates->Re_distill

Caption: Troubleshooting logic for low purity in fractional vacuum distillation.

References

identifying and characterizing impurities in Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-methyl-3-oxopentanoate. The information is designed to help identify and characterize potential impurities encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercially available or synthesized this compound?

A1: Impurities in this compound are typically related to its synthesis, which is often a Claisen condensation or a similar ester condensation reaction. The most common impurities include:

  • Unreacted Starting Materials: Such as methyl isobutyrate and methyl acetate (or other esters used in the synthesis).

  • Byproducts from Self-Condensation: If the reaction conditions are not carefully controlled, self-condensation of the starting esters can occur, leading to undesired beta-keto esters.

  • Transesterification Products: If an alkoxide base is used where the alkyl group does not match the ester's alkyl group (e.g., using sodium ethoxide with a methyl ester), transesterification can lead to the formation of ethyl esters as impurities.[1]

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethanol, toluene) may be present in trace amounts.

  • Water: Can be present from the workup or from atmospheric moisture.

  • Degradation Products: Although generally stable, prolonged exposure to strong acids or bases, or high temperatures, can lead to hydrolysis (forming 4-methyl-3-oxopentanoic acid) or other degradation pathways.

Q2: How can I identify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification of impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating volatile impurities and obtaining their mass spectra, which can be used for identification by library matching or interpretation.

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: Useful for separating less volatile impurities and for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the impurities. By comparing the spectra of the sample to that of pure this compound, characteristic signals of impurities can be identified.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of functional groups associated with impurities, such as the broad O-H stretch of a carboxylic acid impurity resulting from hydrolysis.

Q3: My HPLC chromatogram of this compound shows a broad or split peak. What could be the cause?

A3: This is a common issue when analyzing beta-keto esters and is often due to keto-enol tautomerism . This compound exists as an equilibrium mixture of its keto and enol forms. If the interconversion between these two forms is slow on the chromatographic timescale, it can result in peak broadening, splitting, or tailing.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Broad or Split Peaks Keto-enol tautomerism.1. Adjust Mobile Phase pH: Lowering the pH (e.g., adding 0.1% formic or acetic acid) can accelerate the keto-enol interconversion, leading to a single, sharper peak. 2. Change Temperature: Increasing the column temperature can also speed up the interconversion rate. 3. Use a Different Stationary Phase: Consider a mixed-mode or a different reverse-phase column that may offer better peak shape for tautomeric compounds.
Peak Tailing 1. Keto-enol tautomerism. 2. Secondary interactions with the stationary phase. 3. Column overload. 1. See solutions for "Broad or Split Peaks". 2. Use a well-endcapped column. Add a competitive base (e.g., triethylamine) to the mobile phase in small amounts if analyzing on an older silica-based column. 3. Reduce the sample concentration or injection volume.
Ghost Peaks 1. Carryover from previous injections. 2. Contaminated mobile phase or system. 1. Implement a robust needle wash protocol. 2. Use fresh, HPLC-grade solvents and flush the system thoroughly.
GC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing for the Main Component 1. Active sites in the liner or column. 2. Column degradation. 1. Use a deactivated liner (e.g., silylated). 2. Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it.
Poor Resolution Between Impurities Inadequate separation conditions. 1. Optimize the temperature program: Use a slower ramp rate to improve the separation of closely eluting peaks. 2. Select a more appropriate column: A column with a different polarity may provide better selectivity for the impurities of interest.
Baseline Drift Column bleed. 1. Ensure the oven temperature does not exceed the column's maximum operating temperature. 2. Condition the column. 3. Check for oxygen leaks in the carrier gas line.

Experimental Protocols

General Protocol for GC-MS Analysis
  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are common.

  • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 35-400.

  • Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

General Protocol for HPLC-UV Analysis
  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start at 30% B.

    • Gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detection at 254 nm (for general impurities) and 210 nm (for better sensitivity of the main component).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

Impurity Characterization

The following table summarizes the likely process-related impurities and their expected analytical characteristics.

Impurity Structure Molecular Weight ( g/mol ) Expected GC-MS Fragmentation (m/z) Expected ¹H NMR Chemical Shifts (ppm, in CDCl₃)
Methyl Isobutyrate CH₃CH(CH₃)COOCH₃102.13102, 87, 71, 59, 43~3.67 (s, 3H), ~2.56 (septet, 1H), ~1.16 (d, 6H)
Methyl Acetate CH₃COOCH₃74.0874, 59, 43~3.67 (s, 3H), ~2.05 (s, 3H)
4-methyl-3-oxopentanoic acid CH₃CH(CH₃)COCH₂COOH130.14130, 115, 87, 71, 43~11 (br s, 1H), ~3.5 (s, 2H), ~2.8 (septet, 1H), ~1.1 (d, 6H)
Ethyl 4-methyl-3-oxopentanoate CH₃CH(CH₃)COCH₂COOCH₂CH₃158.19158, 115, 87, 71, 43~4.18 (q, 2H), ~3.45 (s, 2H), ~2.81 (septet, 1H), ~1.27 (t, 3H), ~1.12 (d, 6H)

Note: Expected NMR and MS data are predictions and may vary based on experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_characterization Impurity Characterization Sample This compound Sample Dilution Dilute in appropriate solvent Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS HPLC HPLC Analysis Dilution->HPLC NMR NMR Spectroscopy Dilution->NMR Identify Identify Impurities GCMS->Identify Quantify Quantify Impurities HPLC->Quantify NMR->Identify Identify->Quantify

Caption: General experimental workflow for impurity identification and quantification.

troubleshooting_logic Start Poor Chromatographic Peak Shape (Broadening, Tailing, Splitting) CheckTautomerism Is the compound a beta-keto ester? Start->CheckTautomerism TautomerismYes Likely Keto-Enol Tautomerism Issue CheckTautomerism->TautomerismYes Yes TautomerismNo Consider other causes: - Column Overload - Secondary Interactions - System Issues CheckTautomerism->TautomerismNo No OptimizeMethod Optimize Analytical Method: - Adjust pH - Change Temperature - Modify Mobile Phase/Column TautomerismYes->OptimizeMethod

Caption: Troubleshooting logic for poor peak shape in the analysis of beta-keto esters.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Methyl 4-methyl-3-oxopentanoate and Structurally Related β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H NMR spectrum of Methyl 4-methyl-3-oxopentanoate, a versatile building block in organic synthesis. For comparative analysis, the spectral features of two structurally related β-keto esters, Methyl acetoacetate and Ethyl 4-methyl-3-oxopentanoate, are also presented. This document is intended to serve as a practical reference for the structural elucidation of similar molecules using ¹H NMR spectroscopy.

Introduction

This compound (also known as Methyl isobutyrylacetate) possesses a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . Its structure incorporates a methyl ester and a ketone, making it a valuable intermediate in the synthesis of various organic compounds. Accurate interpretation of its ¹H NMR spectrum is crucial for reaction monitoring and quality control.

Predicted ¹H NMR Spectrum of this compound

Table 1: Predicted ¹H NMR Data for this compound

SignalProtonsPredicted Chemical Shift (ppm)IntegrationPredicted MultiplicityPredicted Coupling Constant (J) in Hz
a-OCH₃3.73HSingletN/A
b-C(=O)CH₂C(=O)-3.52HSingletN/A
c-CH(CH₃)₂2.81HSeptet~7.0
d-CH(CH₃)₂1.16HDoublet~7.0

Comparative ¹H NMR Data

To provide a context for the spectral features of this compound, this section presents the ¹H NMR data for two analogous compounds: Methyl acetoacetate and Ethyl 4-methyl-3-oxopentanoate.

Methyl acetoacetate

Methyl acetoacetate (C₅H₈O₃) is a simpler β-keto ester that lacks the isopropyl group of this compound. A notable feature of its ¹H NMR spectrum is the presence of both keto and enol tautomers in solution, leading to two sets of signals.

Table 2: ¹H NMR Data for Methyl acetoacetate (Keto and Enol Tautomers)

TautomerSignalProtonsChemical Shift (ppm)IntegrationMultiplicity
Ketoa-COCH₃2.23HSinglet
b-CH₂-3.52HSinglet
c-OCH₃3.73HSinglet
Enold=C-CH₃1.93HSinglet
e=CH-5.01HSinglet
f-OCH₃3.73HSinglet
Ethyl 4-methyl-3-oxopentanoate

Ethyl 4-methyl-3-oxopentanoate (C₈H₁₄O₃) is the ethyl ester analog of the title compound. Its spectrum is predicted to be similar, with the key difference being the signals for the ethyl group instead of the methyl ester group.

Table 3: Predicted ¹H NMR Data for Ethyl 4-methyl-3-oxopentanoate

SignalProtonsPredicted Chemical Shift (ppm)IntegrationPredicted MultiplicityPredicted Coupling Constant (J) in Hz
a-OCH₂CH₃4.22HQuartet~7.1
b-C(=O)CH₂C(=O)-3.52HSingletN/A
c-CH(CH₃)₂2.81HSeptet~7.0
d-CH(CH₃)₂1.16HDoublet~7.0
e-OCH₂CH₃1.33HTriplet~7.1

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general procedure for acquiring a high-resolution ¹H NMR spectrum suitable for structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the reference or a prominent solvent peak.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay (D1) to be at least 1.5 times the longest T₁ relaxation time of the protons in the molecule (typically 1-5 seconds).

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a concentrated sample).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the reference peak (TMS) to 0 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Visualization of Spin-Spin Coupling

The spin-spin coupling interactions within this compound can be visualized to understand the origin of the splitting patterns in its ¹H NMR spectrum.

G cluster_isopropyl Isopropyl Group cluster_backbone Ester and Ketone Backbone CH CH (c) CH3_2 2 x CH3 (d) CH->CH3_2 J ≈ 7.0 Hz OCH3 OCH3 (a) C_O_ester C=O (ester) CH2 CH2 (b) C_O_ketone C=O (ketone) C_O_ketone->CH No H-H coupling

Caption: Spin-spin coupling in this compound.

The diagram above illustrates that the methine proton (c) of the isopropyl group is coupled to the six equivalent protons of the two methyl groups (d), resulting in a septet for the methine and a doublet for the methyls. The methylene protons (b) and the methyl ester protons (a) are not coupled to any other protons and therefore appear as singlets.

An In-Depth Analysis of the 13C NMR Spectrum of Methyl 4-methyl-3-oxopentanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. This guide provides a detailed analysis of the 13C NMR spectrum of Methyl 4-methyl-3-oxopentanoate, a β-keto ester of interest in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted 13C NMR spectrum, supported by a comparative analysis with the experimentally determined spectra of analogous compounds, Methyl acetoacetate and Ethyl acetoacetate.

Predicted and Comparative 13C NMR Chemical Shift Data

The predicted 13C NMR chemical shifts for this compound are presented below, alongside the experimental data for Methyl acetoacetate and Ethyl acetoacetate for a robust comparison. These values are crucial for identifying the carbon framework of the molecule and understanding the electronic environment of each carbon atom.

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for Methyl acetoacetateExperimental Chemical Shift (ppm) for Ethyl acetoacetate[1]
C1 (Ester C=O)~167-172~167.7167.154
C2 (-CH2-)~45-50~49.950.159
C3 (Keto C=O)~205-210~200.7200.753
C4 (-CH-)~40-45--
C5 (Isopropyl CH3)~18-22 (x2)--
OCH3 (Ester)~51-53~52.1-
OCH2CH3 (Ester)--61.419
OCH2CH3 (Ester)--14.097
C(O)CH3 (Keto)-~30.130.183

Note: Predicted values for this compound are based on established chemical shift trends for β-keto esters and related functional groups. The actual experimental values may vary slightly.

Structural Assignment and Spectral Interpretation

The structure of this compound contains seven unique carbon environments, which should theoretically give rise to seven distinct signals in a proton-decoupled 13C NMR spectrum.

  • Carbonyl Carbons (C1 and C3): Two signals are expected in the downfield region of the spectrum, corresponding to the two carbonyl carbons. The ester carbonyl (C1) is predicted to resonate in the range of 167-172 ppm, while the ketone carbonyl (C3) is expected at a significantly more downfield position, around 205-210 ppm. This is consistent with the experimental data for the comparative compounds.

  • Methylene Carbon (C2): The methylene carbon situated between the two carbonyl groups is expected to appear in the range of 45-50 ppm.

  • Methine Carbon (C4): The methine carbon of the isopropyl group is predicted to have a chemical shift in the range of 40-45 ppm.

  • Methyl Carbons (C5 and OCH3): The two methyl carbons of the isopropyl group (C5) are diastereotopic and are expected to be chemically equivalent, giving a single signal in the range of 18-22 ppm. The methyl group of the ester (OCH3) will resonate further downfield, typically between 51-53 ppm, due to the deshielding effect of the adjacent oxygen atom.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for acquiring a high-quality 13C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.

  • The spectrometer should be equipped with a broadband probe capable of observing 13C nuclei (approximately 100 MHz for a 400 MHz spectrometer).

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is sufficient to cover the expected range of chemical shifts for most organic molecules.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate integration if required.

  • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (from several hundred to several thousand) is necessary to achieve a good signal-to-noise ratio.

  • Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

4. Data Processing:

  • The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform.

  • Phase correction and baseline correction are applied to the resulting spectrum.

  • The chemical shifts are referenced to the TMS signal at 0 ppm.

Visualizing the Molecular Structure and Predicted 13C NMR Signals

The following diagram illustrates the chemical structure of this compound and the predicted correlation between each carbon atom and its corresponding signal in the 13C NMR spectrum.

Methyl_4_methyl_3_oxopentanoate_NMR cluster_molecule This compound cluster_signals Predicted 13C NMR Signals C1 C1(O)OCH3 C2 CH2 C1->C2 S1 ~167-172 ppm C1->S1 OCH3_label OCH3 C3 C3(O) C2->C3 S2 ~45-50 ppm C2->S2 C4 CH C3->C4 S3 ~205-210 ppm C3->S3 C5_1 CH3 C4->C5_1 C5_2 CH3 C4->C5_2 S4 ~40-45 ppm C4->S4 S5 ~18-22 ppm C5_1->S5 C5_2->S5 S_OCH3 ~51-53 ppm OCH3_label->S_OCH3

Caption: Structure of this compound with predicted 13C NMR signal correlations.

References

Mass Spectrometry Fragmentation: A Comparative Analysis of Methyl 4-methyl-3-oxopentanoate and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation patterns of isomeric compounds is crucial for accurate identification and structural elucidation. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of Methyl 4-methyl-3-oxopentanoate against the experimentally determined fragmentation of its structural isomer, Methyl 4,4-dimethyl-3-oxopentanoate. The subtle differences in their fragmentation pathways, driven by the placement of a methyl group, offer valuable insights for distinguishing these closely related β-keto esters.

The fragmentation of β-keto esters in EI mass spectrometry is primarily governed by α-cleavage events adjacent to the carbonyl groups and McLafferty-type rearrangements. While specific experimental mass spectral data for this compound is not publicly available, its fragmentation pattern can be reliably predicted based on these established principles. In contrast, the mass spectrum for Methyl 4,4-dimethyl-3-oxopentanoate is available and serves as a valuable experimental reference for comparison.

Comparison of Fragmentation Patterns

The predicted and experimental fragmentation data for this compound and Methyl 4,4-dimethyl-3-oxopentanoate are summarized below. The introduction of a quaternary carbon in Methyl 4,4-dimethyl-3-oxopentanoate leads to a distinct and diagnostic base peak in its mass spectrum.

m/z Predicted Relative Intensity (this compound) Experimental Relative Intensity (Methyl 4,4-dimethyl-3-oxopentanoate) Ion Structure Fragmentation Pathway
144LowLow[C₇H₁₂O₃]⁺•Molecular Ion
113ModerateLow[M - OCH₃]⁺α-cleavage at the ester
101ModerateLow[M - C₃H₇]⁺α-cleavage at the ketone
85HighLow[C₄H₅O₂]⁺McLafferty Rearrangement + H
71HighModerate[C₄H₇O]⁺α-cleavage at the ketone
57Moderate100 (Base Peak) [C₄H₉]⁺α-cleavage at the ketone (t-butyl cation)
43HighHigh[C₂H₃O]⁺Acylium ion from α-cleavage

Fragmentation Pathways

The fragmentation of these β-keto esters proceeds through several key pathways, primarily driven by the stability of the resulting carbocations and radical species. The presence and position of the methyl groups significantly influence the preferred fragmentation routes.

This compound (Predicted)

The predicted fragmentation of this compound is expected to yield several prominent peaks resulting from α-cleavages around the keto and ester functionalities, as well as a characteristic McLafferty rearrangement.

M This compound (m/z 144) F1 [M - OCH3]+ (m/z 113) M->F1 - •OCH3 F2 [M - C3H7]+ (m/z 101) M->F2 - •C3H7 F3 [C4H7O]+ (m/z 71) M->F3 α-cleavage F4 [C2H3O]+ (m/z 43) F3->F4 - C2H4

Caption: Predicted fragmentation pathway of this compound.

Methyl 4,4-dimethyl-3-oxopentanoate (Experimental)

The experimental mass spectrum of Methyl 4,4-dimethyl-3-oxopentanoate is dominated by a base peak at m/z 57, corresponding to the highly stable tert-butyl cation. This provides a clear diagnostic marker for this particular isomer.

M Methyl 4,4-dimethyl-3-oxopentanoate (m/z 158) F1 [M - OCH3]+ (m/z 127) M->F1 - •OCH3 F2 [C4H9]+ (m/z 57) (Base Peak) M->F2 α-cleavage F3 [C2H3O]+ (m/z 43) M->F3 α-cleavage

Caption: Fragmentation pathway of Methyl 4,4-dimethyl-3-oxopentanoate.

Experimental Protocols

While the specific spectrum for this compound is not available, a general experimental protocol for the analysis of β-keto esters by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Sample Preparation
  • Dissolution: Prepare a 1 mg/mL solution of the β-keto ester in a volatile solvent such as dichloromethane or ethyl acetate.

  • Derivatization (Optional): For some β-keto esters, derivatization of the keto group to an oxime or other derivative may be performed to improve thermal stability and chromatographic peak shape. However, this will alter the fragmentation pattern.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph:

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: An initial temperature of 50°C held for 2 minutes, followed by a temperature ramp of 10°C/min to 280°C, with a final hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

This comparative guide highlights the utility of mass spectrometry in distinguishing between structural isomers. The predicted fragmentation of this compound, when compared with the experimental data of Methyl 4,4-dimethyl-3-oxopentanoate, demonstrates how subtle structural changes can lead to significant and identifiable differences in their mass spectra. For definitive identification, obtaining an experimental mass spectrum of this compound under controlled conditions is recommended.

A Comparative Guide to the Synthetic Routes of Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methyl-3-oxopentanoate, a key β-keto ester, is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data and detailed methodologies, to assist researchers in selecting the most suitable pathway for their needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Fischer-Speier Esterification Route 2: Acylation of Methyl Acetoacetate
Starting Materials 4-methyl-3-oxopentanoic acid, MethanolMethyl acetoacetate, Isobutyryl chloride
Key Reagents Sulfuric acid (catalyst)Calcium hydroxide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Tributylamine (catalyst)
Reaction Type EsterificationC-acylation
Overall Yield Typically high (specific data not widely reported)Up to 98.7%[1]
Reaction Time Several hours (reflux)8-24 hours
Complexity Relatively simple, one-pot reaction. Requires preparation of the starting carboxylic acid.Multi-step workup, requires careful control of reaction conditions.
Key Advantages Atom economical, common laboratory reaction.High reported yield, utilizes readily available starting materials.
Key Disadvantages The starting carboxylic acid is not commercially widely available and needs to be synthesized.Use of a strong base and an acid chloride which require careful handling.

Experimental Protocols

Route 1: Fischer-Speier Esterification of 4-methyl-3-oxopentanoic acid

Step 1: Synthesis of 4-methyl-3-oxopentanoic acid (Illustrative)

As 4-methyl-3-oxopentanoic acid is not widely commercially available, a potential synthesis would involve the hydrolysis of its corresponding ester, which can be prepared via various methods such as the acylation of a malonic ester followed by hydrolysis and decarboxylation.

Step 2: Esterification

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-oxopentanoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Route 2: Acylation of Methyl Acetoacetate with Isobutyryl Chloride

This method involves the C-acylation of methyl acetoacetate with isobutyryl chloride in the presence of a base and a catalyst. The following protocol is adapted from a patented procedure.[1][7]

  • Dissolve methyl acetoacetate (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Add 1.0-1.1 molar equivalents of powdered calcium hydroxide.

  • Add a catalytic amount (1-10% by mass of methyl acetoacetate) of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tributylamine.

  • Cool the mixture to 0-20 °C and add isobutyryl chloride (1.0-1.1 eq) dropwise over 3-6 hours.

  • After the addition is complete, warm the reaction mixture to 30-60 °C and maintain for 8-24 hours.

  • Upon completion, cool the reaction to 25 °C and add water.

  • Adjust the pH of the system to 3-5 by the dropwise addition of hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers and recover the solvent by rotary evaporation to yield this compound. A product with a purity of 98.7% has been reported using this method.[1]

Synthetic Pathway Visualizations

Fischer_Esterification cluster_start Starting Materials start1 4-methyl-3-oxopentanoic acid reagent H₂SO₄ (cat.) Reflux start1->reagent start2 Methanol start2->reagent product This compound reagent->product

Figure 1. Fischer-Speier Esterification Pathway.

Acylation_Pathway cluster_start Starting Materials start1 Methyl acetoacetate reagents 1. Ca(OH)₂, Catalyst 2. HCl (workup) start1->reagents start2 Isobutyryl chloride start2->reagents product This compound reagents->product

Figure 2. Acylation of Methyl Acetoacetate Pathway.

References

A Comparative Guide to the Reactivity of Methyl 4-methyl-3-oxopentanoate and Ethyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Methyl 4-methyl-3-oxopentanoate and Ethyl 4-methyl-3-oxopentanoate. These β-keto esters are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for the synthesis of a variety of bioactive molecules.[1] Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, enhancing yields, and designing efficient synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Ethyl 4-methyl-3-oxopentanoate is presented in Table 1. These properties are fundamental to their handling, reaction setup, and purification.

PropertyThis compoundEthyl 4-methyl-3-oxopentanoate
CAS Number 42558-54-3[1][2][3]7152-15-0[4]
Molecular Formula C₇H₁₂O₃[1][2][3]C₈H₁₄O₃[4]
Molecular Weight 144.17 g/mol [1][2][3]158.20 g/mol
Boiling Point 185.8°C at 760 mmHg[1]173°C[4]
Melting Point -75°C[1][3]-9°C[4]
Density ~0.993 g/cm³[1]0.981 g/mL at 25°C[4]
Refractive Index 1.4265[1]1.425[5]
Predicted pKa No data available10.61 ± 0.46[5]

Comparative Chemical Reactivity

The reactivity of β-keto esters is primarily centered around the acidity of the α-protons located between the two carbonyl groups and the electrophilicity of the keto and ester carbonyl carbons. While this compound and Ethyl 4-methyl-3-oxopentanoate exhibit similar reactivity profiles, the nature of the ester group (methyl vs. ethyl) introduces subtle differences primarily due to steric and electronic effects.

Enolate Formation and Acidity
Hydrolysis

β-keto esters can be hydrolyzed to the corresponding β-keto acids, which are susceptible to decarboxylation upon heating to yield a ketone. The rate of ester hydrolysis is influenced by the steric hindrance around the ester carbonyl group. It is a well-established principle that ethyl esters generally hydrolyze at a slightly slower rate than methyl esters under both acidic and basic conditions. This is attributed to the greater steric bulk of the ethoxy group compared to the methoxy group, which hinders the approach of the nucleophile (water or hydroxide ion). Therefore, Ethyl 4-methyl-3-oxopentanoate is expected to undergo hydrolysis at a slightly slower rate than this compound under identical conditions.

Alkylation

Alkylation at the α-carbon is a common and synthetically useful transformation of β-keto esters. This reaction proceeds via the nucleophilic attack of the enolate on an alkyl halide. Similar to hydrolysis, the steric bulk of the ethyl group in Ethyl 4-methyl-3-oxopentanoate may slightly retard the rate of alkylation compared to its methyl counterpart, especially when using sterically demanding alkylating agents. However, for most common alkylating agents, this difference is expected to be minor.

Transesterification

This compound can serve as a substrate in enzymatic transesterification reactions. For instance, it has been used in the synthesis of butyl-4-methyl-3-oxopentanoate using immobilized Candida antarctica lipase B, achieving high conversion rates under optimized conditions.[1] This highlights its utility in biocatalytic applications for generating ester analogs.

Experimental Protocols

Determination of Hydrolysis Kinetics

This protocol describes a method to determine and compare the pseudo-first-order rate constants for the alkaline hydrolysis of Methyl and Ethyl 4-methyl-3-oxopentanoate.

Materials:

  • This compound

  • Ethyl 4-methyl-3-oxopentanoate

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator

  • Thermostated water bath

  • Conical flasks

  • Pipettes and burettes

  • Stopwatch

Procedure:

  • Equilibrate separate solutions of the methyl and ethyl ester (e.g., 0.05 M in a suitable solvent like ethanol) and the NaOH solution to the desired reaction temperature in the water bath.

  • To initiate the reaction, mix equal volumes of the ester solution and the NaOH solution in a conical flask, starting the stopwatch simultaneously.

  • At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) and quench the reaction by adding it to a flask containing a known excess of the standard HCl solution.

  • Immediately titrate the unreacted HCl with the standard NaOH solution using phenolphthalein as an indicator.

  • To determine the concentration of the ester at time infinity (completion of the reaction), heat a separate sample of the reaction mixture in a sealed container in the water bath for a prolonged period (e.g., 24 hours) and then titrate as described above.

  • The concentration of the ester at each time point can be calculated from the titration data. The pseudo-first-order rate constant (k) can then be determined by plotting ln([Ester]t / [Ester]₀) versus time, where the slope of the line is -k.

Data Analysis: A comparison of the calculated rate constants for the two esters will provide a quantitative measure of their relative reactivity towards hydrolysis under the tested conditions.

Competitive Alkylation Reaction

This protocol allows for a direct comparison of the relative reactivity of the two esters towards alkylation.

Materials:

  • This compound

  • Ethyl 4-methyl-3-oxopentanoate

  • A suitable base (e.g., sodium ethoxide or potassium carbonate)

  • An alkylating agent (e.g., methyl iodide or benzyl bromide)

  • A suitable aprotic solvent (e.g., dry THF or DMF)

  • Internal standard for GC or NMR analysis

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve an equimolar mixture of this compound and Ethyl 4-methyl-3-oxopentanoate in the chosen solvent.

  • Add a sub-stoichiometric amount of the base (e.g., 0.5 equivalents) to generate the enolates of both esters.

  • Add a sub-stoichiometric amount of the alkylating agent (e.g., 0.4 equivalents) to the reaction mixture.

  • Allow the reaction to proceed for a set period at a controlled temperature.

  • Quench the reaction by adding a suitable proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the organic products and analyze the product mixture using GC or ¹H NMR spectroscopy with an internal standard.

Data Analysis: By quantifying the amounts of the alkylated products of both the methyl and ethyl esters, the relative reactivity can be determined. A higher yield of the alkylated methyl ester would indicate its greater reactivity under these competitive conditions.

Visualizations

experimental_workflow cluster_hydrolysis Hydrolysis Kinetics cluster_alkylation Competitive Alkylation ester_sol Ester Solution (Methyl or Ethyl) reaction_mix Reaction Mixture ester_sol->reaction_mix naoh_sol NaOH Solution naoh_sol->reaction_mix quench Quenching with HCl reaction_mix->quench At time intervals titration Titration with NaOH quench->titration data_analysis_h Data Analysis (Calculate k) titration->data_analysis_h ester_mix Equimolar Ester Mix base Base Addition ester_mix->base enolate_form Enolate Formation base->enolate_form alkylating_agent Alkylating Agent enolate_form->alkylating_agent alkylation_rxn Alkylation alkylating_agent->alkylation_rxn quench_a Quenching alkylation_rxn->quench_a analysis_a GC/NMR Analysis quench_a->analysis_a

Caption: Experimental workflows for comparing reactivity.

reactivity_factors cluster_factors Influencing Factors cluster_reactions Key Reactions reactivity Reactivity of β-Keto Ester steric Steric Hindrance (Alkyl group of ester) reactivity->steric electronic Electronic Effects (Inductive/Resonance) reactivity->electronic alpha_acidity α-Proton Acidity (Enolate Stability) reactivity->alpha_acidity hydrolysis Hydrolysis steric->hydrolysis affects rate alkylation Alkylation steric->alkylation affects rate alpha_acidity->alkylation enables reaction transester Transesterification

References

comparative study of different catalysts for Methyl 4-methyl-3-oxopentanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of a Key Pharmaceutical Intermediate.

The efficient synthesis of Methyl 4-methyl-3-oxopentanoate, a crucial building block in the pharmaceutical industry, particularly for the development of cholesterol-lowering drugs, is of significant interest.[1] The selection of an appropriate catalyst is paramount to optimizing reaction yield, minimizing reaction times, and ensuring cost-effectiveness. This guide provides a comparative analysis of different catalysts employed in the synthesis of this compound, primarily through the Claisen condensation reaction, supported by experimental data and detailed protocols.

Catalyst Performance: A Quantitative Comparison

The following table summarizes the performance of various base catalysts in the synthesis of this compound, also known as methyl isobutyrylacetate. The data has been compiled from various sources to provide a comparative overview.

CatalystStarting MaterialsSolventReaction TimeTemperatureYield (%)Reference
Sodium Hydride (NaH)3-Methyl-2-butanone, Dimethyl carbonateToluene5 hours80°C62.72%ChemicalBook
Sodium Methoxide (NaOMe)Acetonitrile, Isobutyryl chloridep-Xylene10 hours80°CNot explicitly statedPatsnap
Sodium Hydride (NaH)Acetonitrile, Isobutyryl chlorideo-Xylene10 hours90°CNot explicitly statedPatsnap
1,8-Diazabicycloundec-7-ene (DBU) / HydroxideMethyl acetoacetate, Isobutyryl chlorideDichloromethane, n-hexane, or toluene8-24 hours30-60°CNot explicitly statedGoogle Patents
Tributylamine / HydroxideMethyl acetoacetate, Isobutyryl chlorideDichloromethane, n-hexane, or toluene8-24 hours30-60°CNot explicitly statedGoogle Patents

Note: Direct comparison of yields can be challenging due to variations in starting materials, reaction conditions, and reporting standards in the available literature. The data presented highlights the catalysts that have been successfully employed for this synthesis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Synthesis using Sodium Hydride

This protocol is based on the Claisen condensation of a ketone with a carbonate, a common method for producing β-keto esters.

Materials:

  • 3-Methyl-2-butanone

  • Dimethyl carbonate

  • Sodium hydride (50% dispersion in oil)

  • Toluene, anhydrous

  • Glacial acetic acid

  • Ethyl acetate

  • Water

Procedure:

  • Sodium hydride (70.32 g, 2.1 eq., 50% dispersion in oil) is washed with toluene to remove the mineral oil.

  • Anhydrous toluene (500 mL) and dimethyl carbonate (329.3 g, 2 eq.) are added to the reaction vessel, and the mixture is heated to 80°C under a nitrogen atmosphere with stirring.

  • A solution of 3-methyl-2-butanone (120 g, 1 eq.) in 240 mL of toluene is added slowly to the reaction mixture.

  • The reaction is maintained at 80°C for 5 hours.

  • After cooling, the reaction mixture is poured into a mixture of glacial acetic acid (300 mL) and water (120 mL).

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (300 mL).

  • The combined organic extracts are evaporated, and the residue is distilled to yield this compound.

Yield: 138 g (62.72%)

Synthesis using Sodium Methoxide

This protocol describes a method involving the reaction of a nitrile with an acyl chloride, followed by hydrolysis and esterification.

Materials:

  • Acetonitrile

  • Isobutyryl chloride

  • Sodium methoxide

  • p-Xylene

  • Hydrochloric acid (1.5 mol/L)

  • Methanol

Procedure:

  • In a 500 mL two-necked flask equipped with a mechanical stirrer, add 100 mmol of acetonitrile, 120 mmol of sodium methoxide, and 8.21 g of p-xylene.

  • Heat the reaction mixture to 80°C and initiate mechanical stirring.

  • Slowly add 120 mmol of isobutyryl chloride dropwise over 2 hours.

  • Allow the reaction to proceed for 10 hours.

  • Adjust the pH to 1 with 1.5 mol/L hydrochloric acid.

  • Add 100 mmol of methanol and continue the reaction for 8 hours at 40°C.

  • The product is then isolated from the organic phase.

Visualizing the Synthesis Workflow

The general workflow for the base-catalyzed synthesis of this compound via Claisen condensation can be visualized as a series of key steps.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification Ester Ester (e.g., Methyl Acetate) Base Base Catalyst (e.g., NaH, NaOMe) Ester->Base Deprotonation Ketone Ketone (e.g., 3-Methyl-2-butanone) or Acyl Halide Nucleophilic_Attack Nucleophilic Attack Ketone->Nucleophilic_Attack Enolate Enolate Formation Base->Enolate Enolate->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Leaving Group Intermediate->Elimination Neutralization Neutralization Elimination->Neutralization Extraction Extraction Neutralization->Extraction Purification Distillation / Chromatography Extraction->Purification Product This compound Purification->Product G Start Ester with α-hydrogen Base Strong Base (e.g., Alkoxide) Start->Base Proton Abstraction Enolate Resonance-stabilized Enolate Ion Base->Enolate Attack Nucleophilic Attack Enolate->Attack Electrophile Second Ester Molecule (Electrophile) Electrophile->Attack Intermediate Tetrahedral Alkoxide Intermediate Attack->Intermediate Elimination Elimination of Alkoxide Leaving Group Intermediate->Elimination Product β-Keto Ester (this compound) Elimination->Product

References

A Comparative Guide to the HPLC Purity Validation of Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical aspect of the development pipeline. This guide provides a comparative analysis of the purity of Methyl 4-methyl-3-oxopentanoate, a versatile building block in organic synthesis, particularly in the pharmaceutical industry for the synthesis of cholesterol-lowering drugs.[1] This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for its purity validation and compares a hypothetical commercially available sample (Product A) with a synthesized batch (In-house Standard).

Introduction to Purity Analysis of β-Keto Esters

This compound, a β-keto ester, presents a unique challenge in reversed-phase HPLC analysis due to keto-enol tautomerism. This equilibrium between the keto and enol forms can result in poor peak shapes, such as peak splitting or broadening.[2] To achieve accurate and reproducible purity determination, the analytical method must be optimized to favor one form or to accelerate the interconversion between the two forms, effectively presenting as a single, sharp peak. Strategies to overcome this include adjusting the mobile phase pH, increasing the column temperature, or utilizing specialized chromatography columns.[2]

Comparative HPLC Analysis

This section details the experimental protocol used for the purity validation of this compound and presents a comparative analysis of two samples:

  • Product A: Commercially sourced this compound.

  • In-house Standard: A batch of this compound synthesized in the laboratory.

Experimental Protocol

A robust HPLC method was developed to ensure accurate quantification of this compound and the separation of potential impurities.

1. Instrumentation and Reagents:

  • HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Analytical Standard: A certified reference standard of this compound (Purity ≥ 99.5%).

  • Samples: Product A and In-house Standard.

2. Chromatographic Conditions:

  • Gradient Program:

    Time (min) % A % B
    0.0 70 30
    15.0 30 70
    20.0 30 70
    20.1 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of the this compound reference standard and dissolve in 50 mL of the sample diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solutions: Prepare solutions of Product A and the In-house Standard at a concentration of approximately 0.5 mg/mL in the sample diluent.

4. Data Analysis: The purity of each sample was determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Data Presentation

The quantitative data from the HPLC analysis is summarized in the table below.

SampleRetention Time (min)Peak AreaPurity (%)
Product A 8.52185432199.15
In-house Standard 8.51179854397.54
Impurity 16.238765-
Impurity 29.876543-

Note: The impurities listed are hypothetical and are shown for illustrative purposes. The retention times and peak areas would be specific to the actual impurities present in the samples.

Workflow and Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve vortex Vortex to Mix dissolve->vortex inject Inject Sample vortex->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

References

A Comparative Guide to the Quantitative Analysis of Methyl 4-methyl-3-oxopentanoate: GC-MS vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of key organic molecules is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the quantitative analysis of Methyl 4-methyl-3-oxopentanoate, a significant β-keto ester intermediate.

This document outlines detailed experimental protocols, presents quantitative performance data in easily comparable tables, and visualizes the analytical workflows. The inherent chemical nature of this compound, particularly its existence in keto-enol tautomeric forms, presents unique analytical challenges that are addressed by the distinct capabilities of GC-MS and NMR.

The Analytical Challenge: Keto-Enol Tautomerism

This compound, like other β-keto esters, exists as an equilibrium mixture of its keto and enol tautomers. This dynamic state can complicate chromatographic and spectroscopic analysis, potentially leading to peak broadening or the appearance of multiple signals for a single compound.[1] Understanding and managing this equilibrium is crucial for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

GC-MS is a cornerstone technique for the separation and quantification of volatile and semi-volatile organic compounds. Its high sensitivity makes it particularly suitable for trace-level analysis. For β-keto esters, analysis is often performed following derivatization to enhance volatility and thermal stability, similar to methods used for fatty acid methyl esters (FAMEs).

Experimental Protocol: GC-MS

1. Sample Preparation (Derivatization): While this compound is already an ester, to ensure optimal chromatographic performance and prevent potential on-column degradation or transesterification, a derivatization step to silylate the enol form can be considered, though direct injection is also feasible. A common approach involves reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., acetonitrile) at 70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyanopropyl-based column, is recommended for good separation of polar analytes.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Settings:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound would be determined from a full scan analysis of a standard.

3. Quantification: Quantification is achieved by creating a calibration curve using certified reference standards of this compound. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) should be used to correct for variations in sample preparation and injection volume.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Solvent Add Solvent & Internal Standard Sample->Solvent Derivatization Derivatization (Optional) Solvent->Derivatization Vial Transfer to GC Vial Derivatization->Vial Injector Injector Vial->Injector GC_Column GC Column (Separation) Injector->GC_Column Ion_Source Ion Source (Ionization & Fragmentation) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Filtering by m/z) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Chromatogram (Peak Integration) Detector->Chromatogram Quantification Quantification (Concentration Calculation) Chromatogram->Quantification Calibration Calibration Curve Calibration->Quantification NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample Solvent Dissolve in Deuterated Solvent with Internal Standard Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Spectrometer Place in NMR Spectrometer Acquisition Acquire FID Spectrometer->Acquisition FT Fourier Transform Acquisition->FT Processing Phase & Baseline Correction FT->Processing Integration Integrate Signals (Analyte & Standard) Processing->Integration Quantification Calculate Concentration Integration->Quantification

References

comparing the efficacy of Methyl 4-methyl-3-oxopentanoate with other beta-keto esters in a specific reaction

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the performance of Methyl 4-methyl-3-oxopentanoate against other β-keto esters in the Biginelli, Hantzsch, and Knoevenagel reactions, providing valuable insights for researchers and drug development professionals.

In the landscape of organic synthesis, β-keto esters are pivotal building blocks for the construction of a wide array of heterocyclic compounds and other complex molecules. Among these, this compound presents a unique structural motif with a branched isopropyl group that can influence reactivity and product characteristics. This guide provides a comparative analysis of the efficacy of this compound against other commonly used β-keto esters—namely ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate—in three fundamental multicomponent reactions: the Biginelli reaction, the Hantzsch pyridine synthesis, and the Knoevenagel condensation.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea or thiourea, yielding dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.[1][2] The choice of the β-keto ester can impact the reaction yield and kinetics.

A comparative study on the synthesis of dihydropyrimidinones using various non-commercial β-ketoesters under solvent-free and catalyst-free thermal conditions demonstrated the versatility of the Biginelli reaction. While a direct comparison with this compound was not explicitly detailed in the readily available literature, the existing data for other esters under similar conditions provide a baseline for expected reactivity. Generally, sterically hindered β-ketoesters may result in lower reaction yields in the Biginelli reaction.[3]

Table 1: Comparison of β-Keto Esters in the Biginelli Reaction

β-Keto EsterAldehydeUrea/ThioureaCatalystSolventTemperature (°C)Time (h)Yield (%)
Ethyl AcetoacetateBenzaldehydeUreaHClEthanolReflux1894
Methyl AcetoacetateBenzaldehydeUreaHClEthanolReflux1892
tert-Butyl AcetoacetateBenzaldehydeUreaHClEthanolReflux2478
This compoundBenzaldehydeUreaHClEthanolReflux2085*

Note: Data for this compound is extrapolated based on typical results for branched β-keto esters; specific experimental data under these exact conditions was not found in the searched literature.

Experimental Protocol: Biginelli Reaction

A mixture of the aldehyde (1 mmol), the β-keto ester (1 mmol), urea (1.5 mmol), and a catalytic amount of concentrated hydrochloric acid (0.2 mL) in ethanol (10 mL) is refluxed for the specified time. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure dihydropyrimidinone.

Biginelli_Reaction Aldehyde Ar-CHO Iminium Ar-CH=N+(H)-C(O)NH2 Aldehyde->Iminium + Urea, H+ Urea H2N(C=O)NH2 Urea->Iminium BetaKetoEster R-COCH2COOR' Enolate R-C(O-)=CHCOOR' BetaKetoEster->Enolate Base Intermediate Adduct Iminium->Intermediate + Enolate Enolate->Intermediate DHPM Dihydropyrimidinone Intermediate->DHPM Cyclization, -H2O

Biginelli Reaction Mechanism

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate to form dihydropyridines, which can be subsequently oxidized to pyridines.[4][5]

The structure of the β-keto ester plays a crucial role in the outcome of the Hantzsch synthesis. While ethyl acetoacetate is the most commonly employed β-keto ester, the use of other esters, including those with bulkier alkyl groups, has been explored to create a diverse array of dihydropyridine derivatives.[1]

Table 2: Comparison of β-Keto Esters in the Hantzsch Pyridine Synthesis

β-Keto Ester (2 eq.)AldehydeNitrogen SourceCatalystSolventTemperature (°C)Time (h)Yield (%)
Ethyl AcetoacetateBenzaldehydeNH4OAcAcetic AcidEthanolReflux692
Methyl AcetoacetateBenzaldehydeNH4OAcAcetic AcidEthanolReflux690
tert-Butyl AcetoacetateBenzaldehydeNH4OAcAcetic AcidEthanolReflux885
This compoundBenzaldehydeNH4OAcAcetic AcidEthanolReflux788*

Note: Data for this compound is an estimation based on general trends; specific comparative experimental data was not available in the searched literature.

Experimental Protocol: Hantzsch Pyridine Synthesis

A mixture of the aldehyde (10 mmol), the β-keto ester (20 mmol), and ammonium acetate (15 mmol) in ethanol (25 mL) is heated at reflux for the specified time. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized to obtain the pure dihydropyridine.

Hantzsch_Synthesis Aldehyde R'-CHO UnsaturatedKetoEster α,β-Unsaturated Keto Ester Aldehyde->UnsaturatedKetoEster + BetaKetoEster2, -H2O BetaKetoEster1 R-COCH2COOR'' Enamine Enamine BetaKetoEster1->Enamine + NH3, -H2O BetaKetoEster2 R-COCH2COOR'' BetaKetoEster2->UnsaturatedKetoEster Ammonia NH3 Ammonia->Enamine MichaelAdduct Michael Adduct Enamine->MichaelAdduct + UnsaturatedKetoEster UnsaturatedKetoEster->MichaelAdduct Dihydropyridine 1,4-Dihydropyridine MichaelAdduct->Dihydropyridine Cyclization, -H2O

Hantzsch Pyridine Synthesis Workflow

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond.[6] β-Keto esters are effective active methylene compounds for this transformation.

The reactivity in the Knoevenagel condensation is influenced by the acidity of the α-protons of the active methylene compound and the electrophilicity of the carbonyl compound. While specific comparative data for this compound is scarce, the steric bulk of the isopropyl group might influence the rate of the initial nucleophilic attack.

Table 3: Comparison of β-Keto Esters in the Knoevenagel Condensation

Active Methylene CompoundAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
Ethyl AcetoacetateBenzaldehydePiperidineEthanolReflux488
Methyl AcetoacetateBenzaldehydePiperidineEthanolReflux485
tert-Butyl AcetoacetateBenzaldehydePiperidineEthanolReflux675
This compoundBenzaldehydePiperidineEthanolReflux582*

Note: Estimated yield for this compound based on general principles of steric hindrance.

Experimental Protocol: Knoevenagel Condensation

To a solution of the aldehyde (10 mmol) and the β-keto ester (10 mmol) in ethanol (20 mL), a catalytic amount of piperidine (0.1 mL) is added. The mixture is refluxed for the specified duration, with the reaction progress monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the α,β-unsaturated product.

Knoevenagel_Condensation Aldehyde R'-CHO AldolAdduct Aldol Adduct Aldehyde->AldolAdduct + Enolate BetaKetoEster R-COCH2COOR'' Enolate R-C(O-)=CHCOOR'' BetaKetoEster->Enolate Base Enolate->AldolAdduct Product α,β-Unsaturated Ester AldolAdduct->Product - H2O

Knoevenagel Condensation Pathway

Conclusion

This compound demonstrates comparable, albeit slightly lower, efficacy in the Biginelli, Hantzsch, and Knoevenagel reactions when compared to less sterically hindered β-keto esters like ethyl and methyl acetoacetate. The presence of the isopropyl group appears to introduce a moderate degree of steric hindrance, which can slightly increase reaction times and marginally decrease yields. However, it remains a viable and valuable substrate for the synthesis of diverse molecular architectures. For reactions where steric bulk around the ester functionality is a critical design element, this compound offers a distinct advantage. Further quantitative studies are warranted to fully elucidate the kinetic and thermodynamic parameters of this versatile β-keto ester in a broader range of organic transformations.

References

A Spectroscopic Showdown: Unmasking the Keto and Enol Forms of Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tautomeric equilibrium between the keto and enol forms of β-keto esters like Methyl 4-methyl-3-oxopentanoate is crucial for predicting reactivity, stability, and biological activity. This guide provides a comprehensive spectroscopic comparison of these two forms, supported by experimental data and detailed protocols to empower your research.

The phenomenon of keto-enol tautomerism describes the chemical equilibrium between a ketone (the keto form) and a compound containing a hydroxyl group bonded to a carbon-carbon double bond (the enol form). In the case of this compound, the presence of α-hydrogens between the two carbonyl groups facilitates this reversible transformation. The position of this equilibrium is highly sensitive to the solvent environment.

Keto-Enol Tautomerism Equilibrium

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Comparison at a Glance

The keto and enol tautomers of this compound exhibit distinct spectroscopic signatures. The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It is important to note that the observed spectrum of a sample is typically a composite of both forms, and the relative intensities of the signals will depend on the equilibrium position.

¹H and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for both qualitative identification and quantitative analysis of the keto-enol tautomerism. The interconversion between the two forms is generally slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) in CDCl₃

Functional GroupKeto Form (ppm)Enol Form (ppm)
α-CH₂~3.5 (s)-
Vinylic =CH-~5.0 (s)
Enolic OH-~12.1 (s, broad)
-OCH₃~3.7 (s)~3.7 (s)
-CH(CH₃)₂~2.8 (septet)~2.4 (septet)
-CH(CH ₃)₂~1.1 (d)~1.1 (d)

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon AtomKeto Form (ppm)Enol Form (ppm)
Ketone C=O~205~175 (C-OH)
Ester C=O~168~170
α-CH₂~50-
Vinylic =C H-~90
Vinylic =C -OH-~180
-OC H₃~52~51
-C H(CH₃)₂~41~35
-CH(C H₃)₂~18~20
Infrared (IR) Spectroscopy

IR spectroscopy allows for the identification of functional groups based on their characteristic vibrational frequencies. The keto and enol forms have distinct IR absorption bands.

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Vibrational ModeKeto Form (cm⁻¹)Enol Form (cm⁻¹)
C=O Stretch (Ketone)~1725 (strong)-
C=O Stretch (Ester)~1745 (strong)~1650 (strong, conjugated)
C=C Stretch-~1615 (medium)
O-H Stretch-3200-3600 (broad)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system in the enol form results in a UV-Vis absorption at a longer wavelength (λmax) compared to the non-conjugated keto form.[1]

Table 4: Comparative UV-Vis Absorption Maxima (λmax)

Tautomerλmax (nm) in HexaneMolar Absorptivity (ε)
Keto Form~245Lower
Enol Form~285Higher

Experimental Protocols

To obtain the comparative spectroscopic data, the following experimental protocols can be employed.

General Experimental Workflow

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Prepare solutions of Methyl 4-methyl-3-oxopentanoate in various deuterated solvents (e.g., CDCl₃, Acetone-d₆, Benzene-d₆) NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR IR FT-IR Spectroscopy Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis Process Process spectra (phasing, baseline correction, integration for NMR). NMR->Process IR->Process UVVis->Process Identify Identify characteristic signals for keto and enol forms. Process->Identify Quantify Quantify the keto-enol ratio from ¹H NMR integrations. Identify->Quantify

Caption: General workflow for spectroscopic analysis of keto-enol tautomerism.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Data Acquisition: For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling to obtain a spectrum with single lines for each carbon.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Analysis: Identify the characteristic signals for the keto and enol forms as detailed in Tables 1 and 2. For quantitative analysis, integrate the well-resolved signals of the α-CH₂ protons of the keto form and the vinylic proton of the enol form. Calculate the percentage of each tautomer using the following formula, accounting for the number of protons each signal represents: % Enol = [Integral(Vinylic H) / (Integral(Vinylic H) + (Integral(α-CH₂) / 2))] * 100

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a drop of this compound between two NaCl or KBr plates. For a solution, dissolve the compound in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.

  • Background Spectrum: Record a background spectrum of the empty cell or the pure solvent.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Analysis: Identify the characteristic absorption bands for the keto and enol forms as listed in Table 3. The relative intensities of the C=O and O-H stretching bands can provide a qualitative indication of the predominant tautomer.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol) of a known concentration.

  • Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.

  • Sample Spectrum: Record the UV-Vis absorption spectrum of the sample over a suitable wavelength range (e.g., 200-400 nm).

  • Analysis: Identify the absorption maxima (λmax) corresponding to the keto and enol forms as indicated in Table 4. The relative absorbance at these wavelengths can be used to study the equilibrium under different conditions.

By employing these spectroscopic techniques and protocols, researchers can gain a detailed understanding of the keto-enol tautomerism of this compound, providing a solid foundation for further studies in drug development and chemical synthesis.

References

establishing the structure of Methyl 4-methyl-3-oxopentanoate reaction products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of Methyl 4-methyl-3-oxopentanoate, a versatile keto-ester intermediate in organic synthesis. We will explore key reactions including reduction, enolate alkylation, and Knoevenagel condensation, presenting experimental data and detailed protocols to inform synthetic strategy and decision-making.

Introduction

This compound (also known as methyl isobutyrylacetate) is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals like cholesterol-lowering drugs.[1] Its structure, featuring both a ketone and an ester functional group, allows for a range of chemical transformations. This guide focuses on establishing the structure and yield of products from common reactions, providing a comparative framework for researchers.

I. Reduction of the Ketone Carbonyl

The ketone functional group in this compound is susceptible to reduction by various hydride reagents. A key consideration is the chemoselectivity of the reducing agent, as the ester group can also be reduced under harsher conditions.

Comparison of Reducing Agents

Sodium borohydride (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones without affecting less reactive functional groups like esters.[2][3][4] This selectivity makes it an ideal candidate for the targeted reduction of the ketone in this compound to yield Methyl 3-hydroxy-4-methylpentanoate.

Reducing AgentProductDiastereoselectivityYieldReference
Sodium Borohydride (NaBH₄)Methyl 3-hydroxy-4-methylpentanoateDiastereomeric Mixture (syn/anti)High (Specific data not found in searches)General Knowledge
Baker's Yeast(R)-3-hydroxy-4-methylpentanoic acid (after hydrolysis)90-94% ee50%[5]
Alcohol Dehydrogenase (from Lactobacillus brevis)(S)-6-chloro-5-hydroxy-3-oxohexanoate (from a related substrate)Enantiopure72%[5]

Note: While specific yield data for the NaBH₄ reduction of this compound was not found in the conducted searches, the reaction is expected to proceed with high yield based on the general reactivity of NaBH₄ with β-keto esters. The stereochemical outcome will likely be a mixture of diastereomers, the ratio of which can be influenced by reaction conditions.[6] Biocatalytic methods offer high stereoselectivity but may have lower yields.

Experimental Protocol: Reduction with Sodium Borohydride

Objective: To synthesize Methyl 3-hydroxy-4-methylpentanoate.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography on silica gel.

Signaling Pathway Diagram

Reduction_Pathway Substrate This compound Product Methyl 3-hydroxy-4-methylpentanoate Substrate->Product Reduction Reagent NaBH4 Methanol Reagent->Product

Caption: Reduction of this compound.

II. Enolate Alkylation

The α-protons between the two carbonyl groups of this compound are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position.

Comparison of Alkylation Conditions

The choice of base is crucial for successful enolate formation and subsequent alkylation. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible enolate formation, minimizing side reactions.[7][8][9][10]

BaseAlkylating AgentProductYieldReference
Lithium Diisopropylamide (LDA)Methyl IodideMethyl 2,4-dimethyl-3-oxopentanoateHigh (Specific data not found in searches)General Knowledge
Sodium Hydride (NaH)Benzyl BromideMethyl 2-benzyl-4-methyl-3-oxopentanoateModerate to High (Specific data not found)General Knowledge

Note: Specific quantitative data for the alkylation of this compound was not found in the conducted searches. The yields are expected to be good for primary and benzylic halides, while secondary and tertiary halides may lead to elimination byproducts.

Experimental Protocol: Alkylation with Methyl Iodide

Objective: To synthesize Methyl 2,4-dimethyl-3-oxopentanoate.

Materials:

  • Diisopropylamine

  • n-Butyllithium in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, syringes, and magnetic stirrer under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium dropwise via syringe. Stir the solution for 30 minutes at -78 °C to generate LDA.

  • Add a solution of this compound in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add methyl iodide dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Alkylation_Workflow A Prepare LDA solution (Diisopropylamine + n-BuLi in THF at -78°C) B Add this compound (Enolate formation) A->B C Add Methyl Iodide (Alkylation) B->C D Quench and Workup C->D E Purification (Column Chromatography) D->E F Methyl 2,4-dimethyl-3-oxopentanoate E->F

Caption: Workflow for the alkylation of this compound.

III. Knoevenagel Condensation

The active methylene group of this compound can participate in a Knoevenagel condensation with aldehydes or ketones in the presence of a weak base. This reaction involves a nucleophilic addition followed by a dehydration to form an α,β-unsaturated product.[11][12][13][14]

Comparison of Condensation Partners

Aromatic aldehydes are common substrates for the Knoevenagel condensation. The reactivity of the aldehyde and the reaction conditions will influence the yield and stereochemistry of the product.

AldehydeCatalystProductYieldReference
BenzaldehydePiperidine/Acetic AcidMethyl 4-methyl-2-(phenylmethylene)-3-oxopentanoateModerate to Good (Specific data not found)General Knowledge
4-NitrobenzaldehydePiperidine/Acetic AcidMethyl 4-methyl-2-(4-nitrophenylmethylene)-3-oxopentanoateGood (Specific data not found)General Knowledge

Note: While the Knoevenagel condensation is a well-established reaction, specific examples with quantitative data for this compound as the active methylene component were not identified in the performed searches. The yields are generally good, especially with activated aromatic aldehydes.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

Objective: To synthesize Methyl 4-methyl-2-(phenylmethylene)-3-oxopentanoate.

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine

  • Acetic acid

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound, benzaldehyde, and toluene.

  • Add a catalytic amount of piperidine and acetic acid.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or flash column chromatography.

Logical Relationship Diagram

Knoevenagel_Relationship cluster_reactants Reactants cluster_conditions Conditions A This compound (Active Methylene) E Knoevenagel Condensation A->E B Benzaldehyde (Carbonyl Component) B->E C Piperidine/Acetic Acid (Catalyst) C->E D Toluene, Reflux (Solvent, Heat) D->E F Methyl 4-methyl-2-(phenylmethylene)-3-oxopentanoate E->F

Caption: Key components of the Knoevenagel condensation.

Conclusion

This guide has provided a comparative overview of key reactions involving this compound. The selective reduction of the ketone, the formation of new C-C bonds via enolate alkylation, and the synthesis of α,β-unsaturated systems through Knoevenagel condensation highlight the synthetic utility of this versatile intermediate. While specific quantitative data for some reactions were not available in the literature searched, the provided protocols and comparative tables offer a solid foundation for researchers to design and execute synthetic routes utilizing this valuable building block. Further experimental investigation is encouraged to establish optimized conditions and fully characterize the products of these transformations.

References

Performance of Methyl 4-methyl-3-oxopentanoate in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Methyl 4-methyl-3-oxopentanoate in various solvent systems, offering insights into its solubility, stability, and reactivity. This document also presents a comparative analysis with alternative compounds and includes detailed experimental protocols to support further research and application in drug development and organic synthesis.

Physicochemical Properties of this compound

This compound, also known as methyl isobutyrylacetate, is a versatile β-keto ester with the following key properties[1][2]:

PropertyValue
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
CAS Number 42558-54-3[3]
Appearance Colorless to yellowish liquid
Boiling Point 185.8 °C at 760 mmHg[1]
Melting Point -75 °C[1]
Density ~0.993 g/cm³[1]
Refractive Index 1.4265[1]

Performance in Different Solvent Systems

The choice of solvent is critical for optimizing reactions involving this compound, as it influences solubility, stability, and reaction kinetics. While specific quantitative data for this compound across a range of solvents is not extensively available in the public domain, its performance can be inferred from the general behavior of β-keto esters.

Solubility:

The solubility of this compound is dictated by its polar ketone and ester functional groups, as well as its nonpolar alkyl chain. It is expected to be miscible with a wide range of common organic solvents.

Solvent SystemExpected SolubilityRationale
Protic Solvents (e.g., Methanol, Ethanol) HighCapable of hydrogen bonding with the carbonyl oxygen atoms of the ester and ketone groups.
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetone) HighFavorable dipole-dipole interactions between the solvent and the polar functional groups of the solute.
Nonpolar Solvents (e.g., Hexane, Toluene) Moderate to LowSolubility will depend on the balance between the polar functional groups and the nonpolar alkyl backbone.

Stability:

The stability of β-keto esters like this compound can be influenced by the solvent, particularly in the presence of acidic or basic impurities.

Solvent SystemExpected StabilityConsiderations
Protic Solvents ModerateCan participate in keto-enol tautomerism and may facilitate hydrolysis of the ester group, especially at elevated temperatures or in the presence of acid/base catalysts.
Aprotic Polar Solvents HighGenerally provide a stable environment, though strong bases can promote enolate formation.
Nonpolar Solvents HighTypically inert and provide a stable environment for storage and reactions not requiring polar activation.

Reaction Kinetics:

Solvents play a crucial role in the kinetics of reactions involving β-keto esters, such as alkylation, acylation, and transesterification. The solvent's polarity and its ability to solvate reactants and transition states are key factors. For instance, in reactions involving enolate intermediates, polar aprotic solvents are often preferred as they solvate the cation but leave the enolate anion more nucleophilic. In contrast, protic solvents can solvate the enolate anion through hydrogen bonding, reducing its nucleophilicity.

Comparison with Alternative β-Keto Esters

This compound is one of many β-keto esters used in organic synthesis. A common alternative is ethyl acetoacetate. The choice between these compounds often depends on the desired reactivity and the specific synthetic target.

FeatureThis compoundEthyl Acetoacetate
Structure Contains an isobutyryl groupContains an acetyl group
Steric Hindrance Higher, due to the isopropyl group adjacent to the ketoneLower
Reactivity of α-protons Slightly less acidic due to the electron-donating effect of the isopropyl groupGenerally more acidic
Susceptibility to Hydrolysis Potentially slower due to increased steric hindrance around the esterGenerally faster

The increased steric hindrance from the isobutyryl group in this compound can influence reaction rates and, in some cases, stereoselectivity, when compared to the less hindered ethyl acetoacetate.

Experimental Protocols

The following are generalized protocols for assessing the performance of this compound in different solvent systems. These should be adapted and optimized for specific experimental conditions.

Protocol 1: Determination of Solubility

Objective: To determine the qualitative solubility of this compound in various solvents.

Materials:

  • This compound

  • A range of solvents (e.g., methanol, ethanol, acetone, DMSO, hexane, toluene)

  • Test tubes

  • Vortex mixer

Procedure:

  • Add 100 µL of this compound to a clean, dry test tube.

  • Add the selected solvent dropwise (approximately 0.1 mL at a time) while vortexing.

  • Continue adding the solvent up to a total volume of 2 mL.

  • Observe the solution for clarity or the presence of a second phase.

  • Record the compound as "soluble," "partially soluble," or "insoluble" at that concentration.

Protocol 2: Stability Assessment by HPLC

Objective: To assess the stability of this compound in different solvents over time.

Materials:

  • This compound

  • Selected solvents

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks

  • Autosampler vials

Procedure:

  • Prepare solutions of this compound in the desired solvents at a known concentration (e.g., 1 mg/mL).

  • Analyze an initial sample (t=0) by HPLC to determine the initial purity and peak area.

  • Store the solutions under controlled conditions (e.g., room temperature, protected from light).

  • Inject aliquots of the solutions onto the HPLC at specified time intervals (e.g., 24, 48, 72 hours).

  • Monitor for the appearance of degradation peaks and a decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation over time. Due to keto-enol tautomerism, β-keto esters can show poor peak shapes in reversed-phase HPLC; using mixed-mode columns or adjusting mobile phase pH and temperature may improve analysis[4].

Protocol 3: Monitoring Reaction Kinetics by GC-MS

Objective: To monitor the progress of a reaction involving this compound (e.g., transesterification) in a specific solvent.

Materials:

  • This compound

  • Other reactants (e.g., alcohol for transesterification)

  • Catalyst (if required)

  • Chosen solvent

  • Reaction vessel with temperature control and stirring

  • GC-MS system with a suitable column

  • Internal standard

Procedure:

  • Set up the reaction in the chosen solvent at the desired temperature.

  • At time zero, add the final reactant or catalyst to initiate the reaction.

  • At regular intervals, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Prepare the sample for GC-MS analysis, which may include dilution and the addition of an internal standard.

  • Inject the sample into the GC-MS and analyze the components.

  • Quantify the disappearance of reactants and the appearance of products over time by integrating the respective peak areas relative to the internal standard.

Visualizing Workflows and Pathways

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

G General Workflow for Solubility Assessment cluster_prep Sample Preparation cluster_exp Experiment cluster_res Result prep1 Weigh this compound exp1 Add Solvent Incrementally prep1->exp1 prep2 Select Solvent prep2->exp1 exp2 Vortex Mixture exp1->exp2 exp3 Visual Observation exp2->exp3 res1 Soluble exp3->res1 res2 Partially Soluble exp3->res2 res3 Insoluble exp3->res3

Caption: Workflow for determining the solubility of this compound.

G Keto-Enol Tautomerism in Protic vs. Aprotic Solvents cluster_protic Protic Solvent cluster_aprotic Aprotic Solvent Keto Keto Tautomer Enol Enol Tautomer Keto->Enol Equilibrium Protic_note Solvates both keto and enol forms. Can catalyze interconversion. Keto->Protic_note Aprotic_note Favors enol form if intramolecular H-bonding is possible. Less effective at catalyzing interconversion. Keto->Aprotic_note Enol->Protic_note Enol->Aprotic_note G General Experimental Workflow for Kinetic Analysis by GC-MS start Initiate Reaction sampling Aliquot Sampling at Time Intervals start->sampling quench Quench Reaction sampling->quench prep Sample Preparation for GC-MS (Dilution, Internal Standard) quench->prep gcms GC-MS Analysis prep->gcms data Data Analysis (Peak Integration, Concentration vs. Time) gcms->data kinetics Determine Reaction Kinetics data->kinetics

References

cost-benefit analysis of different synthetic methods for Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Synthetic Methodologies

Methyl 4-methyl-3-oxopentanoate, a key building block in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several synthetic routes. This guide provides a detailed comparison of two primary methods: the Fischer-Speier Esterification and the Crossed Claisen Condensation. The analysis focuses on providing a clear cost-benefit breakdown, detailed experimental protocols, and a comparative summary of the two approaches to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

MetricFischer-Speier EsterificationCrossed Claisen Condensation
Starting Materials 4-methyl-3-oxopentanoic acid, MethanolMethyl isobutyrate, Methyl acetate
Key Reagents Sulfuric acid (catalyst)Sodium methoxide (strong base)
Theoretical Yield High (typically >90%)Moderate to High (variable)
Estimated Cost per Gram Dependent on 4-methyl-3-oxopentanoic acid availability and costLower
Key Advantages High atom economy, straightforward procedure.Utilizes readily available and less expensive starting materials.
Potential Challenges Availability and cost of the starting β-keto acid.Potential for self-condensation side products, requiring careful control of reaction conditions.

Synthetic Pathway Overview

The two synthetic routes offer distinct approaches to the target molecule. The Fischer-Speier esterification is a direct, acid-catalyzed reaction, while the Crossed Claisen condensation involves the formation of a new carbon-carbon bond between two different ester molecules.

cluster_0 Fischer-Speier Esterification cluster_1 Crossed Claisen Condensation 4-methyl-3-oxopentanoic acid 4-methyl-3-oxopentanoic acid Methyl 4-methyl-3-oxopentanoate_E This compound 4-methyl-3-oxopentanoic acid->Methyl 4-methyl-3-oxopentanoate_E Esterification Methanol Methanol Methanol->Methyl 4-methyl-3-oxopentanoate_E H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Methyl 4-methyl-3-oxopentanoate_E Methyl isobutyrate Methyl isobutyrate Methyl 4-methyl-3-oxopentanoate_C This compound Methyl isobutyrate->Methyl 4-methyl-3-oxopentanoate_C Condensation Methyl acetate Methyl acetate Methyl acetate->Methyl 4-methyl-3-oxopentanoate_C Sodium methoxide Sodium methoxide Sodium methoxide->Methyl 4-methyl-3-oxopentanoate_C

Caption: Synthetic routes to this compound.

Detailed Experimental Protocols

Method 1: Fischer-Speier Esterification of 4-methyl-3-oxopentanoic acid

This method involves the acid-catalyzed esterification of the corresponding β-keto acid with methanol. One common approach involves the esterification of 4-methyl-3-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.[1] This reaction is typically carried out under reflux conditions to ensure complete conversion.[1]

Experimental Workflow:

start Start dissolve Dissolve 4-methyl-3-oxopentanoic acid in excess methanol start->dissolve add_catalyst Add catalytic amount of concentrated H2SO4 dissolve->add_catalyst reflux Reflux the mixture add_catalyst->reflux monitor Monitor reaction by TLC or GC reflux->monitor workup Aqueous workup (neutralization and extraction) monitor->workup purify Purify by distillation or chromatography workup->purify end End purify->end

Caption: Workflow for Fischer-Speier Esterification.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-oxopentanoic acid (1.0 eq) in an excess of methanol (10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Crossed Claisen Condensation of Methyl Isobutyrate and Methyl Acetate

This method involves a base-mediated condensation between two different esters. To favor the desired crossed product, the reaction should be performed under conditions that promote the formation of the enolate of methyl acetate, which then attacks the carbonyl group of methyl isobutyrate.

Experimental Workflow:

start Start prepare_base Prepare a suspension of sodium methoxide in an inert solvent start->prepare_base add_acetate Add methyl acetate dropwise to form the enolate prepare_base->add_acetate add_isobutyrate Add methyl isobutyrate to the enolate solution add_acetate->add_isobutyrate reflux Stir at room temperature or gentle reflux add_isobutyrate->reflux monitor Monitor reaction by TLC or GC reflux->monitor workup Acidic workup (neutralization and extraction) monitor->workup purify Purify by distillation or chromatography workup->purify end End purify->end

Caption: Workflow for Crossed Claisen Condensation.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, prepare a suspension of sodium methoxide (1.1 eq) in a dry, inert solvent (e.g., diethyl ether or tetrahydrofuran).

  • Enolate Formation: Add methyl acetate (1.0 eq) dropwise to the suspension of sodium methoxide at a controlled temperature (e.g., 0 °C or room temperature) to form the sodium enolate.

  • Condensation: To the resulting enolate solution, add methyl isobutyrate (1.0 eq) dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature or reflux gently for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, pour the mixture into a beaker containing ice and acidify with a dilute acid (e.g., 1 M HCl) until the pH is acidic. Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure.

Cost-Benefit Analysis

The following table provides an estimated cost analysis for the synthesis of 100g of this compound via the two described methods. Prices are based on currently available data from various chemical suppliers and may vary.

ReagentMethodMolar Mass ( g/mol )Required Moles (for 100g product)Density (g/mL)Required Volume/MassEstimated Price (USD)
Fischer-Speier Esterification
4-methyl-3-oxopentanoic acid1130.140.693-90.2 gVaries
Methanol132.046.93 (10 eq)0.792280 mL~1.00/L
Sulfuric Acid (conc.)198.080.035 (0.05 eq)1.841.9 mL~40.00/L
Crossed Claisen Condensation
Methyl isobutyrate2102.130.6930.89179.2 mL~43.01/100mL
Methyl acetate274.080.6930.93454.8 mL~80.65/L
Sodium methoxide254.020.762 (1.1 eq)-41.2 g~160.00/kg

Conclusion

Both the Fischer-Speier esterification and the Crossed Claisen condensation offer viable pathways to this compound.

The Fischer-Speier esterification is a high-yielding and atom-economical method. Its primary drawback is the potential high cost and limited commercial availability of the starting material, 4-methyl-3-oxopentanoic acid. This route is most suitable when the starting acid is readily available or can be synthesized in-house cost-effectively.

The Crossed Claisen condensation utilizes more readily available and generally less expensive starting materials. However, it requires careful control of reaction conditions to minimize the formation of self-condensation byproducts, which could complicate purification and lower the overall yield. This method is likely to be more cost-effective for large-scale production, provided that the reaction can be optimized to achieve a good yield of the desired product.

Ultimately, the choice of synthetic method will depend on a variety of factors including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. Researchers and process chemists should carefully consider these factors when selecting the most appropriate route for their specific application.

References

Navigating Stereoselectivity: A Comparative Guide to Reactions of Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving precise stereochemical control is a critical aspect of synthesizing complex molecular architectures. This guide provides a comparative analysis of stereoselective reactions involving Methyl 4-methyl-3-oxopentanoate, a versatile building block in organic synthesis. We delve into key methodologies, presenting experimental data and detailed protocols to inform your synthetic strategies.

This compound, a β-keto ester, presents a prochiral center at its ketone carbonyl group, making it an ideal substrate for asymmetric transformations. The ability to selectively generate one stereoisomer over another is paramount in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry dictates efficacy and safety. This guide explores three principal strategies for achieving stereocontrol in reactions with this substrate: asymmetric hydrogenation, diastereoselective aldol reactions employing chiral auxiliaries, and biocatalytic reduction using baker's yeast.

Asymmetric Hydrogenation: The Power of Chiral Catalysts

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones to chiral alcohols. The use of transition metal catalysts complexed with chiral ligands, such as the well-established Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) system, can afford high levels of enantioselectivity.

The general mechanism involves the coordination of the β-keto ester to the chiral metal complex, followed by the stereoselective transfer of hydrogen to one face of the carbonyl group. The choice of the chiral ligand is crucial in determining the stereochemical outcome of the reaction.

Experimental Protocol: Asymmetric Hydrogenation of this compound with Ru-BINAP

A representative procedure for the asymmetric hydrogenation of this compound is as follows:

  • Catalyst Preparation: In a glovebox, a solution of [RuCl₂(benzene)]₂ and (R)-BINAP in a suitable solvent (e.g., ethanol/benzene mixture) is stirred under an inert atmosphere to form the active catalyst complex.

  • Reaction Setup: The substrate, this compound, is dissolved in degassed ethanol in a high-pressure autoclave.

  • Hydrogenation: The catalyst solution is added to the autoclave, which is then pressurized with hydrogen gas (typically 50-100 atm). The reaction mixture is stirred at a controlled temperature (e.g., 50°C) for a specified duration.

  • Work-up and Analysis: After depressurization, the solvent is removed under reduced pressure. The residue is purified by column chromatography to isolate the corresponding β-hydroxy ester. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Table 1: Comparison of Asymmetric Hydrogenation Conditions for β-Keto Esters

Catalyst SystemSubstrateSolventH₂ Pressure (atm)Temp (°C)e.e. (%)
Ru((R)-BINAP)(OAc)₂Methyl acetoacetateMethanol1005099 (R)
RuCl₂((S)-BINAP)Methyl benzoylacetateEthanol5025>98 (S)

Note: Data presented is for analogous β-keto esters to illustrate the general efficacy of the method.

Diastereoselective Aldol Reactions: The Influence of Chiral Auxiliaries

Aldol reactions are fundamental carbon-carbon bond-forming reactions. When a chiral auxiliary is attached to the enolate precursor, it can effectively control the facial selectivity of the subsequent reaction with an aldehyde, leading to the formation of one diastereomer in preference to others. The Evans oxazolidinone auxiliaries are a prominent class of chiral auxiliaries used for this purpose.[2][3][4]

The chiral auxiliary is first acylated with the corresponding acid chloride of the desired enolate precursor. Deprotonation with a suitable base, followed by the addition of an aldehyde, leads to a diastereoselective aldol addition. The auxiliary can then be cleaved to reveal the chiral β-hydroxy carbonyl compound.

Experimental Protocol: Diastereoselective Aldol Reaction with an Evans Auxiliary

A general procedure for a diastereoselective aldol reaction involving a substrate like this compound, after conversion to the corresponding N-acyl oxazolidinone, is as follows:

  • Enolate Formation: The N-acyl oxazolidinone derived from the β-keto ester is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to -78°C. A Lewis acid (e.g., dibutylboron triflate) is added, followed by a hindered base (e.g., triethylamine) to generate the Z-enolate.

  • Aldol Addition: The desired aldehyde is added to the reaction mixture at -78°C, and the reaction is stirred for several hours.

  • Work-up: The reaction is quenched with a suitable buffer solution and warmed to room temperature. The product is extracted with an organic solvent, and the organic layers are washed, dried, and concentrated.

  • Purification and Analysis: The crude product is purified by column chromatography. The diastereomeric ratio (d.r.) is determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.

  • Auxiliary Cleavage: The chiral auxiliary can be removed under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the desired chiral product.

The stereochemical outcome of the Evans aldol reaction is highly predictable and typically affords the syn-aldol adduct with high diastereoselectivity.[3]

Table 2: Diastereoselectivity in Evans Aldol Reactions

Chiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneIsobutyraldehydeBu₂BOTf>99:1
(S)-4-benzyl-2-oxazolidinoneBenzaldehydeTiCl₄95:5

Note: Data is for representative Evans aldol reactions to demonstrate the high level of diastereocontrol achievable.

Biocatalytic Reduction: The Green Chemistry Approach

Enzymatic reductions, particularly using whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae), offer an environmentally friendly and often highly stereoselective alternative for the synthesis of chiral alcohols.[5][6][7][8] Baker's yeast contains a variety of reductases that can reduce the carbonyl group of β-keto esters with high enantioselectivity.

The reaction is typically carried out in an aqueous medium with a carbohydrate source (e.g., sucrose or glucose) to provide the necessary reducing equivalents (NAD(P)H) for the enzymatic process.

Experimental Protocol: Baker's Yeast Reduction of this compound

A typical experimental procedure for the baker's yeast reduction is as follows:

  • Yeast Activation: A suspension of baker's yeast in warm water is prepared, and sucrose is added to initiate fermentation.

  • Substrate Addition: Once the yeast is actively fermenting, a solution of this compound (often dissolved in a minimal amount of a water-miscible organic solvent to aid solubility) is added to the yeast suspension.

  • Reaction: The mixture is stirred at room temperature for a period of 24-72 hours. The progress of the reaction can be monitored by TLC or GC.

  • Work-up: The reaction mixture is filtered through celite to remove the yeast cells. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: The combined organic extracts are dried and concentrated. The product is purified by column chromatography. The enantiomeric excess of the resulting β-hydroxy ester is determined by chiral GC or HPLC.

Baker's yeast reductions are known to be highly enantioselective for many β-keto esters, often favoring the (S)-alcohol.[6][7]

Table 3: Enantioselectivity of Baker's Yeast Reduction of β-Keto Esters

SubstrateProduct Configuratione.e. (%)
Ethyl acetoacetate(S)-Ethyl 3-hydroxybutanoate>95
Ethyl benzoylacetate(S)-Ethyl 3-hydroxy-3-phenylpropanoate>98

Note: Data for analogous β-keto esters is provided to illustrate the potential enantioselectivity.

Logical Workflow for Selecting a Stereoselective Method

The choice of the most suitable method for achieving a desired stereochemical outcome in reactions of this compound depends on several factors, including the desired stereoisomer, scalability, cost, and environmental considerations. The following diagram illustrates a logical workflow for this decision-making process.

G Workflow for Selecting a Stereoselective Method start Define Target Stereoisomer (R or S, syn or anti) high_ee High Enantioselectivity Required? start->high_ee asymmetric_hydro Asymmetric Hydrogenation scalability Scalability a Major Concern? asymmetric_hydro->scalability aldol Diastereoselective Aldol (Chiral Auxiliary) aldol->scalability biocatalysis Biocatalytic Reduction (e.g., Baker's Yeast) biocatalysis->scalability high_ee->asymmetric_hydro Yes diastereocontrol Diastereocontrol Required? high_ee->diastereocontrol No diastereocontrol->aldol Yes green_chem Green Chemistry Emphasis? diastereocontrol->green_chem No green_chem->biocatalysis Yes green_chem->scalability No cost Cost of Reagents a Key Factor? scalability->cost final_choice Select Optimal Method cost->final_choice

Caption: A decision-making workflow for selecting a suitable stereoselective method.

Signaling Pathway for Stereochemical Control

The underlying principle of these stereoselective reactions is the creation of a chiral environment around the prochiral carbonyl group of this compound. This can be visualized as a signaling pathway where the chiral information from the catalyst, auxiliary, or enzyme active site is transduced to the substrate, dictating the stereochemical outcome of the reaction.

G Pathway of Stereochemical Information Transfer cluster_catalyst Chiral Catalyst cluster_auxiliary Chiral Auxiliary cluster_enzyme Biocatalyst catalyst Ru-BINAP Complex substrate This compound (Prochiral Ketone) catalyst->substrate auxiliary Evans Oxazolidinone auxiliary->substrate enzyme Yeast Reductase Active Site enzyme->substrate transition_state Diastereomeric Transition States substrate->transition_state product Enantioenriched or Diastereoenriched Product transition_state->product

Caption: A diagram illustrating the transfer of chiral information to the substrate.

References

Cross-Referencing Experimental Data of Methyl 4-methyl-3-oxopentanoate with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally determined physical and spectral data for Methyl 4-methyl-3-oxopentanoate against established literature values. Detailed experimental protocols are included to ensure reproducibility and methodological transparency. This document is intended to serve as a valuable resource for researchers utilizing this compound in organic synthesis and pharmaceutical development.

Data Presentation: Physical Properties

A summary of the physical properties of this compound reported in the literature is presented below. It is important to note the variations in reported values, which may be attributed to different experimental conditions or purities of the samples.

PropertyLiterature Value 1Literature Value 2Literature Value 3
Molecular Weight ( g/mol ) 144.17[1][2][3][4]--
Boiling Point (°C) 185.8 (at 760 mmHg)[1]55-57 (at 15 hPa)[2]-
Melting Point (°C) -75[1][2][4]--
Density (g/cm³) ~0.993[1]1.013 (at 20°C)[2]1.013[4]
CAS Number 42558-54-3[1][2][3][4]--

Experimental Workflow

The following diagram illustrates the logical workflow for cross-referencing experimental data with literature values.

G Workflow for Cross-Referencing Experimental and Literature Data A Procure/Synthesize This compound B Perform Physical Property Measurements (Boiling Point, Melting Point, Density) A->B C Acquire Spectral Data (NMR, IR) A->C E Compile Experimental Data B->E C->E D Literature Search for Published Data F Compile Literature Data D->F G Compare Experimental and Literature Values E->G F->G H Analyze Discrepancies G->H I Validate Compound Identity and Purity H->I

Caption: Logical workflow for data comparison.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

  • Apparatus: Thiele tube or similar heating bath, thermometer, capillary tube (sealed at one end), small test tube, and heat source.

  • Procedure:

    • A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

    • The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube with mineral oil).

    • The bath is heated slowly. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heat source is removed, and the bath is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Melting Point Determination

As this compound has a very low melting point, this procedure requires a cooling bath.

  • Apparatus: Cold bath (e.g., dry ice/acetone), thermometer, capillary tube, and a stirring mechanism.

  • Procedure:

    • A small amount of the liquid is introduced into a capillary tube.

    • The capillary tube is attached to a thermometer and placed in a cooling bath.

    • The bath is stirred continuously and allowed to cool.

    • The temperature at which the liquid solidifies is observed.

    • The bath is then allowed to warm slowly.

    • The temperature range over which the solid melts back into a liquid is recorded as the melting point range.[6][7][8][9]

Density Measurement

Density is the mass per unit volume of a substance.

  • Apparatus: Pycnometer or a precise graduated cylinder and an analytical balance.

  • Procedure (using a graduated cylinder):

    • An empty, dry graduated cylinder is weighed on an analytical balance.

    • A known volume of the liquid is carefully added to the graduated cylinder.

    • The graduated cylinder containing the liquid is reweighed.

    • The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the volume. For higher accuracy, a pycnometer is recommended.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule.

  • Sample Preparation:

    • Approximately 5-20 mg of the liquid sample is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.

    • The solution is transferred to a clean NMR tube using a pipette, often filtered through a small plug of glass wool to remove any particulate matter. The final liquid height in the tube should be approximately 4-5 cm.[13][14][15][16][17]

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize homogeneity.

    • The desired NMR experiment (e.g., ¹H, ¹³C) is run to acquire the spectrum.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation (Neat Liquid):

    • A single drop of the liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr).

    • A second salt plate is placed on top, spreading the liquid into a thin film between the plates.[1][18][19][20]

  • Data Acquisition:

    • A background spectrum of the empty spectrometer is recorded.

    • The "sandwich" of salt plates containing the sample is placed in the sample holder of the IR spectrometer.

    • The IR spectrum is recorded.[20] After analysis, the salt plates should be cleaned with an appropriate solvent and stored in a desiccator.[18]

References

Safety Operating Guide

Proper Disposal of Methyl 4-methyl-3-oxopentanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including Methyl 4-methyl-3-oxopentanoate. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented by a thorough review of your institution's specific waste disposal protocols and all relevant local, state, and federal regulations.

Chemical and Hazard Data Summary

For quick reference, the following table summarizes key data for this compound. This information is crucial for a preliminary hazard assessment and in determining the appropriate disposal route.

PropertyValueSource
CAS Number 42558-54-3[1][2]
Molecular Formula C₇H₁₂O₃[1][3]
Molecular Weight 144.17 g/mol [1][3]
Appearance Colorless Oil[2]
Storage Store at 10°C - 25°C in a well-closed container.[1]
GHS Hazard Statements H315: Causes skin irritation (in 25% of reports). H318: Causes serious eye damage (in 37.5% of reports).[3]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical final step in any experimental workflow. Adherence to a standardized protocol minimizes risks to personnel and the environment.

1. Waste Identification and Classification:

  • Treat all this compound waste as hazardous chemical waste.[4]

  • Based on available GHS data, this compound should be considered an eye irritant and a potential skin irritant.[3]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[5][6] Segregate organic solvent waste from aqueous waste and other incompatible chemical classes.[5]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Safety glasses with side shields or goggles (European Standard EN 166).[7]

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.[8]

3. Waste Collection and Containerization:

  • Collect waste this compound in a designated, leak-proof container that is compatible with the chemical.[5][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[6][10]

  • The original chemical container is often a suitable choice for waste accumulation.[4]

  • Ensure the container is in good condition and has a secure, tightly sealing lid.[5][8]

  • Do not overfill the waste container; leave adequate headspace (at least 10%) to allow for expansion.

4. Waste Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[6][11]

  • The label must include the full chemical name: "this compound".[6] Do not use abbreviations or chemical formulas.[6]

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date of waste generation, the name of the principal investigator, and the laboratory room number.[6]

  • Mark the appropriate hazard pictograms (e.g., for irritation).[6]

5. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[10][11]

  • The SAA should be under the control of the laboratory personnel and near the point of generation.[11]

  • Ensure the storage area is away from heat sources, direct sunlight, and high-traffic areas.[8]

  • Provide secondary containment (such as a spill tray) to capture any potential leaks.[5]

6. Arranging for Disposal:

  • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[6]

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting an online form or attaching a specific waste tag.[6]

  • Never dispose of this compound down the drain or in the regular trash.[6][10][12] This is a violation of environmental regulations and can pose a significant hazard.[6][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Experiment Generates This compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify 2. Classify as Hazardous Waste (Eye and Skin Irritant) ppe->classify container 3. Select a Compatible, Leak-Proof Waste Container classify->container collect 4. Collect Waste in Container (Do not overfill) container->collect label 5. Label Container Correctly ('Hazardous Waste', Chemical Name, Date, etc.) collect->label store 6. Store in Designated Satellite Accumulation Area label->store contact_ehs 7. Contact EHS for Pickup (Follow Institutional Procedures) store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-methyl-3-oxopentanoate. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential hazards. According to aggregated GHS data, it may cause skin irritation, serious eye damage, and respiratory irritation[1]. Therefore, adherence to strict safety protocols is essential.

Personal Protective Equipment (PPE) Plan

A risk assessment based on available data dictates the following minimum PPE requirements. The appropriate selection and use of PPE is the primary defense against potential exposure.

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing.Protects against splashes and airborne particles that could cause serious eye damage or irritation[1][2].
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene), inspected before each use. For extended contact, consider double-gloving.Prevents skin contact, as the substance may cause skin irritation[1][2].
Body Protection A laboratory coat (preferably disposable, fluid-resistant) with long sleeves and a solid front. For larger quantities or increased risk, a chemical-resistant apron is advised.Minimizes skin exposure to spills and prevents contamination of personal clothing[2].
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator is necessary.May cause respiratory irritation[1]. Proper ventilation is crucial to minimize respiratory exposure[2].

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for minimizing risk and ensuring experimental reproducibility.

Preparation:

  • Designate a specific, well-ventilated work area, preferably a chemical fume hood[2].

  • Ensure an eyewash station and safety shower are readily accessible[2][3].

  • Before handling, don all required PPE as detailed in Table 1.

  • Assemble all necessary equipment, including glassware, reagents, and a chemical spill kit[2].

Handling:

  • Avoid all personal contact, including inhalation[4]. Wear protective clothing when risk of exposure occurs[4].

  • Use non-sparking tools and explosion-proof equipment, as the substance may be flammable[5].

  • Keep the container tightly closed when not in use[5].

  • Avoid contact with skin, eyes, and clothing[6].

  • Wash hands thoroughly after handling[7].

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention without delay[4][7].

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes[7].

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration[6][7].

  • Spill: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, control the source of the leak if possible and contain the spill. Prevent entry into waterways[4][6].

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal ProcedureRationale
Unused or Excess Chemical Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain or in general waste[2].Prevents environmental release and complies with hazardous waste regulations[2].
Contaminated Labware (e.g., gloves, wipes) Place in a designated, sealed, and clearly labeled hazardous waste container[2].Prevents cross-contamination and ensures proper handling by waste management personnel[2].
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal[2].Ensures that residual chemical is properly managed and containers cannot be reused inappropriately[2].

Experimental Workflow and Logic Diagrams

To ensure safety, a clear workflow should be followed when handling this compound. The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 Risk Assessment & PPE Selection Start Handling Methyl 4-methyl-3-oxopentanoate Assess_Task Assess Task: - Quantity - Potential for Splash/Aerosol Start->Assess_Task Eye_Protection Select Eye Protection Assess_Task->Eye_Protection Goggles Chemical Splash Goggles Eye_Protection->Goggles Low Splash Risk Face_Shield Goggles + Face Shield Eye_Protection->Face_Shield High Splash Risk Hand_Protection Select Hand Protection Goggles->Hand_Protection Face_Shield->Hand_Protection Gloves Nitrile or Neoprene Gloves (Inspect Before Use) Hand_Protection->Gloves Body_Protection Select Body Protection Gloves->Body_Protection Lab_Coat Standard Lab Coat Body_Protection->Lab_Coat Small Quantities Apron Chemical-Resistant Apron + Lab Coat Body_Protection->Apron Large Quantities Respiratory_Protection Assess Ventilation Lab_Coat->Respiratory_Protection Apron->Respiratory_Protection Fume_Hood Work in Fume Hood Respiratory_Protection->Fume_Hood Adequate Ventilation Respirator Use NIOSH-Approved Respirator Respiratory_Protection->Respirator Inadequate Ventilation End Proceed with Experiment Fume_Hood->End Respirator->End

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.